Product packaging for 1,3-Dimethylimidazolium bicarbonate(Cat. No.:CAS No. 945017-57-2)

1,3-Dimethylimidazolium bicarbonate

Cat. No.: B3310144
CAS No.: 945017-57-2
M. Wt: 158.16 g/mol
InChI Key: CFCNWHQKGUZEDB-UHFFFAOYSA-M
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Description

1,3-Dimethylimidazolium bicarbonate is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 158.06914219 g/mol and the complexity rating of the compound is 79.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O3 B3310144 1,3-Dimethylimidazolium bicarbonate CAS No. 945017-57-2

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCNWHQKGUZEDB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.C(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657805
Record name 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945017-57-2
Record name 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1,3-Dimethylimidazolium Bicarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylimidazolium bicarbonate, an ionic liquid with potential applications in various scientific fields, including drug development. This document details a proposed synthesis protocol, summarizes key quantitative data, and presents visual representations of the synthesis workflow.

Introduction

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They possess a unique combination of properties, including low volatility, high thermal stability, and tunable solvent properties, which makes them attractive for a wide range of applications. This compound is an imidazolium-based ionic liquid that has garnered interest due to the biocompatibility of the bicarbonate anion and its potential role as a green solvent or catalyst. This guide outlines a feasible synthetic route to this compound, based on established methodologies for analogous ionic liquids.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages: the formation of the 1,3-dimethylimidazolium cation precursor, typically with a halide or another suitable anion, followed by an anion exchange reaction to introduce the bicarbonate anion.

Synthesis_Pathway cluster_0 Stage 1: Cation Synthesis cluster_1 Stage 2: Anion Exchange 1-methylimidazole 1-methylimidazole Reaction1 Quaternization 1-methylimidazole->Reaction1 Methyl_halide Methyl Halide (e.g., CH3I) Methyl_halide->Reaction1 Solvent Solvent Solvent->Reaction1 DMIM_Halide 1,3-Dimethylimidazolium Halide Reaction1->DMIM_Halide Reaction2 Anion Exchange DMIM_Halide->Reaction2 DMIM_Halide->Reaction2 Bicarbonate_Source Bicarbonate Source (e.g., KHCO3) Bicarbonate_Source->Reaction2 Solvent2 Solvent (e.g., Methanol) Solvent2->Reaction2 DMIM_Bicarbonate This compound Reaction2->DMIM_Bicarbonate Byproduct Salt Byproduct (e.g., KX) Reaction2->Byproduct Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Materials Quaternization Step 1: Quaternization Start->Quaternization Anion_Exchange Step 2: Anion Exchange Quaternization->Anion_Exchange Purification Purification Anion_Exchange->Purification Final_Product This compound Purification->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR FTIR FTIR Spectroscopy Final_Product->FTIR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation

Technical Guide: Physicochemical Properties of 1-Ethyl-3-methylimidazolium Bicarbonate ([C2mim][HCO3])

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the ionic liquid 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3]). Due to its unique characteristics, including its potential as a green solvent and its role in CO2 capture, [C2mim][HCO3] is a compound of increasing interest in various scientific and industrial fields. This document consolidates available data on its synthesis, physicochemical properties, and chemical behavior, with a focus on providing researchers and professionals with the necessary information for its application. While experimental data for some properties of [C2mim][HCO3] are limited, this guide supplements available information with comparative data from structurally similar ionic liquids to provide a thorough profile.

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents. The 1-ethyl-3-methylimidazolium ([C2mim]+) cation is a common component of many well-studied ionic liquids. When paired with the bicarbonate anion ([HCO3]-), it forms [C2mim][HCO3], an ionic liquid with particular relevance in the context of green chemistry and carbon capture technologies due to the basicity of the bicarbonate anion.

Chemical and Physical Properties

Table 1: General and Physical Properties of [C2mim][HCO3] and Related Compounds

PropertyValue for [C2mim][HCO3]Comparative Data for other [C2mim]+ ILs
Chemical Formula C7H12N2O3-
Molecular Weight 172.18 g/mol [1]-
CAS Number 947601-94-7[1]-
Appearance Expected to be a colorless to pale yellow liquidVaries with anion
Melting Point Data not available. The related [C2mim][CH3CO2] has a melting point >30 °C.[2][C2mim]Cl: 87 °C[3]; [C2mim][NTf2]: -17 °C
Density Data not available[C2mim]Cl (26 °C): 1.341 g/cm³[3]; [C2mim][CH3CO2] (20 °C): 1.101 g/cm³[2]; [C2mim][NTf2] (20 °C): 1.52 g/cm³
Viscosity Data not available[C2mim][NTf2] (20 °C): 39.4 cP
Thermal Stability Decomposes upon heating. The thermal degradation of imidazolium hydrogen carbonates typically involves the release of water and carbon dioxide.[1]The decomposition temperature of [C2mim]Br is reported to be 311 °C.[4] The thermal stability is highly dependent on the anion.
Conductivity Data not available[C2mim][NTf2] (20 °C): 6.63 mS/cm

Synthesis of [C2mim][HCO3]

The most common and straightforward method for synthesizing [C2mim][HCO3] is through anion metathesis (exchange) from a halide precursor.

Experimental Protocol: Anion Exchange from [C2mim]Br

This protocol is based on established methods for imidazolium bicarbonate synthesis.

Materials:

  • 1-ethyl-3-methylimidazolium bromide ([C2mim]Br)

  • Potassium bicarbonate (KHCO3)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve 1-ethyl-3-methylimidazolium bromide in anhydrous methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated solution of potassium bicarbonate in anhydrous methanol.

  • Slowly add the potassium bicarbonate solution to the [C2mim]Br solution with vigorous stirring at room temperature.

  • A white precipitate of potassium bromide (KBr) will form.

  • Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete reaction.

  • After 24 hours, filter the mixture to remove the KBr precipitate.

  • The filtrate, containing [C2mim][HCO3] in methanol, is collected.

  • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude [C2mim][HCO3] may be further purified by washing with anhydrous dichloromethane to remove any remaining impurities.

  • Dry the final product under high vacuum to remove any residual solvent.

Characterization: The successful synthesis of [C2mim][HCO3] can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). While specific NMR data for [C2mim][HCO3] is not widely published, the spectral data for the [C2mim]+ cation is well-established from studies of its salts with other anions.[1]

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for [C2mim][HCO3] cluster_reactants Reactants cluster_reaction Reaction cluster_separation Separation & Purification C2mimBr [C2mim]Br in Methanol Mixing Mixing and Stirring (24h) C2mimBr->Mixing KHCO3 KHCO3 in Methanol KHCO3->Mixing Filtration Filtration to remove KBr Mixing->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Washing Washing with Dichloromethane Evaporation->Washing Drying Drying under Vacuum Washing->Drying Product Pure [C2mim][HCO3] Drying->Product

Synthesis Workflow for [C2mim][HCO3]

Chemical Reactivity and CO2 Capture

The bicarbonate anion in [C2mim][HCO3] imparts basic properties to the ionic liquid, making it a candidate for CO2 capture. The mechanism involves an acid-base reaction where the bicarbonate anion acts as a base to capture CO2, forming a carbonate species.

CO2 Capture Mechanism

The primary mechanism for CO2 capture by [C2mim][HCO3] is believed to be a chemical absorption process. In the presence of water, the bicarbonate anion can react with CO2 to form carbonic acid, which can then be deprotonated by another bicarbonate ion to form a carbonate and another molecule of carbonic acid. In anhydrous conditions, the reaction pathway may differ.

CO2Capture Proposed CO2 Capture Mechanism cluster_reactants Reactants C2mimHCO3 [C2mim]+[HCO3]- Reaction Chemical Absorption C2mimHCO3->Reaction CO2 CO2 CO2->Reaction Product [C2mim]+[CO3]2- + H2CO3 Reaction->Product

Proposed CO2 Capture Mechanism

Thermal Stability

Conclusion

1-ethyl-3-methylimidazolium bicarbonate is an ionic liquid with significant potential, particularly in the realm of green chemistry and CO2 capture. While a complete experimental dataset for all its physical properties is not yet available, this guide provides a solid foundation based on its known chemical characteristics and comparisons with closely related compounds. The synthesis via anion exchange is a well-established and accessible method. Further research to fully characterize the physical properties such as density, viscosity, and thermal decomposition profile of [C2mim][HCO3] will be invaluable for its broader application in research and industry.

References

A Comprehensive Technical Guide to 1,3-Dimethylimidazolium Bicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 945017-57-2

This in-depth technical guide provides a comprehensive overview of 1,3-dimethylimidazolium bicarbonate, a promising ionic liquid with potential applications across various scientific disciplines. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and potential applications, with a focus on its role in sustainable chemistry and potential relevance to the pharmaceutical industry.

Physicochemical Properties

This compound is an ionic liquid composed of a 1,3-dimethylimidazolium cation and a bicarbonate anion. Its properties are influenced by the nature of these ions and their interactions. While extensive experimental data for this specific salt is not widely published, its fundamental properties can be derived from computational data and comparison with similar imidazolium-based ionic liquids.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H10N2O3PubChem[1]
Molecular Weight 158.16 g/mol PubChem[1]
Exact Mass 158.06914219 DaPubChem[1]
IUPAC Name 1,3-dimethylimidazol-1-ium;hydrogen carbonatePubChem[1]
InChI InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1PubChem[1]
InChIKey CFCNWHQKGUZEDB-UHFFFAOYSA-MPubChem[1]
SMILES CN1C=C--INVALID-LINK--C.C(=O)(O)[O-]PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with anion exchange being a common and versatile method. This approach allows for the preparation of a wide range of ionic liquids with tailored properties.

Anion Exchange from 1,3-Dimethylimidazolium Halide

A prevalent method for synthesizing imidazolium bicarbonate salts involves the metathesis of a 1,3-dimethylimidazolium halide (e.g., chloride or bromide) with a bicarbonate salt, such as potassium bicarbonate (KHCO₃).[2] This reaction is typically carried out in a suitable solvent, such as methanol, followed by the removal of the resulting inorganic salt precipitate.

Synthesis_Anion_Exchange DMIM_Cl 1,3-Dimethylimidazolium Chloride Filtration Filtration DMIM_Cl->Filtration Reaction in KHCO3 Potassium Bicarbonate KHCO3->Filtration Solvent Methanol Solvent->Filtration Solvent DMIM_HCO3 This compound KCl Potassium Chloride (precipitate) Filtration->KCl Solid Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Evaporation->DMIM_HCO3 Final Product

Anion exchange synthesis of this compound.
Experimental Protocol: Anion Exchange Synthesis

Materials:

  • 1,3-dimethylimidazolium chloride

  • Potassium bicarbonate (KHCO₃)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolve 1,3-dimethylimidazolium chloride in anhydrous methanol in a round-bottom flask with stirring.

  • In a separate container, prepare a saturated solution of potassium bicarbonate in anhydrous methanol.

  • Slowly add the potassium bicarbonate solution to the 1,3-dimethylimidazolium chloride solution while stirring vigorously. A white precipitate of potassium chloride will form.

  • Continue stirring the mixture at room temperature for 24 hours to ensure complete reaction.

  • Remove the potassium chloride precipitate by filtration under reduced pressure.

  • Wash the precipitate with a small amount of anhydrous methanol to recover any remaining product.

  • Combine the filtrate and the washings.

  • Remove the methanol from the filtrate using a rotary evaporator to yield this compound as the final product.

  • Dry the product under high vacuum to remove any residual solvent.

Characterization: The structure and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.

Potential Applications

Imidazolium-based ionic liquids are renowned for their versatility as "green" solvents and catalysts in a myriad of chemical transformations. This compound, with its basic bicarbonate anion, offers unique catalytic and reactive properties.

Catalysis in Organic Synthesis

Imidazolium hydrogen carbonates have demonstrated efficacy as bifunctional catalysts.[3] The bicarbonate anion can act as a base, while the imidazolium cation can stabilize transition states or activate substrates. A notable application is in the synthesis of cyclic carbonates from olefins and carbon dioxide, a process that aligns with the principles of green chemistry by utilizing a renewable C1 feedstock.[3]

Catalytic_Cycle Catalyst [DMIM][HCO3] Epoxide Epoxide Catalyst->Epoxide Epoxidation Cyclic_Carbonate Cyclic Carbonate Catalyst->Cyclic_Carbonate Olefin Olefin Olefin->Epoxide Oxidant Oxidant Oxidant->Epoxide Epoxide->Cyclic_Carbonate Cycloaddition CO2 CO2 CO2->Cyclic_Carbonate

References

An In-depth Technical Guide to the Solubility of 1,3-Dimethylimidazolium Bicarbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the ionic liquid 1,3-dimethylimidazolium bicarbonate ([C₂mim][HCO₃]) in organic solvents. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This guide summarizes the available qualitative information, provides solubility data for a related inorganic salt, sodium bicarbonate, for contextual reference, and presents a detailed experimental protocol for determining the solubility of ionic liquids in organic solvents. This document aims to be a valuable resource for researchers and professionals working with imidazolium-based ionic liquids, enabling them to systematically determine the solubility of this compound in their solvents of interest.

Introduction to this compound

This compound is an ionic liquid composed of a 1,3-dimethylimidazolium cation and a bicarbonate anion. Imidazolium-based ionic liquids are of significant interest in various fields, including as green solvents in chemical synthesis and for carbon dioxide capture, due to their unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] The bicarbonate anion, in particular, is being investigated for its role in CO₂ chemistry.[1] Understanding the solubility of this ionic liquid in different organic solvents is crucial for its practical application in synthesis, separations, and formulations.

Solubility Data

Reference Data: Solubility of Sodium Bicarbonate

For contextual reference, the solubility of sodium bicarbonate (NaHCO₃), an inorganic salt containing the same anion, in water and two common organic solvents is presented in Table 1. It is crucial to note that as an inorganic salt, the solubility behavior of sodium bicarbonate will differ significantly from that of the ionic liquid this compound. However, this data provides a general indication of the bicarbonate anion's interaction with these solvents.

Table 1: Solubility of Sodium Bicarbonate in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (wt%)
Water209.6-
Methanol22-2.13
Acetone22-0.02

(Data sourced from references[3][4][5])

Experimental Protocol for Solubility Determination

The following section outlines a detailed gravimetric method for the experimental determination of the solubility of an ionic liquid, such as this compound, in an organic solvent. This method is based on the principle of determining the concentration of the ionic liquid in a saturated solution at a specific temperature.[6]

Materials and Equipment
  • This compound (or other ionic liquid of interest)

  • High-purity organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO)

  • Analytical balance (readability ± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)

  • Pipettes and volumetric flasks

  • Evaporating dishes or watch glasses

  • Drying oven

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_drying Drying and Final Measurement cluster_calculation Calculation prep_il Prepare Ionic Liquid mix Mix IL and Solvent in Vial prep_il->mix prep_solvent Prepare Solvent prep_solvent->mix saturate Equilibrate at Constant Temperature mix->saturate sample Withdraw Aliquot saturate->sample filter Filter Sample sample->filter weigh_initial Weigh Filtered Aliquot filter->weigh_initial evaporate Evaporate Solvent weigh_initial->evaporate calculate Calculate Solubility weigh_initial->calculate dry Dry to Constant Weight evaporate->dry weigh_final Weigh Residue (IL) dry->weigh_final weigh_final->calculate

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sampling:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry evaporating dish or watch glass. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the ionic liquid (e.g., 60-80 °C). The low vapor pressure of the ionic liquid is advantageous here.[7]

    • Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

    • The final constant weight represents the mass of the dissolved this compound.

Calculation of Solubility

The solubility can be expressed in various units. The following calculations are based on the masses obtained:

  • Mass of the saturated solution (m_solution): (Weight of dish with solution) - (Weight of empty dish)

  • Mass of the dissolved ionic liquid (m_IL): (Weight of dish with residue) - (Weight of empty dish)

  • Mass of the solvent (m_solvent): m_solution - m_IL

Solubility in g/100 g of solvent: Solubility = (m_IL / m_solvent) * 100

Solubility in weight percent (wt%): Solubility (wt%) = (m_IL / m_solution) * 100

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not available in the public domain, this guide provides the necessary tools for researchers to determine this crucial property. The detailed experimental protocol for the gravimetric determination of solubility offers a reliable method to generate the required data. The provided reference data for sodium bicarbonate serves as a preliminary, albeit indirect, point of comparison. It is anticipated that by following the outlined procedures, researchers can systematically build a comprehensive solubility profile for this compound, facilitating its broader application in various scientific and industrial fields.

References

An In-depth Technical Guide to the Safety of 1,3-dimethylimidazolium bicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for 1,3-dimethylimidazolium bicarbonate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates data from publicly available sources for this compound and supplements it with information from closely related imidazolium-based ionic liquids to provide a thorough safety assessment.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of a compound is the first step in a robust safety evaluation. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 945017-57-2--INVALID-LINK--
Molecular Formula C₆H₁₀N₂O₃--INVALID-LINK--
Molecular Weight 158.16 g/mol --INVALID-LINK--
IUPAC Name 1,3-dimethylimidazol-1-ium;hydrogen carbonate--INVALID-LINK--
Appearance Typically a liquid or solidGeneral knowledge of ionic liquids
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge of ionic liquids

Toxicological Data Summary

CompoundOrganism/Cell LineEndpointValue
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Vibrio fischeriEC502.9 mg/L
1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)Vibrio fischeriEC500.23 mg/L
1-Octyl-3-methylimidazolium chloride ([OMIM]Cl)Vibrio fischeriEC500.03 mg/L
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)RatLD50 (oral)300-2000 mg/kg
1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM]EtSO₄)RatLD50 (oral)>2000 mg/kg

Note: This data is for related compounds and should be used for estimation of potential toxicity only. EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% effect on the test organism. LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on standard toxicological testing procedures and research on related ionic liquids, the following outlines general methodologies that could be employed.

General Synthesis Protocol

A common method for the synthesis of imidazolium bicarbonate ionic liquids involves the reaction of the corresponding imidazolium hydroxide with carbon dioxide.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-dimethylimidazolium_hydroxide 1,3-dimethylimidazolium hydroxide Reaction_Vessel Reaction in a suitable solvent (e.g., methanol or water) 1,3-dimethylimidazolium_hydroxide->Reaction_Vessel Carbon_Dioxide Carbon Dioxide (CO2) Carbon_Dioxide->Reaction_Vessel Bubbled through solution Product This compound Reaction_Vessel->Product Formation

General synthesis workflow for this compound.

Methodology:

  • Preparation of the Hydroxide: 1,3-dimethylimidazolium hydroxide is typically prepared by anion exchange from the corresponding halide salt (e.g., 1,3-dimethylimidazolium chloride) using a hydroxide-form anion exchange resin.

  • Carbonation: Carbon dioxide gas is bubbled through a solution of 1,3-dimethylimidazolium hydroxide in a suitable solvent (e.g., methanol or water) at a controlled temperature.

  • Isolation: The solvent is removed under reduced pressure to yield the this compound product. The purity is then confirmed using techniques such as NMR and FTIR spectroscopy.

Thermal Stability Assessment

The thermal stability of ionic liquids is a critical safety parameter. A common method to evaluate this is through thermogravimetric analysis (TGA).

G Sample_Preparation Prepare sample of this compound TGA_Instrument Place sample in TGA instrument Sample_Preparation->TGA_Instrument Heating_Program Heat sample under a controlled atmosphere (e.g., Nitrogen) at a constant rate TGA_Instrument->Heating_Program Data_Acquisition Record mass loss as a function of temperature Heating_Program->Data_Acquisition Analysis Determine onset of decomposition and decomposition temperature (Td) Data_Acquisition->Analysis

Workflow for Thermal Gravimetric Analysis (TGA).

Methodology:

  • A small, accurately weighed sample of the ionic liquid is placed in a TGA crucible.

  • The sample is heated in the TGA furnace under a controlled, inert atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The temperature at which significant mass loss begins is identified as the onset of decomposition, and the peak of the derivative of the mass loss curve indicates the maximum rate of decomposition.

Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways affected by this compound have not been elucidated, research on imidazolium-based ionic liquids suggests that their primary mode of toxicity involves disruption of cell membranes.

G IL_Cation Imidazolium Cation Cell_Membrane Cell Membrane (Lipid Bilayer) IL_Cation->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Ion_Imbalance Loss of Ion Homeostasis Membrane_Disruption->Ion_Imbalance Cellular_Stress Oxidative Stress & Mitochondrial Dysfunction Membrane_Disruption->Cellular_Stress Apoptosis Cell Death (Apoptosis) Ion_Imbalance->Apoptosis Cellular_Stress->Apoptosis

Proposed mechanism of imidazolium ionic liquid toxicity.

The lipophilic alkyl chains of the imidazolium cation can intercalate into the lipid bilayer of cell membranes. This disrupts the membrane structure, leading to increased permeability, loss of ion homeostasis, and ultimately, cell death through processes like apoptosis.

Safe Handling and Emergency Procedures

Given the potential for toxicity, appropriate safety precautions should be taken when handling this compound and other imidazolium-based ionic liquids.

G cluster_handling Safe Handling Workflow cluster_emergency Emergency Procedures Risk_Assessment Conduct a thorough risk assessment PPE Wear appropriate Personal Protective Equipment (PPE): - Safety glasses with side shields or goggles - Chemical-resistant gloves (e.g., nitrile) - Lab coat Risk_Assessment->PPE Ventilation Work in a well-ventilated area or fume hood PPE->Ventilation Handling Avoid inhalation, ingestion, and skin contact Ventilation->Handling Spill In case of a spill: - Absorb with inert material - Collect in a sealed container for disposal Handling->Spill Exposure In case of exposure: - Skin: Wash with soap and water - Eyes: Flush with copious amounts of water - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention Handling->Exposure

Safe handling and emergency response workflow.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). It is essential to consult a certified SDS for this compound from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure. The toxicological data presented for related compounds should be interpreted with caution.

An In-depth Technical Guide on the Molecular Structure of 1,3-Dimethylimidazolium Bicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium bicarbonate ([C1C1Im][HCO3]) is an ionic liquid that has garnered interest in various chemical applications, including as a precursor for the synthesis of other ionic liquids and as a potential medium for CO2 capture and utilization. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization, compiled from the available scientific literature.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a planar 1,3-dimethylimidazolium cation and a bicarbonate anion. The positive charge on the cation is delocalized over the imidazolium ring. The molecular formula is C6H10N2O3.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS Number 945017-57-2

Synthesis of this compound

The primary route for the synthesis of this compound is through the reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid. This method is advantageous as it offers a halide-free pathway to the ionic liquid.

Synthesis of the Precursor: 1,3-Dimethylimidazolium-2-carboxylate

The precursor, 1,3-dimethylimidazolium-2-carboxylate, is synthesized from 1-methylimidazole and dimethyl carbonate. This reaction involves both N-alkylation and C-carboxylation.

Synthesis of this compound

Experimental Protocol:

The synthesis of 1,3-dimethylimidazolium hydrogen carbonate is achieved via a Krapcho reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid.[1] The reaction can be accelerated by using catalytic amounts of dimethyl sulfoxide (DMSO).[1]

  • Reactants: 1,3-dimethylimidazolium-2-carboxylate, Carbonic acid (formed in situ from CO2 and water)

  • Catalyst (optional): Dimethyl sulfoxide (DMSO)

  • Solvent: Typically a mixture of ethanol and water.

  • Reaction Conditions: The reaction is generally carried out at room temperature, although gentle heating (40-70 °C) can be applied, especially when a catalyst is used.

  • Purification: The primary byproduct of this reaction is CO2, which can be removed under vacuum. This simplifies the purification process significantly, often yielding a pure product without the need for extensive purification steps.

A common alternative method for synthesizing imidazolium bicarbonates involves the anion metathesis of the corresponding imidazolium halide (e.g., 1,3-dimethylimidazolium chloride) with a bicarbonate salt, such as potassium bicarbonate.

Crystallographic Data

The crystal structure of 1,3-dimethylimidazolium hydrogen carbonate monohydrate has been determined, revealing a strong two-dimensional hydrogen-bonded network.[1] Within this network, the imidazolium cations are facially π-stacked and located in the cavities created by the framework.[1]

Specific crystallographic data such as bond lengths and angles are best sourced directly from the primary literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are consistent with the presence of the 1,3-dimethylimidazolium cation.

Table 2: 1H and 13C NMR Data for the Precursor, 1,3-Dimethylimidazolium-2-carboxylate in D2O [2]

NucleusChemical Shift (δ) [ppm]MultiplicityAssignment
¹H 3.84sN-CH 3
7.24dH -4 and H -5
¹³C 36.64N-C H3
122.93C -4 and C -5
139.63C -2
158.02C OO-

Note: Specific NMR data for this compound was not available in the searched literature. The data presented is for the immediate precursor.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for both the imidazolium cation and the bicarbonate anion.

Table 3: Characteristic IR Absorption Bands for the Precursor, 1,3-Dimethylimidazolium-2-carboxylate [2]

Wavenumber (cm-1)IntensityAssignment
3152, 3104w, sC-H stretching (imidazolium ring)
1667, 1650s, sAsymmetric COO- stretching
1514sC=C and C=N ring stretching
1443, 1416s, sSymmetric COO- stretching, CH3 bending
1324s
1247m
1193w
1103m
1039w
825m
785s
653m

Note: Specific IR data for this compound was not available in the searched literature. The data presented is for the immediate precursor. The bicarbonate anion is expected to show characteristic O-H stretching, asymmetric and symmetric COO⁻ stretching, and C-O stretching modes.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is expected to show a prominent peak corresponding to the 1,3-dimethylimidazolium cation ([C1C1Im]+).

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[C5H9N2]+ (Cation)97.0766

Experimental Workflows and Signaling Pathways

Synthesis Pathway Diagram

Synthesis_of_1_3_dimethylimidazolium_bicarbonate cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 1_Methylimidazole 1_Methylimidazole reaction1 1_Methylimidazole->reaction1 Dimethyl_carbonate Dimethyl_carbonate Dimethyl_carbonate->reaction1 1_3_dimethylimidazolium_2_carboxylate 1,3-Dimethylimidazolium- 2-carboxylate reaction2 1_3_dimethylimidazolium_2_carboxylate->reaction2 reaction1->1_3_dimethylimidazolium_2_carboxylate N-alkylation & C-carboxylation Carbonic_acid Carbonic Acid (CO2 + H2O) Carbonic_acid->reaction2 1_3_dimethylimidazolium_bicarbonate 1,3-Dimethylimidazolium Bicarbonate reaction2->1_3_dimethylimidazolium_bicarbonate Krapcho Reaction

Caption: Synthesis pathway of this compound.

Conclusion

References

The Double-Edged Sword: An In-depth Technical Guide to the Toxicity and Environmental Impact of Dimethylimidazolium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylimidazolium salts, a prominent class of ionic liquids, have garnered significant attention for their potential as "green" solvents and their versatile applications in various fields, including drug development. However, their perceived environmental benignity is increasingly being scrutinized. This technical guide provides a comprehensive overview of the current understanding of the toxicity and environmental impact of dimethylimidazolium salts, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of their biological activity.

Ecotoxicity of Dimethylimidazolium Salts

The environmental release of dimethylimidazolium salts, through industrial effluents or other means, poses a potential threat to aquatic and terrestrial ecosystems. A substantial body of research has focused on quantifying their toxic effects on a range of organisms.

Aquatic Toxicity

Dimethylimidazolium salts exhibit varying degrees of toxicity to aquatic life, with the length of the alkyl chain on the imidazolium ring being a key determinant of potency. Longer alkyl chains generally lead to increased toxicity.

Table 1: Aquatic Ecotoxicity of Selected Dimethylimidazolium Salts

CompoundOrganismEndpointValueReference
1-butyl-3-methylimidazolium chloride ([BMIM][Cl])Daphnia magna48h EC508.03 - 19.91 mg/L[1]
1-butyl-3-methylimidazolium chloride ([BMIM][Cl])Baltic microphytobenthic communitiesGrowth inhibitionNegative effects at 10⁻³ and 10⁻² g/dm³[2][3]
1-octyl-3-methylimidazolium bromide ([OMIM][Br])Rana nigromaculata (frog embryo)96h LC5042.4 - 85.1 mg/L[4][5]
1-octyl-3-methylimidazolium chloride ([OMIM][Cl])Scenedesmus obliquus (green algae)IC500.69 - 0.86 mg/L[4]
1-octyl-3-methylimidazolium chloride ([OMIM][Cl])Escherichia coliGrowth inhibitionSignificant effects at 100 µM[4][5]
Terrestrial Toxicity

The impact of dimethylimidazolium salts on terrestrial organisms is less studied, but available data suggest potential for harm.

Table 2: Terrestrial Ecotoxicity of a Dimethylimidazolium Salt

CompoundOrganismEndpointValueReference
1-octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6])Wheat seedlingsGermination inhibitionIrreversible inhibition at 4 mg/L (7 days)[4]

Cytotoxicity of Dimethylimidazolium Salts

In the context of drug development and human health, understanding the cytotoxicity of dimethylimidazolium salts is paramount. In vitro studies on various cell lines have revealed that these compounds can induce cell death, with the mechanism often linked to mitochondrial dysfunction.

Table 3: In Vitro Cytotoxicity of Selected Dimethylimidazolium Salts

CompoundCell LineEndpointValueReference
1-decyl-3-methylimidazolium chloride ([C10mim][Cl])Caco-2 (human epithelial)24h EC500.03 mM[6]
1,3-dimethylimidazolium methyl sulfate ([C1mim][MSO4])Caco-2 (human epithelial)24h EC5081.24 mM[6]
1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N])CCO (fish ovarian) & HeLa (human tumor)CytotoxicityMost cytotoxic among tested imidazolium ILs[7]
1-ethyl-3-methylimidazolium chloride ([EMIM][Cl])Rat neonatal cardiomyocytesBeat amplitudeSignificant changes at 100 µM[8]
1-octyl-3-methylimidazolium bromide ([OMIM][Br])HepG2 (human liver cancer)Apoptosis inductionDisruption of mitochondrial membrane, cytochrome c release[4]
1-decyl-3-methylimidazolium chloride ([DMIM][Cl])B-13 (rat liver progenitor)24h EC502.2 ± 0.66 µM[8]

Mechanisms of Toxicity

The toxicity of dimethylimidazolium salts is not merely a result of non-specific membrane disruption. Evidence points towards specific molecular initiating events and signaling pathways.

Mitochondrial Dysfunction and Oxidative Stress

A primary mechanism of dimethylimidazolium salt-induced toxicity is the disruption of mitochondrial function.[4][8] This includes the dissipation of the mitochondrial membrane potential, inhibition of the electron transport chain, and a subsequent increase in the production of reactive oxygen species (ROS).[8] The resulting oxidative stress can lead to damage of cellular components, including DNA, lipids, and proteins.

Apoptosis

The mitochondrial damage and oxidative stress triggered by dimethylimidazolium salts often culminate in the activation of the intrinsic apoptotic pathway.[4][8] This involves the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cytosol, leading to the activation of caspases, the executioners of apoptosis.[4]

DMIM Dimethylimidazolium Salt Mitochondria Mitochondria DMIM->Mitochondria Inhibition of Electron Transport Chain ROS Increased ROS Production Mitochondria->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: Signaling pathway of dimethylimidazolium salt-induced apoptosis.

Environmental Fate

The environmental persistence and potential for bioaccumulation of dimethylimidazolium salts are critical factors in assessing their overall environmental impact.

Biodegradability

While initially touted as environmentally friendly, many dimethylimidazolium salts are not readily biodegradable.[4][5] The imidazolium ring, which does not commonly exist in nature, is particularly resistant to microbial degradation.[8] However, the biodegradability can be influenced by the structure of the side chains, with longer alkyl chains showing some susceptibility to biotransformation, although complete mineralization is often not achieved.[9] The incorporation of ester groups into the side chains has been shown to significantly enhance biodegradability.[10]

Bioaccumulation

The potential for dimethylimidazolium salts to bioaccumulate in organisms is a concern, particularly for those with longer, more lipophilic alkyl chains. Further research is needed to fully understand the bioaccumulation potential and its implications for food chain contamination.

Experimental Protocols

To ensure the reproducibility and comparability of toxicity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the assessment of dimethylimidazolium salt toxicity.

Synthesis and Purification of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

This protocol describes a common method for the synthesis of a representative dimethylimidazolium salt.

Materials:

  • 1-methylimidazole

  • 1-chlorobutane

  • Toluene

  • Ethyl acetate

  • Activated charcoal

  • Alumina

Procedure:

  • To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane.

  • Heat the solution to reflux (approximately 110°C) for 24 hours.

  • Cool the reaction mixture and wash the product with ethyl acetate to remove unreacted starting materials.

  • Remove the remaining ethyl acetate under vacuum.

  • Stir the resulting ionic liquid with activated charcoal for 12 hours to decolorize it.

  • Pass the ionic liquid through a short alumina column to remove any remaining impurities.

  • Dry the final product under vacuum at approximately 100°C for 24 hours.

cluster_0 Reaction cluster_1 Purification 1-methylimidazole 1-methylimidazole Reaction Reflux in Toluene 1-methylimidazole->Reaction 1-chlorobutane 1-chlorobutane 1-chlorobutane->Reaction Crude [BMIM][Cl] Crude [BMIM][Cl] Reaction->Crude [BMIM][Cl] Wash Wash with Ethyl Acetate Crude [BMIM][Cl]->Wash Decolorize Activated Charcoal Wash->Decolorize Column Alumina Column Decolorize->Column Dry Dry under Vacuum Column->Dry Pure [BMIM][Cl] Pure [BMIM][Cl] Dry->Pure [BMIM][Cl]

Caption: Experimental workflow for the synthesis of [BMIM][Cl].

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells in culture

  • Dimethylimidazolium salt solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and expose the cells to various concentrations of the dimethylimidazolium salt dissolved in fresh medium for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Zebrafish Embryotoxicity Assay (based on OECD Guideline 236)

The fish embryo acute toxicity (FET) test using zebrafish (Danio rerio) is a widely accepted alternative to adult fish toxicity testing.

Materials:

  • Fertilized zebrafish embryos

  • Dimethylimidazolium salt solution

  • Embryo medium

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Collect freshly fertilized zebrafish embryos and select those at the 4- to 8-cell stage.

  • Place one embryo per well in a 24-well plate containing embryo medium.

  • Expose the embryos to a range of concentrations of the dimethylimidazolium salt. Include a negative control (embryo medium only).

  • Incubate the plates at 26 ± 1°C for 96 hours.

  • Observe the embryos daily under a stereomicroscope for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • At 96 hours post-fertilization, determine the number of dead embryos in each concentration group.

  • Calculate the LC50 (lethal concentration for 50% of the population) value.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

Materials:

  • Exponentially growing culture of a green alga (e.g., Pseudokirchneriella subcapitata)

  • Dimethylimidazolium salt solution

  • Algal growth medium

  • Flasks or other suitable culture vessels

  • Incubator with controlled temperature and illumination

  • Method for determining algal biomass (e.g., cell counting, spectrophotometry)

Procedure:

  • Prepare a series of test solutions with different concentrations of the dimethylimidazolium salt in the algal growth medium.

  • Inoculate each test solution with a low, known concentration of exponentially growing algae.

  • Incubate the cultures for 72 hours under continuous illumination and constant temperature (21-24°C).

  • Measure the algal biomass in each culture at 24, 48, and 72 hours.

  • Calculate the growth rate for each concentration.

  • Determine the EC50 (effective concentration causing 50% inhibition of growth) by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration.

Conclusion

The body of evidence clearly indicates that dimethylimidazolium salts, particularly those with longer alkyl chains, possess significant ecotoxicological and cytotoxic properties.[4][6][8][11] Their persistence in the environment and the potential for adverse effects on aquatic and terrestrial life, as well as on human cells, necessitate a cautious approach to their application and disposal. For researchers, scientists, and drug development professionals, a thorough understanding of the toxicological profile of any dimethylimidazolium salt under consideration is crucial. Future research should focus on the development of more inherently biodegradable and less toxic ionic liquids, as well as on elucidating the long-term environmental consequences of their use.

References

Spectroscopic Profile of 1,3-Dimethylimidazolium Bicarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of ionic liquids is paramount for their application and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-dimethylimidazolium bicarbonate, a promising ionic liquid.

Introduction to this compound

This compound ([DMIM][HCO₃]) is an ionic liquid composed of a 1,3-dimethylimidazolium cation and a bicarbonate anion. Its synthesis and characterization are crucial for its potential applications in various chemical processes. Spectroscopic methods such as NMR and IR are fundamental tools for elucidating its molecular structure and purity. A key synthetic route involves the reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid.[1] The isolation of its monohydrate crystal structure has been a significant step in understanding its solid-state arrangement.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure of the 1,3-dimethylimidazolium cation and observing the environment of the bicarbonate anion.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides characteristic signals for the protons of the imidazolium ring and the methyl groups.

Chemical Shift (δ) ppmMultiplicityAssignment
Data not availableN/AH-2 (imidazolium)
Data not availableN/AH-4, H-5 (imidazolium)
Data not availableN/AN-CH₃

Quantitative data for the chemical shifts of this compound were not available in the searched literature.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum gives insight into the carbon framework of the cation and the bicarbonate anion. The chemical shift of the bicarbonate carbon is typically observed in the region of 160-165 ppm.

Chemical Shift (δ) ppmAssignment
Data not availableC-2 (imidazolium)
Data not availableC-4, C-5 (imidazolium)
Data not availableN-CH₃
Data not availableHCO₃⁻

Quantitative data for the chemical shifts of this compound were not available in the searched literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic vibrations of the bicarbonate anion.

IR Absorption Data

The IR spectrum will exhibit absorptions corresponding to the imidazolium ring and the bicarbonate anion. Key vibrational modes for the bicarbonate anion include O-H stretching, and asymmetric and symmetric COO⁻ stretching.

Wavenumber (cm⁻¹)Assignment
Data not availableC-H stretching (imidazolium ring)
Data not availableC-N stretching (imidazolium ring)
Data not availableRing vibrations (imidazolium)
Data not availableO-H stretching (bicarbonate)
Data not availableAsymmetric COO⁻ stretching (bicarbonate)
Data not availableSymmetric COO⁻ stretching (bicarbonate)

Specific quantitative data for the IR absorption peaks of this compound were not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. While specific protocols for this compound are not detailed in the available literature, general procedures for NMR and FTIR spectroscopy of ionic liquids are well-established.

General NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of ionic liquids is as follows:

NMR Experimental Workflow
  • Sample Preparation: Dissolve approximately 5-10 mg of the ionic liquid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

General FTIR Spectroscopy Protocol

A general protocol for acquiring FTIR spectra of ionic liquids is as follows:

FTIR Experimental Workflow
  • Sample Preparation: A small amount of the ionic liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.

Logical Relationship of Synthesis and Characterization

The synthesis of this compound from its carboxylate precursor is a key step that necessitates thorough spectroscopic verification to ensure the desired product has been obtained.

Synthesis_Characterization cluster_synthesis Synthesis cluster_characterization Characterization 1,3-dimethylimidazolium-2-carboxylate 1,3-dimethylimidazolium-2-carboxylate Reaction Reaction 1,3-dimethylimidazolium-2-carboxylate->Reaction Carbonic_Acid Carbonic Acid (H₂O + CO₂) Carbonic_Acid->Reaction [DMIM][HCO3] This compound Reaction->[DMIM][HCO3] NMR NMR Spectroscopy [DMIM][HCO3]->NMR IR IR Spectroscopy [DMIM][HCO3]->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

References

A Deep Dive into the Theoretical Underpinnings of the 1,3-Dimethylimidazolium Cation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethylimidazolium ([dmim]⁺) cation is a fundamental building block of many common ionic liquids, materials with wide-ranging applications in catalysis, electrochemistry, and pharmaceutical sciences. A thorough understanding of its structural, electronic, and interactive properties at a molecular level is crucial for the rational design of new ionic liquids with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the core characteristics of the [dmim]⁺ cation, focusing on its intrinsic properties and its interactions with various anions and solvent molecules.

Molecular Structure and Electronic Properties

The geometry of the 1,3-dimethylimidazolium cation has been extensively studied using a variety of quantum mechanical methods. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are the most commonly employed approaches for geometry optimization. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, with dispersion-corrected functionals like B3LYP-D3 and ωB97X-D often recommended for systems where non-covalent interactions are significant.

The optimized geometry of the [dmim]⁺ cation is characterized by a planar imidazolium ring. The key structural parameters, including selected bond lengths and angles, derived from theoretical calculations are summarized in Table 1. These values are in good agreement with experimental data obtained from X-ray crystallography of ionic liquids containing the [dmim]⁺ cation.

Table 1: Calculated Geometrical Parameters for the 1,3-Dimethylimidazolium Cation

ParameterAtom Pair/TripletTypical Calculated Value
Bond LengthC2-N1~1.33 Å
N1-C5~1.39 Å
C5-C4~1.36 Å
C4-N3~1.39 Å
N3-C2~1.33 Å
N1-C6 (Methyl)~1.47 Å
N3-C7 (Methyl)~1.47 Å
Bond AngleN1-C2-N3~109°
C2-N1-C5~108°
N1-C5-C4~107°
C5-C4-N3~107°
C4-N3-C2~108°
C2-N1-C6~126°
C4-N3-C7~126°

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Vibrational Analysis

The vibrational frequencies of the [dmim]⁺ cation provide valuable insights into its structural dynamics. Theoretical calculations of harmonic vibrational frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra. Table 2 presents a summary of key calculated vibrational modes and their corresponding frequency ranges. The out-of-plane bending modes of the C-H bonds on the imidazolium ring are particularly sensitive to the cation's environment and interactions with anions.[1][2]

Table 2: Key Calculated Vibrational Frequencies for the 1,3-Dimethylimidazolium Cation

Vibrational ModeDescriptionCalculated Frequency Range (cm⁻¹)
ν(C-H)C-H stretching on the imidazolium ring3100 - 3200
ν(C-H)C-H stretching of the methyl groups2900 - 3050
ν(C=N), ν(C=C)Imidazolium ring stretching1500 - 1600
δ(C-H)In-plane C-H bending1100 - 1400
γ(C-H)Out-of-plane C-H bending of the ring700 - 950

Intermolecular Interactions

The interactions of the [dmim]⁺ cation with anions and solvent molecules are fundamental to the properties of ionic liquids. Theoretical studies have quantified these interactions, providing a molecular-level understanding of the structure and dynamics of these systems.

Interaction with Anions

The nature of the anion significantly influences the physical and chemical properties of [dmim]⁺-based ionic liquids. Computational studies have explored the interaction energies and geometries of [dmim]⁺ with a range of anions, including halides (Cl⁻, Br⁻, I⁻), nitrate (NO₃⁻), and tetrafluoroborate (BF₄⁻).[3][4][5][6] The primary interaction sites on the cation are the acidic protons on the imidazolium ring, particularly the C2-H proton, which can form hydrogen bonds with the anion.

The interaction energies are substantial, reflecting the strong electrostatic nature of the cation-anion pairing. Table 3 summarizes the calculated interaction energies for the [dmim]⁺ cation with selected anions.

Table 3: Calculated Interaction Energies of the 1,3-Dimethylimidazolium Cation with Various Anions

AnionMethod/Basis SetInteraction Energy (kcal/mol)Key Interaction Distance
NO₃⁻MP2/6-311G(d,p)-92.25C2···N: 3.35 Å[5]
Cl⁻DFT/variousStrong, highly dependent on method[1][7]C2-H···Cl hydrogen bonding[1]
BF₄⁻DFT/variousWeaker than for smaller anions[8][9]Multiple F···H interactions[8]
Interaction with Water

The presence of water can significantly alter the properties of ionic liquids. Theoretical studies on the interaction of [dmim]⁺ with water have shown that water molecules preferentially interact with the anions through hydrogen bonding.[5][10][11] However, direct interactions between water and the cation, particularly with the imidazolium ring, also occur.[10] The interaction energy between [dmim]⁺ and a single water molecule is considerably weaker than the cation-anion interaction.

G Logical Diagram of [dmim]+ Interactions cation 1,3-Dimethylimidazolium Cation ([dmim]+) anion Anion (e.g., NO3-, Cl-, BF4-) cation->anion Strong Electrostatic Interaction (Hydrogen Bonding at C2-H) water Water Molecule (H2O) cation->water Weaker Interaction il Ionic Liquid Bulk/Solution cation->il anion->water Strong Hydrogen Bonding anion->il water->il

Caption: Intermolecular interactions of the [dmim]⁺ cation.

Experimental and Computational Protocols

Reproducible and reliable theoretical results depend on well-defined computational protocols. The following sections outline the typical methodologies employed in the theoretical study of the 1,3-dimethylimidazolium cation.

Quantum Mechanical Calculations

Objective: To determine the optimized geometry, electronic structure, and vibrational frequencies of the isolated cation and its complexes.

Protocol:

  • Software: Gaussian, Q-Chem, or other quantum chemistry packages.

  • Method:

    • Density Functional Theory (DFT) is widely used. Recommended functionals include B3LYP with dispersion corrections (e.g., B3LYP-D3) or range-separated functionals like ωB97X-D.[12]

    • Møller-Plesset perturbation theory (MP2) provides a good benchmark for DFT results, particularly for interaction energies.[3][4]

  • Basis Set:

    • Pople-style basis sets such as 6-311+G(d,p) are commonly used for a balance of accuracy and computational cost.[13]

    • For higher accuracy, especially for anion interactions, augmented correlation-consistent basis sets like aug-cc-pVTZ are recommended.[12]

  • Calculation Types:

    • Geometry Optimization: To find the minimum energy structure.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

    • Single Point Energy: To calculate the energy of a specific geometry, often with a larger basis set for higher accuracy.

    • Population Analysis (e.g., NBO): To determine atomic charges and analyze bonding.

G Workflow for QM Study of [dmim]+ start Define System ([dmim]+, [dmim]+-Anion, etc.) method Select QM Method (DFT, MP2) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy (optional, higher accuracy) freq_calc->energy_calc analysis Analyze Results (Structure, Frequencies, Energies) energy_calc->analysis

Caption: A typical workflow for a quantum mechanical study.

Molecular Dynamics Simulations

Objective: To study the bulk properties, dynamics, and transport phenomena of ionic liquids containing the [dmim]⁺ cation.

Protocol:

  • Software: AMBER, GROMACS, LAMMPS, or other MD simulation packages.

  • Force Field:

    • A crucial component for accurate simulations. Polarizable force fields, such as AMOEBA, are often necessary to capture the nuanced electrostatic interactions in ionic liquids.[3][4]

    • The force field parameters are typically derived from high-level quantum mechanical calculations.

  • System Setup:

    • A simulation box is created with a sufficient number of ion pairs to represent the bulk liquid (typically hundreds to thousands).

    • The system is solvated if studying mixtures (e.g., with water).

  • Simulation Steps:

    • Energy Minimization: To relax the initial configuration.

    • Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure (NVT and NPT ensembles). This allows the system to reach a stable state.

    • Production Run: A long simulation run (nanoseconds to microseconds) is performed in the desired ensemble (e.g., NVT or NPT) to collect data for analysis.

  • Analysis:

    • Structural Properties: Radial distribution functions (RDFs) to analyze the local structure.

    • Thermodynamic Properties: Density, enthalpy of vaporization.

    • Dynamical Properties: Diffusion coefficients, viscosity, ionic conductivity.

Conclusion

Theoretical studies provide an indispensable framework for understanding the fundamental properties of the 1,3-dimethylimidazolium cation and its role in ionic liquids. The combination of high-level quantum mechanical calculations and detailed molecular dynamics simulations has yielded a wealth of information on its structure, vibrational dynamics, and interactions with its environment. This knowledge is paramount for the continued development of novel ionic liquids with tailored properties for a wide array of applications in science and industry. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on or continuing their investigations into this important class of molecules.

References

A Technical Guide to Green Synthesis Routes for Halide-Free Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionic liquids (ILs), salts with melting points below 100°C, have garnered immense interest as "designer solvents" and catalysts due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency. However, traditional synthesis routes often involve halide-containing intermediates, leading to persistent halide impurities in the final product. These impurities can be detrimental, causing corrosion, interfering with catalytic processes, and complicating toxicological assessments—critical concerns in pharmaceutical and materials science applications.[1][2][3] This technical guide provides an in-depth overview of green, halide-free synthesis strategies for ionic liquids. It details key methodologies, presents comparative quantitative data, offers explicit experimental protocols, and visualizes reaction pathways to equip researchers with the knowledge to produce high-purity, environmentally benign ionic liquids.

The Critical Need for Halide-Free Ionic Liquids

The presence of residual halides, typically chloride or bromide, in ionic liquids is a significant drawback of conventional synthetic methods like metathesis from halide precursors.[3][4][5] Even trace amounts of halides can:

  • Poison Catalysts: Halide ions can deactivate sensitive transition metal catalysts, reducing efficiency and product yield in organic synthesis.[1][3]

  • Induce Corrosion: Halides are notoriously corrosive to stainless steel and other common reactor materials, limiting the industrial applicability of ILs.

  • Alter Physicochemical Properties: Impurities can affect key properties like viscosity, density, and electrochemical windows, leading to inconsistent and unreliable experimental results.[3]

  • Complicate Toxicological and Environmental Profiles: The presence of halides can obscure the intrinsic toxicity of the ionic liquid itself, complicating environmental impact assessments and regulatory approval, particularly in drug development.[6][7]

Green chemistry principles demand synthetic routes that not only minimize waste and energy consumption but also inherently design out hazardous substances. Halide-free synthesis routes are therefore paramount for the sustainable development and application of ionic liquids.

Core Strategies for Green, Halide-Free Synthesis

Several robust methods have been developed to circumvent the use of halide precursors, yielding high-purity ionic liquids directly. The most prominent strategies include direct acid-base neutralization and quaternization with non-halide alkylating agents.

Acid-Base Neutralization

This is one of the most straightforward and atom-economical methods for producing protic and some aprotic ionic liquids.[8][9] The process involves a simple equimolar reaction between a Brønsted acid and a Brønsted base.[9][10]

The primary advantages of this route are:

  • High Purity: The reaction is often quantitative and produces no by-products, with water frequently being the only substance to be removed.[5][9]

  • Inherent Halide-Free Nature: By selecting halide-free acids and bases, the final product is devoid of halide contamination.[8][9]

  • Simplicity: The experimental setup is simple, often requiring only mixing of the reactants at room temperature or with gentle heating.[10]

A common approach involves reacting a tertiary amine (base) with an organic or inorganic acid.[8][9] For cations that cannot be directly protonated, an intermediate hydroxide salt is first generated, which is then neutralized.[4][5]

AcidBase_Neutralization cluster_reactants Reactants cluster_process Process cluster_products Products Base Tertiary Amine (e.g., 1-Methylimidazole) Reaction Neutralization (Solvent or Solvent-free) Base->Reaction Acid Brønsted Acid (e.g., Acetic Acid) Acid->Reaction IL Halide-Free Ionic Liquid Reaction->IL High Yield Byproduct Water (if aqueous acid) Reaction->Byproduct

Caption: General workflow for acid-base neutralization synthesis of ionic liquids.

Quaternization with Dialkyl Carbonates and Sulfates

For aprotic ionic liquids, which constitute the majority of commonly used ILs, the formation of a quaternary ammonium or imidazolium cation is required. Traditional methods use alkyl halides for this quaternization step (the Menshutkin reaction), introducing the halide problem.[11] Green alternatives utilize non-halide alkylating agents, most notably dialkyl carbonates (e.g., dimethyl carbonate, DMC) and dialkyl sulfates (e.g., dimethyl sulfate).

Dialkyl carbonates are particularly attractive as they are considered green reagents due to their low toxicity and biodegradability.[12][13] The reaction proceeds by alkylating a tertiary amine or a substituted imidazole. This method, often commercialized as the Carbonate Based Ionic Liquid Synthesis (CBILS®) process, is a leading technology for producing ultra-pure, halide-free ILs.[14]

Carbonate_Route cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange cluster_byproducts Green By-products Amine Tertiary Amine (e.g., N-Methylpyrrolidine) Intermediate Quaternary Ammonium Alkylcarbonate Salt Amine->Intermediate DMC Dialkyl Carbonate (e.g., Dimethyl Carbonate) DMC->Intermediate Product Halide-Free IL [Cation][X] Intermediate->Product Neutralization Acid Acid (HX) (e.g., HBF₄) Acid->Product CO2 CO₂ Alcohol Alcohol (e.g., Methanol)

Caption: Two-step synthesis of halide-free ILs via the dialkyl carbonate route.

While dialkyl sulfates are also effective, they are generally more toxic and hazardous than dialkyl carbonates, making the latter the preferred green choice.[11]

Quantitative Data Summary

The choice of a synthetic route often depends on factors like yield, reaction time, and temperature. The following table summarizes typical quantitative data for the discussed green synthesis methods.

Synthesis RouteCation PrecursorAnion Precursor / ReagentTemp (°C)Time (h)Yield (%)Key Advantages
Acid-Base Neutralization 1-MethylimidazoleAcetic Acid25-501-4>95%Atom economical, no by-products, simple.[9][10]
Acid-Base Neutralization TributylamineHBF₄0-252-6>98%High purity, direct formation of desired IL.[9]
Dialkyl Carbonate Route PyridineDimethyl Carbonate / HTFSI120-1606-24>90%Halide-free, green alkylating agent.[11][14]
Alkyl Bistriflimide Route N-methylimidazoleMethyl Bistriflimide80-1001-3>97%Fast, high purity, solvent-free possible.[1][15]

Note: Data are representative and can vary based on specific substrates, solvents, and reaction scale.

Detailed Experimental Protocols

To facilitate the adoption of these methods, detailed experimental protocols for two key syntheses are provided below.

Protocol 4.1: Synthesis of 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) via Neutralization

This protocol describes a two-step process where the hydroxide intermediate is first formed and then neutralized.

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl)

  • Potassium hydroxide (KOH)

  • Acetic acid

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous magnesium sulfate

  • Deionized water

Workflow Diagram:

Protocol_1 start Dissolve [Bmim]Cl and KOH in Methanol stir Stir at Room Temp (24h) start->stir filter Filter to Remove Precipitated KCl stir->filter evap1 Evaporate Methanol (Rotary Evaporator) filter->evap1 dissolve Dissolve Oily Residue ([Bmim]OH) in DCM evap1->dissolve neutralize Add Acetic Acid Dropwise (in Ice Bath) dissolve->neutralize wash Wash with DI Water (3x) neutralize->wash dry Dry Organic Layer (MgSO₄) wash->dry evap2 Evaporate DCM & Dry under Vacuum dry->evap2 end Final Product: [Bmim][OAc] evap2->end

Caption: Experimental workflow for the synthesis of [Bmim][OAc].

Procedure:

  • Hydroxide Formation: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium chloride (1 eq.) and potassium hydroxide (1.1 eq.) in methanol. Stir the mixture at room temperature for 24 hours. A white precipitate of KCl will form.

  • Isolation of Intermediate: Remove the KCl precipitate by filtration. Wash the solid with a small amount of methanol. Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator to yield a viscous oil, which is crude [Bmim]OH.

  • Neutralization: Dissolve the crude [Bmim]OH in dichloromethane (DCM) and place the flask in an ice bath. Add acetic acid (1 eq.) dropwise with vigorous stirring.

  • Purification: Transfer the reaction mixture to a separatory funnel and wash it three times with deionized water to remove any unreacted acid or salts.

  • Drying and Isolation: Dry the organic (DCM) layer over anhydrous magnesium sulfate. Filter the drying agent and remove the DCM under reduced pressure. Further dry the resulting ionic liquid under high vacuum at 60-70°C for several hours to remove any residual solvent and water. The final product is a clear, viscous liquid.

Protocol 4.2: Synthesis of N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([P14][NTf₂]) via the Alkyl Bistriflimide Route

This protocol details a fast, efficient, and halide-free synthesis of a hydrophobic ionic liquid.[1][15]

Materials:

  • N-methylpyrrolidine

  • Butyl bis(trifluoromethylsulfonyl)imide (Butyl-NTf₂)

  • Acetonitrile (optional, for viscosity reduction)

Procedure:

  • Reaction Setup: In a sealed reaction vessel equipped with a magnetic stirrer, add N-methylpyrrolidine (1 eq.).

  • Quaternization: Slowly add butyl bis(trifluoromethylsulfonyl)imide (1.05 eq.) to the vessel at room temperature. The reaction is often exothermic, so controlled addition and cooling may be necessary for larger scales. If the mixture becomes too viscous, a minimal amount of a dry, inert solvent like acetonitrile can be added.

  • Reaction Completion: Stir the mixture at 80°C for 2-4 hours. Monitor the reaction progress using NMR spectroscopy by observing the disappearance of the starting amine signals.

  • Purification: As this reaction produces no by-products, purification is minimal. If a solvent was used, it is removed under reduced pressure. The final product is then dried under high vacuum at 80-90°C for 12-24 hours to remove any volatile residues. The purity can be confirmed by ion chromatography and NMR.[1]

Conclusion and Future Outlook

The transition to green, halide-free synthesis routes is essential for the maturation of ionic liquid technology from a laboratory curiosity to a staple of industrial and pharmaceutical processes. Methods based on acid-base neutralization and quaternization with dialkyl carbonates offer robust, scalable, and environmentally sound pathways to produce high-purity ionic liquids.[4][9][14] These strategies effectively eliminate the persistent issue of halide contamination, thereby enhancing the reliability, safety, and performance of ILs in sensitive applications.

Future research will likely focus on expanding the scope of these methods to a wider range of cations and anions, utilizing bio-based precursors, and developing continuous flow processes to further improve efficiency and reduce the environmental footprint of ionic liquid production.[1][14] For researchers and drug development professionals, adopting these halide-free synthetic protocols is a critical step towards harnessing the full potential of ionic liquids in a safe and sustainable manner.

References

Methodological & Application

Application Notes and Protocols for CO2 Capture Using 1,3-Dimethylimidazolium Bicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, proposed mechanisms, and experimental protocols for the use of 1,3-dimethylimidazolium bicarbonate as a promising solvent for carbon dioxide (CO2) capture. While direct experimental data for this specific ionic liquid is limited, this document compiles available information from closely related compounds and theoretical studies to guide research and development efforts.

Introduction

Ionic liquids (ILs) have emerged as a potential alternative to traditional amine-based solvents for CO2 capture due to their negligible vapor pressure, high thermal stability, and tunable properties. Among them, this compound ([DMIM][HCO3]) is of particular interest due to the direct involvement of the bicarbonate anion in the CO2 capture process, potentially offering a high theoretical absorption capacity and a favorable energy balance for regeneration.

The primary mechanism of CO2 capture in bicarbonate-based systems involves the reversible conversion of bicarbonate to carbonate and carbonic acid upon reaction with CO2. In the context of an ionic liquid, the imidazolium cation can also play a role in stabilizing the reaction intermediates.

Synthesis of this compound

A reliable synthesis of this compound is crucial for its application. A potential two-step synthesis route starting from 1-methylimidazole has been described in the literature.

Step 1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

The first step involves the formation of the zwitterionic precursor, 1,3-dimethylimidazolium-2-carboxylate, from the N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate.[1][2][3]

Step 2: Conversion to this compound

The carboxylate precursor can then be converted to the bicarbonate salt through a reaction with carbonic acid.[1] This method provides a halide-free route to the desired ionic liquid.

Protocol: Synthesis of this compound Monohydrate [1]

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-dimethylimidazolium-2-carboxylate in a suitable solvent (e.g., a mixture of methanol and water).

  • Carbonation: Bubble CO2 gas through the solution at room temperature. The CO2 will react with water to form carbonic acid in situ.

  • Reaction Monitoring: Monitor the reaction progress by observing the dissolution of the carboxylate precursor and the formation of the bicarbonate salt. The reaction can be accelerated by using catalytic amounts of DMSO.[1]

  • Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield this compound monohydrate as a solid.

  • Characterization: Confirm the product structure using techniques such as NMR spectroscopy and mass spectrometry.

Logical Relationship for Synthesis

1-Methylimidazole 1-Methylimidazole Carboxylate 1,3-Dimethylimidazolium-2-carboxylate 1-Methylimidazole->Carboxylate N-alkylation & C-carboxylation Dimethyl_Carbonate Dimethyl Carbonate Dimethyl_Carbonate->Carboxylate Bicarbonate This compound Carboxylate->Bicarbonate Reaction with Carbonic_Acid Carbonic Acid (from CO2 + H2O) Carbonic_Acid->Bicarbonate

Caption: Synthesis pathway of this compound.

Proposed Mechanism of CO2 Capture

The capture of CO2 by this compound is expected to proceed via a chemical absorption mechanism. The bicarbonate anion acts as a Brønsted base, reacting with CO2 in the presence of water to form carbonic acid, which can then deprotonate to form another bicarbonate ion, effectively storing the CO2. The imidazolium cation is thought to stabilize the charged intermediates.

Proposed Reaction Pathway:

[DMIM]⁺[HCO₃]⁻ + CO₂ + H₂O ⇌ [DMIM]⁺ + H₂CO₃ + [HCO₃]⁻

Computational studies on related imidazolium-based ILs suggest that the anion plays a crucial role in the CO2 capture process. For basic anions like acetate, the reaction can proceed through the formation of a carbene intermediate from the imidazolium cation, which then reacts with CO2. However, for bicarbonate, a direct reaction with CO2 is more likely.

Signaling Pathway for CO2 Capture

cluster_capture CO2 Absorption cluster_regeneration Regeneration CO2_gas CO2 (gas) Intermediate [DMIM]⁺ + H2CO3 + [HCO3]⁻ CO2_gas->Intermediate DMIM_HCO3 [DMIM][HCO3] DMIM_HCO3->Intermediate H2O H2O H2O->Intermediate CO2_captured Captured CO2 (as bicarbonate/carbonate) Intermediate->CO2_captured Heat_Vacuum Heat / Vacuum CO2_captured->Heat_Vacuum Regenerated_IL [DMIM][HCO3] CO2_released CO2 (gas) Heat_Vacuum->CO2_released Heat_Vacuum->Regenerated_IL

Caption: Proposed mechanism for CO2 capture and regeneration.

Experimental Protocols for CO2 Capture Studies

The following protocols are generalized for studying CO2 capture using ionic liquids and can be adapted for this compound.

4.1. Gravimetric Method for CO2 Solubility Measurement

This method measures the change in mass of the ionic liquid upon CO2 absorption.

Experimental Workflow:

  • Sample Preparation: Place a known mass of dried this compound into the sample basket of a magnetic suspension balance.

  • System Evacuation: Evacuate the system to remove any residual air and moisture.

  • Pressurization: Introduce CO2 into the chamber at a desired pressure.

  • Equilibration: Allow the system to equilibrate at a constant temperature and pressure. The mass of the sample will increase as it absorbs CO2.

  • Data Recording: Record the final mass once equilibrium is reached (i.e., no further mass change is observed).

  • Calculation: Calculate the CO2 solubility as the mole fraction or mass of CO2 absorbed per mass of ionic liquid.

Experimental Workflow for Gravimetric Analysis

Start Start Sample_Prep Prepare IL Sample Start->Sample_Prep Evacuation Evacuate System Sample_Prep->Evacuation Pressurize Introduce CO2 Evacuation->Pressurize Equilibrate Equilibrate at T & P Pressurize->Equilibrate Record_Mass Record Final Mass Equilibrate->Record_Mass Calculate Calculate Solubility Record_Mass->Calculate End End Calculate->End

Caption: Workflow for CO2 solubility measurement by gravimetric method.

4.2. Volumetric Method for CO2 Absorption Rate Measurement

This method monitors the pressure drop in a sealed reactor as CO2 is absorbed by the ionic liquid.

Experimental Protocol:

  • Reactor Setup: Place a known volume of this compound in a stirred, temperature-controlled reactor.

  • Evacuation: Evacuate the reactor to remove air.

  • CO2 Introduction: Introduce a known amount of CO2 into the reactor, and record the initial pressure.

  • Absorption: Start stirring to facilitate gas-liquid contact and monitor the pressure drop over time as CO2 is absorbed.

  • Data Analysis: Use the pressure decay data to calculate the initial absorption rate and the total amount of CO2 absorbed.

4.3. Regeneration Protocol

The regeneration of the CO2-rich ionic liquid is essential for a cyclic capture process.

  • Thermal Swing: Heat the CO2-saturated ionic liquid to a temperature typically between 70-120°C. The increased temperature reduces the solubility of CO2 and promotes its release.

  • Pressure Swing/Vacuum: Reduce the pressure above the ionic liquid, either by applying a vacuum or by purging with an inert gas (e.g., N2). This shifts the equilibrium towards CO2 desorption.

  • Combined Approach: A combination of thermal and pressure swing is often the most effective method for achieving high regeneration efficiency.

Quantitative Data (Estimated)

Due to the lack of direct experimental data for this compound, the following table provides estimated and comparative values based on related imidazolium-based ionic liquids and general principles of bicarbonate-based CO2 capture.

PropertyEstimated/Comparative ValueReference/Basis
CO2 Absorption Capacity Potentially high (approaching 1:1 mole ratio of CO2 to IL)Theoretical stoichiometry of bicarbonate reaction
Absorption Rate ModerateSlower than primary amines, but potentially faster than purely physical solvents
Regeneration Temperature 70 - 100 °CLower than for carbamate-forming amines due to lower reaction enthalpy
Enthalpy of Absorption (ΔHabs) -20 to -40 kJ/molTypical range for bicarbonate formation, lower than for carbamate formation

Conclusion

This compound presents a theoretically promising candidate for CO2 capture, primarily due to the direct role of the bicarbonate anion in the capture mechanism. The synthesis is achievable through a halide-free route. However, a significant lack of direct experimental data on its CO2 capture performance necessitates further research. The protocols and estimated data provided in these notes are intended to serve as a foundational guide for researchers to design and conduct experiments to fully characterize this ionic liquid for CO2 capture applications. Future work should focus on obtaining precise measurements of CO2 solubility, absorption/desorption kinetics, and thermodynamic properties to validate its potential as a viable CO2 capture solvent.

References

Application Notes and Protocols for Cellulose Dissolution Using Imidazolium Bicarbonate Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose, the most abundant biopolymer on Earth, presents a significant opportunity for the development of sustainable materials and advanced drug delivery systems. However, its poor solubility in common solvents, owing to its extensive intra- and intermolecular hydrogen bonding network, remains a critical challenge. Imidazolium-based ionic liquids (ILs) have emerged as highly effective solvents for cellulose, enabling its dissolution without derivatization. Among these, imidazolium bicarbonate salts are of particular interest due to their potential for creating "switchable" solvent systems and their unique dissolution mechanisms.

This document provides detailed application notes and experimental protocols for the dissolution of cellulose using imidazolium bicarbonate salts. It is intended to guide researchers in leveraging these promising solvents for various applications, from fundamental materials science to the development of novel pharmaceutical formulations. While direct, detailed protocols for imidazolium bicarbonate salts are not widely published, the following procedures are based on established methods for other imidazolium-based ILs and the known chemical properties of bicarbonate systems.

Mechanism of Dissolution

The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the disruption of the extensive hydrogen bond network within the cellulose structure. The anions of the ionic liquid play a crucial role by forming new hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively separating them. The imidazolium cation also contributes by interacting with the cellulose polymer.[1]

In the case of imidazolium bicarbonate salts, an additional mechanistic aspect is the potential in-situ formation of N-heterocyclic carbenes (NHCs). The bicarbonate anion can act as a base, deprotonating the C2 position of the imidazolium ring to form a highly reactive NHC. This carbene can then interact with the hydroxyl groups of cellulose, further aiding in the disruption of the hydrogen bond network and promoting dissolution.

Cellulose_Dissolution_Mechanism cluster_Cellulose Crystalline Cellulose cluster_IL Imidazolium Bicarbonate cluster_Process Dissolution Process C1 Cellulose Chain 1 C2 Cellulose Chain 2 C1->C2 H-Bonds Disruption Disruption of H-Bonds C1->Disruption C2->Disruption Im Imidazolium Cation [Im]+ Im->Disruption Bic Bicarbonate Anion [HCO3]- Bic->Disruption Solvation Solvation of Cellulose Chains Disruption->Solvation Dissolved Dissolved Cellulose (Homogeneous Solution) Solvation->Dissolved

Caption: General mechanism of cellulose dissolution in imidazolium bicarbonate.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for cellulose dissolution in imidazolium bicarbonate salts in publicly accessible literature, the following table presents typical data ranges observed for closely related and well-studied imidazolium-based ionic liquids, such as those with acetate and chloride anions. These values can serve as a benchmark for experiments with bicarbonate salts. Researchers are encouraged to perform their own optimization studies.

Ionic Liquid (Anion)Cellulose TypeConcentration (wt%)Temperature (°C)Dissolution TimeReference
Acetate ([OAc]⁻)Microcrystalline5 - 2570 - 1100.5 - 24 h[2]
Chloride ([Cl]⁻)Microcrystalline5 - 1580 - 1201 - 18 h[3]
Diethylphosphate ([DEP]⁻)Microcrystalline4 - 2090 - 12010 min - 1 h[4]
Bicarbonate ([HCO₃]⁻) Microcrystalline (Expected) 2 - 10 50 - 100 (Expected) 1 - 12 h N/A

Note: The values for imidazolium bicarbonate are hypothetical and represent a starting point for experimental design based on the properties of other imidazolium salts.

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Bicarbonate ([EMIM][HCO₃])

This protocol describes a common method for synthesizing imidazolium bicarbonate salts via anion exchange.

Materials:

  • 1-Ethyl-3-methylimidazolium chloride ([EMIM][Cl]) or bromide ([EMIM][Br])

  • Potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃)[5]

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Stir plate and magnetic stir bars

  • Round bottom flasks

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Dissolution of Starting Materials: In a round bottom flask, dissolve 1-ethyl-3-methylimidazolium halide in anhydrous methanol. In a separate flask, dissolve a stoichiometric equivalent of potassium or sodium bicarbonate in anhydrous methanol. Gentle heating may be required to achieve complete dissolution.

  • Anion Exchange Reaction: Slowly add the bicarbonate solution to the imidazolium halide solution while stirring vigorously at room temperature. A precipitate of the corresponding inorganic salt (KCl, NaCl, KBr, or NaBr) will form.

  • Reaction Completion: Continue stirring the mixture at room temperature for 12-24 hours to ensure complete anion exchange.

  • Removal of Precipitate: Filter the reaction mixture to remove the inorganic salt precipitate. Wash the precipitate with a small amount of anhydrous methanol to recover any entrained product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the methanol using a rotary evaporator.

  • Purification: The resulting viscous liquid is the crude 1-ethyl-3-methylimidazolium bicarbonate. To further purify, dissolve the product in a minimal amount of anhydrous methanol and add a larger volume of a non-polar solvent like dichloromethane to precipitate any remaining inorganic salts. Filter and remove the solvent under vacuum.

  • Drying: Dry the final product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for at least 24 hours to remove any residual solvent and water. The water content should be checked, for example by Karl-Fischer titration, as it can significantly impact cellulose dissolution.

Synthesis_Workflow Start Start Dissolve Dissolve [EMIM][Halide] and Bicarbonate Salt in Methanol Start->Dissolve Mix Mix Solutions and Stir Dissolve->Mix Filter1 Filter to Remove Inorganic Salt Precipitate Mix->Filter1 Evaporate Remove Methanol (Rotary Evaporator) Filter1->Evaporate Purify Purification Step (Optional) Evaporate->Purify Dry Dry Under Vacuum Purify->Dry End [EMIM][HCO3] Product Dry->End

Caption: Workflow for the synthesis of [EMIM][HCO3].

Protocol 2: Dissolution of Microcrystalline Cellulose

This protocol outlines a general procedure for dissolving microcrystalline cellulose in the synthesized imidazolium bicarbonate salt.

Materials:

  • Microcrystalline cellulose (MCC), dried under vacuum at 60-80 °C for 24 hours

  • Synthesized and dried 1-ethyl-3-methylimidazolium bicarbonate ([EMIM][HCO₃])

  • Heating mantle or oil bath with temperature control

  • Stir plate and magnetic stir bar or mechanical stirrer

  • Glass vial or small reaction vessel with a screw cap

Procedure:

  • Preparation: Place a known amount of dried [EMIM][HCO₃] into a glass vial. Heat the ionic liquid to the desired dissolution temperature (e.g., 80 °C) with stirring.

  • Cellulose Addition: Gradually add a pre-weighed amount of dried microcrystalline cellulose to the heated ionic liquid while stirring. It is recommended to start with a low concentration (e.g., 2-5 wt%) and incrementally increase it in subsequent experiments.

  • Dissolution: Continue stirring the mixture at the set temperature. The dissolution process can be monitored visually. Initially, the cellulose will appear as a suspension. As it dissolves, the solution will become more viscous and transparent. The time required for complete dissolution will depend on the temperature, cellulose concentration, and the degree of polymerization of the cellulose.

  • Homogenization: Once the cellulose appears to be fully dissolved, continue stirring for an additional 1-2 hours to ensure a homogeneous solution. The resulting solution will be highly viscous.

Protocol 3: Regeneration of Cellulose

This protocol describes how to recover the dissolved cellulose from the ionic liquid solution.

Materials:

  • Cellulose-[EMIM][HCO₃] solution

  • Anti-solvent (e.g., deionized water, ethanol, or acetone)[4]

  • Beaker

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Washing solvent (deionized water)

  • Drying oven or freeze-dryer

Procedure:

  • Precipitation: Slowly add the cellulose-[EMIM][HCO₃] solution to a beaker containing an excess of the anti-solvent (typically 5-10 times the volume of the IL solution) while stirring vigorously. The cellulose will immediately precipitate out of the solution as a white, flocculent solid.[6]

  • Washing: Collect the regenerated cellulose by filtration. Wash the cellulose thoroughly with the anti-solvent to remove the ionic liquid. Continue washing with deionized water until the filtrate is free of the ionic liquid. The absence of the imidazolium cation in the wash water can be checked, for example, by UV-Vis spectroscopy.

  • Drying: The regenerated cellulose can be dried using various methods depending on the desired morphology. For a powder, drying in a vacuum oven at 60 °C is suitable. To obtain a porous aerogel structure, freeze-drying is recommended.

Dissolution_Regeneration_Workflow Start Start HeatIL Heat [EMIM][HCO3] Start->HeatIL AddCellulose Add Dried Cellulose HeatIL->AddCellulose Dissolve Stir to Dissolve AddCellulose->Dissolve Solution Homogeneous Cellulose Solution Dissolve->Solution Precipitate Precipitate Cellulose with Anti-solvent Solution->Precipitate FilterWash Filter and Wash Regenerated Cellulose Precipitate->FilterWash Dry Dry Regenerated Cellulose FilterWash->Dry End Regenerated Cellulose Product Dry->End

Caption: Workflow for cellulose dissolution and regeneration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Imidazolium-based ionic liquids can be skin and eye irritants. Avoid direct contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

The use of imidazolium bicarbonate salts as solvents for cellulose offers exciting possibilities for green and efficient processing of this abundant biopolymer. The protocols and information provided herein serve as a comprehensive guide for researchers to explore these systems. While further research is needed to fully elucidate the quantitative aspects of cellulose dissolution in these specific ionic liquids, the presented methodologies provide a solid foundation for advancing the science and application of cellulose-based materials.

References

Application Notes and Protocols: 1,3-Dimethylimidazolium Bicarbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethylimidazolium bicarbonate ([DMIM][HCO₃]) and related imidazolium carboxylates/bicarbonates are gaining prominence in organic synthesis as effective and environmentally benign catalysts. These ionic liquids (ILs) often function as basic catalysts or as CO₂ carriers.[1] Their advantages include low volatility, thermal stability, and potential for recyclability. This document provides detailed application notes and experimental protocols for key organic transformations catalyzed by these imidazolium-based systems.

Carboxylation Reactions

1,3-Dialkylimidazolium-2-carboxylates, which are closely related to bicarbonate adducts, serve as efficient CO₂ transfer agents. They can carboxylate compounds with active hydrogen atoms, such as ketones and alcohols, to produce valuable carboxylates and monoalkylcarbonates in high yields.[1] This process avoids the need for strong bases and provides a milder route for carboxylation.[2]

Logical Workflow for Carboxylation

The diagram below illustrates the general workflow for utilizing an imidazolium-2-carboxylate as a CO₂ transfer agent to carboxylate a substrate containing an active C-H bond.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_end Product Formation A Imidazolium-2-carboxylate (CO2 Carrier) C Reaction Mixture (Heating/Stirring) A->C Transfer of CO2 B Substrate with Active C-H Bond B->C D Carboxylated Product C->D Forms E Imidazolium Salt (Byproduct) C->E Regenerates G Catalyst [Im]⁺ A⁻ Intermediate1 ⁻CH(CN)₂ Carbanion Catalyst->Intermediate1 Deprotonates Substrate1 R-CHO Intermediate2 Adduct Substrate1->Intermediate2 Substrate2 CH₂(CN)₂ Substrate2->Intermediate1 Intermediate1->Intermediate2 Nucleophilic Attack Product R-CH=C(CN)₂ Intermediate2->Product Dehydration Byproduct H₂O Intermediate2->Byproduct Product->Catalyst Regenerates Catalyst G Start Cyclic Carbonate + Water Reactor Pressurized Reactor (e.g., Autoclave) Start->Reactor Catalyst [DMIM][CO2] Catalyst Catalyst->Reactor Reaction Heating & Stirring (e.g., 100°C, 1.5h) Reactor->Reaction Separation Product Separation (e.g., Distillation) Reaction->Separation Product Vicinal Diol (High Purity) Separation->Product Recycle Catalyst Recovery & Reuse Separation->Recycle

References

Application of [C2mim][HCO3] in Biomass Pretreatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising green solvents for the pretreatment of lignocellulosic biomass due to their unique properties, including low vapor pressure, high thermal stability, and excellent dissolving capabilities for biopolymers. Among the vast array of available ILs, 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3]) presents an intriguing option due to the potential role of the bicarbonate anion in facilitating delignification and its formation from CO2, suggesting a potentially more sustainable synthesis route.

These application notes provide a comprehensive guide for researchers interested in exploring the use of [C2mim][HCO3] for biomass pretreatment. While specific data for [C2mim][HCO3] is limited in the current literature, this document offers a detailed, adaptable experimental protocol based on established methods for similar imidazolium-based ILs. Furthermore, it includes benchmark data from the widely studied 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) to provide a comparative framework for evaluating the efficacy of [C2mim][HCO3].

Synthesis of [C2mim][HCO3]

The synthesis of 1-ethyl-3-methylimidazolium bicarbonate can be achieved through various methods, with anion exchange being a common approach. A typical synthesis involves the reaction of an imidazolium halide precursor with a bicarbonate salt.

Protocol for Synthesis of [C2mim][HCO3] via Anion Exchange:

  • Precursor Synthesis: Synthesize 1-ethyl-3-methylimidazolium halide (e.g., [C2mim]Br) by reacting 1-methylimidazole with an ethyl halide (e.g., ethyl bromide). This reaction is typically carried out in a suitable solvent or neat.

  • Anion Exchange: Dissolve the [C2mim]Br precursor in a suitable solvent like methanol.

  • Add a stoichiometric amount of a bicarbonate salt, such as potassium bicarbonate (KHCO3) or sodium bicarbonate (NaHCO3), to the solution.

  • Stir the mixture at room temperature for several hours to allow for the anion exchange to occur, leading to the precipitation of the halide salt (e.g., KBr or NaBr).

  • Filter the precipitate to separate it from the [C2mim][HCO3] solution.

  • Remove the solvent from the filtrate under reduced pressure to obtain the [C2mim][HCO3] ionic liquid.

  • Dry the resulting ionic liquid under vacuum to remove any residual solvent and water.

Experimental Protocol: Biomass Pretreatment with [C2mim][HCO3]

This protocol provides a general framework for the pretreatment of lignocellulosic biomass using [C2mim][HCO3]. The parameters provided are starting points and should be optimized for the specific biomass and desired outcome.

1. Biomass Preparation:

  • Mill the desired lignocellulosic biomass (e.g., switchgrass, poplar, corn stover) to a uniform particle size (e.g., 40-60 mesh).

  • Wash the milled biomass with deionized water to remove any soluble extractives.

  • Dry the washed biomass in an oven at a specified temperature (e.g., 60 °C) until a constant weight is achieved.

2. [C2mim][HCO3] Pretreatment:

  • In a reaction vessel, add the dried biomass to the [C2mim][HCO3] ionic liquid at a specific biomass loading (e.g., 5-15 wt%).

  • Heat the mixture to the desired pretreatment temperature (e.g., 100-160 °C) with constant stirring.

  • Maintain the temperature and stirring for a defined pretreatment time (e.g., 1-6 hours).

3. Separation of Fractions:

  • After the pretreatment, add an anti-solvent (e.g., deionized water or ethanol) to the mixture to precipitate the cellulose-rich solid fraction.

  • Separate the solid fraction from the liquid fraction (containing dissolved lignin and hemicellulose) by filtration or centrifugation.

4. Washing and Drying:

  • Wash the solid fraction repeatedly with the anti-solvent to remove any residual ionic liquid.

  • Dry the washed cellulose-rich pulp in an oven at a specified temperature (e.g., 60 °C) to a constant weight.

  • The lignin-rich liquid fraction can be further processed to recover the lignin, for example, by acidification to precipitate the lignin.

Quantitative Data Summary (Benchmark: [C2mim][OAc])

The following table summarizes typical quantitative data obtained from the pretreatment of various biomass types with the benchmark ionic liquid, 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]). This data can be used as a reference to evaluate the performance of [C2mim][HCO3].

Biomass TypePretreatment ConditionsDelignification (%)Cellulose Recovery (%)Glucose Yield (%) after 72h Enzymatic HydrolysisXylose Yield (%) after 72h Enzymatic HydrolysisReference
Switchgrass160 °C, 2 h, 15 wt% loading52.491-95>90>70[1]
Aspen140 °C, high solid loadingNegligibleHigh82.762.1[2][3][4]
Maple140 °C, high solid loadingNegligibleHigh78.254.0[2][3][4]
Microcrystalline Cellulose---98.6 (regenerated)-[5]

Visualizations

experimental_workflow cluster_prep Biomass Preparation cluster_pretreatment [C2mim][HCO3] Pretreatment cluster_separation Fractionation cluster_products Products raw_biomass Raw Lignocellulosic Biomass milling Milling raw_biomass->milling washing_drying Washing & Drying milling->washing_drying pretreatment_step Pretreatment (Heat & Stir) washing_drying->pretreatment_step precipitation Precipitation (add Anti-solvent) pretreatment_step->precipitation filtration Filtration / Centrifugation precipitation->filtration cellulose_pulp Cellulose-Rich Pulp filtration->cellulose_pulp lignin_solution Lignin & Hemicellulose in IL/Anti-solvent filtration->lignin_solution

Caption: Experimental workflow for the pretreatment of lignocellulosic biomass using [C2mim][HCO3].

delignification_mechanism cluster_biomass Lignocellulosic Biomass cluster_il Ionic Liquid cluster_interaction Proposed Interaction cluster_result Result lignin_carb Lignin-Carbohydrate Complex (LCC) disruption Disruption of Hydrogen Bonds & Ether Linkages in Lignin lignin_carb->disruption Interaction with [C2mim][HCO3] c2mim [C2mim]+ c2mim->disruption hco3 [HCO3]- hco3->disruption solubilized_lignin Solubilized Lignin disruption->solubilized_lignin accessible_cellulose Accessible Cellulose disruption->accessible_cellulose

Caption: Proposed logical relationship for biomass delignification using [C2mim][HCO3].

References

Application Notes and Protocols for CO2 Absorption Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) have emerged as promising solvents for carbon dioxide (CO2) capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures.[1][2] These characteristics offer potential advantages over conventional amine-based solvents, such as reduced energy consumption for regeneration and lower solvent loss.[1][3] This document provides detailed application notes and experimental protocols for the setup and execution of CO2 absorption experiments using ionic liquids.

Experimental Setups and Methodologies

Several experimental setups are commonly employed to measure CO2 absorption in ionic liquids. The choice of method often depends on the specific parameters being investigated, such as absorption capacity, absorption rate, and selectivity. The most prevalent techniques include gravimetric, volumetric, and spectroscopic methods.

Gravimetric Method

The gravimetric method is a widely used technique to determine the amount of CO2 absorbed by an ionic liquid by measuring the change in mass.[4] A typical setup consists of a high-pressure, high-temperature reactor vessel where a known mass of the ionic liquid is exposed to a CO2 atmosphere. The mass increase of the ionic liquid is continuously monitored using a sensitive magnetic suspension balance or a thermogravimetric analyzer (TGA).[5][6]

Key advantages of the gravimetric method include its high accuracy and the ability to perform measurements over a wide range of pressures and temperatures.

Volumetric Method (Pressure Drop)

The volumetric method, also known as the pressure drop method, determines CO2 absorption by measuring the decrease in pressure in a closed system of known volume.[7] The setup typically involves a gas reservoir connected to a reactor containing the ionic liquid. After introducing a known amount of CO2 into the system, the pressure is monitored. As CO2 dissolves in the ionic liquid, the pressure in the system decreases, and this change is used to calculate the amount of absorbed CO2.

This method is relatively simple and cost-effective, making it suitable for initial screening of ionic liquids.

Hollow Fiber Membrane Contactor (HFMC)

For continuous absorption-desorption studies, a hollow fiber membrane contactor (HFMC) setup is often utilized.[8][9] In this system, the ionic liquid flows on one side of a microporous hollow fiber membrane, while the gas mixture containing CO2 flows on the other side. The large surface area provided by the membrane facilitates efficient mass transfer of CO2 from the gas phase to the liquid phase without dispersion of one phase into the other. This setup is particularly useful for studying the kinetics of CO2 absorption and for process-level investigations.[8]

Experimental Protocols

Protocol 1: Determination of CO2 Absorption Capacity using the Gravimetric Method

Objective: To determine the maximum amount of CO2 that can be absorbed by a specific ionic liquid at a given temperature and pressure.

Materials:

  • Ionic liquid of interest

  • High-purity CO2 gas

  • Magnetic suspension balance or Thermogravimetric Analyzer (TGA)

  • High-pressure reactor vessel

  • Temperature controller

  • Pressure transducer

Procedure:

  • Accurately weigh a sample of the dried ionic liquid (typically 1-2 g) into the sample holder of the balance or TGA.

  • Place the sample holder inside the high-pressure reactor vessel.

  • Evacuate the system to remove any residual air and moisture.

  • Heat the ionic liquid to the desired experimental temperature and allow it to stabilize.

  • Introduce CO2 into the reactor to the desired pressure.

  • Monitor the mass of the ionic liquid sample over time. The mass will increase as CO2 is absorbed.

  • Continue the measurement until the mass of the sample becomes constant, indicating that equilibrium has been reached.

  • The final mass change corresponds to the amount of CO2 absorbed by the ionic liquid.

  • The CO2 absorption capacity can be expressed in terms of mole fraction, molality, or weight percentage.

Protocol 2: Determination of CO2 Absorption Rate using the Volumetric Method

Objective: To measure the rate at which CO2 is absorbed by an ionic liquid.

Materials:

  • Ionic liquid of interest

  • High-purity CO2 gas

  • Gas reservoir of known volume

  • Reactor vessel with a stirrer

  • Pressure transducer

  • Temperature controller

  • Data acquisition system

Procedure:

  • Place a known volume and concentration of the ionic liquid into the reactor vessel.

  • Seal the reactor and evacuate it to remove air.

  • Pressurize the gas reservoir with CO2 to a known pressure.

  • Open the valve connecting the gas reservoir to the reactor to introduce CO2 into the system.

  • Start the stirrer to ensure good gas-liquid mixing.

  • Record the pressure inside the reactor as a function of time using the pressure transducer and data acquisition system.

  • The rate of pressure drop is proportional to the rate of CO2 absorption.

  • The initial absorption rate can be determined from the initial slope of the pressure versus time curve.

Data Presentation

Quantitative data from CO2 absorption experiments are crucial for comparing the performance of different ionic liquids. The following tables summarize key parameters for a selection of commonly studied ionic liquids.

Ionic LiquidCationAnionTemperature (°C)Pressure (bar)CO2 Absorption Capacity (mol CO2 / mol IL)Reference
1-Butyl-3-methylimidazolium acetate[bmim]+[Ac]-2510~0.45[10]
1-Butyl-3-methylimidazolium dicyanamide[bmim]+[DCA]-2510~0.20[10]
1-Butyl-3-methylimidazolium trifluoromethanesulfonate[bmim]+[TfO]-2510~0.15[10]
1-Ethyl-3-methylimidazolium acetate[emim]+[Ac]-401~0.12[8]
1-Ethyl-3-methylimidazolium methylsulfate[emim]+[MS]-401~0.05[8]
Choline triazole[Cho]+[Triz]-251~0.50[10]
Ionic LiquidCO2 Uptake (wt%)ConditionsReference
[N1,1,6,2OH][4-Triz]28.620 °C, 1 bar[11]
[DMAPAH][OAc]-EDA blend29.550 °C, 1 bar[12]
Glycol ether-functionalized phosphonium ILs5.9Room temperature, atmospheric pressure[13]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in CO2 absorption studies using ionic liquids.

Experimental_Workflow_Gravimetric cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_IL Dry Ionic Liquid weigh_IL Weigh Ionic Liquid prep_IL->weigh_IL load_sample Load Sample into Reactor weigh_IL->load_sample evacuate Evacuate System load_sample->evacuate set_temp Set Temperature evacuate->set_temp introduce_co2 Introduce CO2 set_temp->introduce_co2 equilibrate Equilibrate & Monitor Mass introduce_co2->equilibrate record_mass Record Final Mass equilibrate->record_mass calculate_capacity Calculate Absorption Capacity record_mass->calculate_capacity

Caption: Workflow for Gravimetric CO2 Absorption Measurement.

Logic_Relationship_Absorption cluster_params Influencing Factors cluster_outcomes Performance Metrics Pressure Pressure Absorption_Capacity Absorption Capacity Pressure->Absorption_Capacity Increases Absorption_Rate Absorption Rate Pressure->Absorption_Rate Increases Temperature Temperature Temperature->Absorption_Capacity Decreases (Physisorption) Increases (Chemisorption) Temperature->Absorption_Rate Increases IL_Structure Ionic Liquid Structure (Cation/Anion) IL_Structure->Absorption_Capacity IL_Structure->Absorption_Rate Selectivity Selectivity (CO2 vs. other gases) IL_Structure->Selectivity

Caption: Factors Influencing CO2 Absorption in Ionic Liquids.

References

Application Notes and Protocols for 1,3-Dimethylimidazolium Bicarbonate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium bicarbonate ([DMIM][HCO3]) is an ionic liquid (IL) of interest for biocatalysis due to its potential as a "green" solvent. Its composition from a readily available imidazolium cation and a biologically compatible bicarbonate anion suggests it may offer a favorable environment for enzymatic reactions. Ionic liquids, in general, are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates, including biomass like cellulose.

This document provides detailed application notes and proposed protocols for the use of this compound in two key enzymatic reaction types: the hydrolysis of cellulose by cellulases and transesterification reactions catalyzed by lipases. Due to the limited availability of direct experimental data for this specific ionic liquid, the following protocols are based on established methodologies for similar imidazolium-based ionic liquids and general principles of enzyme kinetics in non-conventional media.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H10N2O3[1]
Molecular Weight 158.16 g/mol [1]
IUPAC Name 1,3-dimethylimidazol-1-ium;hydrogen carbonate[1]
Synthesis Can be synthesized from 1,3-dimethylimidazolium-2-carboxylate and carbonic acid.[2]
Structure The crystal structure of its monohydrate form reveals a strong 2D hydrogen-bonded network.[2]

Application 1: Enzymatic Hydrolysis of Cellulose

The dissolution of cellulose, a key step in its conversion to biofuels and other valuable chemicals, is often a bottleneck. Imidazolium-based ionic liquids are effective solvents for cellulose. [DMIM][HCO3] is a potential candidate for creating a reaction medium where cellulose is solubilized and accessible to enzymatic degradation by cellulases.

Proposed Experimental Protocol: Cellulose Hydrolysis

This protocol is a guideline for assessing the efficiency of cellulose hydrolysis in the presence of this compound.

1. Materials:

  • This compound ([DMIM][HCO3])

  • Microcrystalline cellulose (e.g., Avicel)

  • Cellulase enzyme complex (e.g., from Trichoderma reesei)

  • Citrate buffer (50 mM, pH 4.8)

  • Dinitrosalicylic acid (DNS) reagent for reducing sugar assay

  • Glucose (for standard curve)

  • Deionized water

2. Experimental Procedure:

  • Cellulose Dissolution/Pretreatment:

    • Prepare solutions of varying concentrations of [DMIM][HCO3] in water (e.g., 10%, 25%, 50% v/v).

    • Disperse microcrystalline cellulose in each ionic liquid solution to a final concentration of 5% (w/v).

    • Heat the mixture at 80-100°C with stirring for 2-4 hours to facilitate dissolution or swelling of the cellulose.

    • Cool the mixture to the optimal temperature for the cellulase activity (typically 50°C).

  • Enzymatic Hydrolysis:

    • Adjust the pH of the cellulose-[DMIM][HCO3] slurry to the optimal pH for the cellulase (e.g., pH 4.8) using a suitable buffer.

    • Add the cellulase enzyme complex to the slurry. The enzyme loading can be varied (e.g., 10, 20, 30 FPU/g of cellulose).

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 150 rpm) for a set period (e.g., 24, 48, 72 hours).

    • Take aliquots at different time intervals to monitor the progress of the reaction.

  • Quantification of Reducing Sugars (DNS Assay):

    • Centrifuge the aliquots to separate the solid residue.

    • To 1 mL of the supernatant, add 3 mL of DNS reagent.

    • Heat the mixture in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add 1 mL of Rochelle salt solution to stabilize the color.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Determine the concentration of reducing sugars by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

Comparative Data for Cellulase Activity in Imidazolium-Based Ionic Liquids

Since direct data for [DMIM][HCO3] is scarce, the following table summarizes findings for other relevant imidazolium ILs to provide a baseline for expected performance.

Ionic LiquidEnzyme SourceSubstrateKey Findings
[EMIM][OAc] Trichoderma reeseiVarious pulpsPre-treatment with [EMIM]OAc significantly altered the degradation pattern of cellulose.
[BMIM][Cl] Not specifiedCotton gin motesUsed for swelling cellulose prior to acid hydrolysis to produce cellulose nanocrystals.[3]
[AMIM][Cl] Not specifiedAvicelHydrolysis with this IL reduced the crystallinity of cellulose.[4]
[EMIM][OAc] Not specifiedAvicelHydrolysis with this IL also led to a decrease in cellulose crystallinity.[4]

Experimental Workflow for Cellulose Hydrolysis

Cellulose_Hydrolysis_Workflow cluster_pretreatment Cellulose Pretreatment cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Cellulose Microcrystalline Cellulose Mix_Heat Mixing and Heating (80-100°C) Cellulose->Mix_Heat IL_Solution [DMIM][HCO3] Solution IL_Solution->Mix_Heat pH_Adjust pH and Temperature Adjustment (e.g., pH 4.8, 50°C) Mix_Heat->pH_Adjust Enzyme_Add Add Cellulase pH_Adjust->Enzyme_Add Incubation Incubation with Agitation (24-72h) Enzyme_Add->Incubation Sampling Aliquots at Time Intervals Incubation->Sampling DNS_Assay DNS Assay for Reducing Sugars Sampling->DNS_Assay Data_Analysis Data Analysis DNS_Assay->Data_Analysis

Caption: Workflow for enzymatic hydrolysis of cellulose in [DMIM][HCO3].

Application 2: Lipase-Catalyzed Transesterification

Lipases are versatile enzymes used in the synthesis of esters, which have applications in the food, pharmaceutical, and biofuel industries. The use of ionic liquids as a medium for lipase-catalyzed reactions can enhance substrate solubility and improve enzyme stability and selectivity. The bicarbonate anion in [DMIM][HCO3] may also play a role in modulating lipase activity.

Proposed Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol provides a framework for evaluating the performance of a lipase in a transesterification reaction using this compound as the reaction medium.

1. Materials:

  • This compound ([DMIM][HCO3])

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Substrates: an alcohol (e.g., 1-butanol) and an ester (e.g., ethyl acetate)

  • Molecular sieves (to control water content)

  • Anhydrous organic solvent (e.g., hexane, for comparative studies)

  • Gas chromatograph (GC) with a suitable column for analysis

2. Experimental Procedure:

  • Enzyme Preparation:

    • Dry the immobilized lipase under vacuum for 24 hours to remove residual water.

    • Store the dried enzyme over a desiccant.

  • Reaction Setup:

    • In a sealed vial, add the desired amount of [DMIM][HCO3].

    • Add the alcohol and ester substrates to the ionic liquid. A typical molar ratio would be 1:1 or with an excess of one substrate.

    • Add molecular sieves to the mixture to maintain anhydrous conditions.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 40, 50, 60°C).

  • Enzymatic Reaction:

    • Add the dried, immobilized lipase to the reaction mixture to initiate the reaction.

    • Incubate the reaction at the set temperature with magnetic stirring.

    • Withdraw small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) for analysis.

  • Analysis by Gas Chromatography (GC):

    • Dilute the aliquots with a suitable organic solvent (e.g., hexane).

    • Analyze the samples by GC to determine the concentration of the product ester and the remaining substrates.

    • Calculate the conversion and initial reaction rate.

Comparative Data for Lipase Activity in Different Media

The following table presents data on lipase activity in various ionic liquids and organic solvents to serve as a reference.

Reaction MediumLipaseReactionKey Findings
[BMIM][PF6] Candida rugosaTransesterificationRate was 1.5 times greater than in hexane.[5]
Hydrophilic ILs Candida rugosaTransesterificationNo detectable activity was observed.[5]
[BMIM][BF4] Candida antarctica lipase BHydrolysisLipase activity decreased at higher concentrations of the IL.[6]
Choline acetate/glycerol Novozym® 435Transesterification (Biodiesel)High conversion (97%) was achieved within 3 hours.[7]

Signaling Pathway/Logical Relationship

Lipase_Reaction_Mechanism cluster_reactants Reactants in [DMIM][HCO3] cluster_enzyme Enzyme Active Site cluster_products Products Alcohol Alcohol (R'-OH) New_Ester New Ester (R-COOR') Alcohol->New_Ester Ester Ester (R-COOR'') Acyl_Enzyme Acyl-Enzyme Intermediate Ester->Acyl_Enzyme Lipase Lipase Lipase->Acyl_Enzyme Acylation Acyl_Enzyme->New_Ester Alcoholysis New_Alcohol New Alcohol (R''-OH) Acyl_Enzyme->New_Alcohol

References

Application Notes and Protocols for the Preparation of 1,3-Dimethylimidazolium Bicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium bicarbonate ([DMIM][HCO₃]) is an ionic liquid (IL) that holds promise in various scientific and pharmaceutical applications. Its properties as a "green solvent," catalyst, and its potential role in CO₂ capture and utilization make it a compound of significant interest. The bicarbonate anion, in particular, offers unique reactivity and basicity, distinguishing it from more common halide-based ionic liquids. This document provides a detailed protocol for the synthesis of this compound, compiled from established chemical principles and analogous synthetic procedures for related imidazolium salts.

Overview of the Synthetic Strategy

The preparation of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of a halide precursor, typically 1,3-dimethylimidazolium chloride ([DMIM]Cl), via the quaternization of 1-methylimidazole. The subsequent step is an anion exchange reaction to replace the chloride anion with a bicarbonate anion.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound and its precursor.

Parameter1,3-Dimethylimidazolium Chloride ([DMIM]Cl)This compound ([DMIM][HCO₃])Reference
Molecular Formula C₅H₉ClN₂C₆H₁₀N₂O₃[1][2]
Molecular Weight 132.59 g/mol 158.16 g/mol [1][2]
Typical Yield >95%>90% (for anion exchange)[1][3]
¹H NMR (DMSO-d₆, δ) 9.46 (s, 1H), 7.87 (s, 2H), 3.87 (s, 6H)~9.1 (s, 1H), ~7.7 (s, 2H), ~3.8 (s, 6H)[1]
¹³C NMR (CDCl₃, δ) 136.9, 123.6, 36.3160.5, 136.8, 123.5, 36.2[4]
Appearance White to off-white solidColorless liquid or solid[5]

Note: NMR data for this compound is estimated based on the known spectrum of the 1,3-dimethylimidazolium cation and the expected minimal influence of the bicarbonate anion on the cation's chemical shifts in an aprotic solvent. The physical state of the final product may vary depending on purity and water content.

Experimental Protocols

Part 1: Synthesis of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl)

This protocol is adapted from established methods for the quaternization of N-alkylimidazoles.

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate (DMC)

  • Hydrochloric acid (37% aqueous solution)

  • Round bottom flask or a pressure-rated reactor (Q-tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Ice bath

Procedure:

  • Preparation of 1-Methylimidazole Hydrochloride: In a 250 mL round bottom flask, place 10 g of 1-methylimidazole. Cool the flask in an ice bath. Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise with continuous stirring. After the addition is complete, allow the reaction to stir for an additional 20 minutes. Remove the solvent using a rotary evaporator to obtain 1-methylimidazole hydrochloride, which can be used in the next step without further purification.[1]

  • Quaternization Reaction: In a pressure-rated reaction tube (Q-tube), combine 3.0 g of the synthesized 1-methylimidazole hydrochloride with 2.28 g of dimethyl carbonate.[1]

  • Heating and Reaction: Seal the reactor and heat the mixture to 170°C for 2 hours with magnetic stirring.[1]

  • Isolation of Product: After the reaction is complete and has cooled to room temperature, the product, 1,3-dimethylimidazolium chloride, is obtained in a quantitative yield.[1] The product can be used directly in the next step.

Part 2: Anion Exchange to this compound ([DMIM][HCO₃])

This protocol utilizes an anion exchange resin, a common and effective method for preparing high-purity ionic liquids.

Materials:

  • 1,3-Dimethylimidazolium chloride ([DMIM]Cl) from Part 1

  • Strongly basic anion exchange resin (e.g., Amberlyst A-26, OH⁻ form)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Methanol

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Resin Preparation and Loading:

    • Pack a chromatography column with the anion exchange resin (OH⁻ form).

    • Prepare a 1 M solution of sodium bicarbonate in deionized water.

    • Slowly pass the sodium bicarbonate solution through the column until the eluent is basic, ensuring the resin is fully converted to the bicarbonate form.

    • Wash the resin thoroughly with deionized water to remove excess sodium bicarbonate, followed by a final wash with methanol to remove the water.[3]

  • Anion Exchange:

    • Dissolve the 1,3-dimethylimidazolium chloride synthesized in Part 1 in a minimal amount of methanol (e.g., 50-60 mM solution).[3]

    • Pass the methanolic solution of [DMIM]Cl through the prepared bicarbonate-form anion exchange resin column.[3]

    • Collect the eluent.

    • Wash the column with an additional volume of methanol to ensure all the product is eluted.[3]

  • Product Isolation and Drying:

    • Combine all the collected eluent.

    • Remove the methanol using a rotary evaporator.

    • The resulting product is this compound. For applications requiring anhydrous conditions, the product should be further dried under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the 1,3-dimethylimidazolium cation. The expected chemical shifts are provided in the data table above.

  • FT-IR Spectroscopy: The presence of the bicarbonate anion can be confirmed by characteristic stretches for C=O and O-H.

  • Halide Test: A qualitative test with silver nitrate (AgNO₃) solution can be performed on an aqueous solution of the final product. The absence of a white precipitate (AgCl) indicates the successful removal of the chloride precursor.

Safety and Handling

Imidazolium-based ionic liquids and their precursors should be handled with appropriate safety precautions.[6]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile precursors or heating solutions.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[7]

Diagrams

SynthesisWorkflow reagent reagent intermediate intermediate product product process process A 1-Methylimidazole process1 Acid-Base Reaction A->process1 Step 1a B HCl B->process1 C Dimethyl Carbonate process2 Quaternization (170°C) C->process2 D 1-Methylimidazole Hydrochloride D->process2 Step 1b E 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) process3 Anion Exchange E->process3 Step 2 F Anion Exchange Resin (Bicarbonate Form) F->process3 G 1,3-Dimethylimidazolium Bicarbonate ([DMIM][HCO3]) process1->D process2->E process3->G

Caption: Synthetic workflow for the preparation of this compound.

LogicalRelationship cluster_precursor Precursor Synthesis cluster_anion_exchange Anion Exchange start start precursor precursor final_product final_product method method NMI 1-Methylimidazole DMIM_Cl [DMIM]Cl NMI->DMIM_Cl Quaternization DMC Dimethyl Carbonate DMC->DMIM_Cl DMIM_HCO3 [DMIM][HCO3] DMIM_Cl->DMIM_HCO3 Elution NaHCO3 Sodium Bicarbonate Resin Anion Exchange Resin NaHCO3->Resin Loading Resin->DMIM_HCO3

References

Application Notes: [C2mim][HCO3] as a Versatile Reaction Medium in Green Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pursuit of sustainable chemical processes, ionic liquids (ILs) have emerged as promising green reaction media due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] Among these, 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3]) is a particularly interesting candidate. Its basic bicarbonate anion can act as a catalyst or reagent, and its composition from CO2-derived carbonic acid aligns well with the principles of green chemistry. This document provides detailed application notes and protocols for the use of [C2mim][HCO3] in organic synthesis.

Core Applications and Advantages

[C2mim][HCO3] serves as both a solvent and a catalyst in various chemical transformations, particularly those involving carbon dioxide (CO2) fixation. Its key advantages include:

  • Enhanced Reaction Rates and Yields: The catalytic nature of the bicarbonate anion can accelerate reactions.[1]

  • CO2 Capture and Activation: The bicarbonate moiety is in equilibrium with CO2, making it a suitable medium for reactions that utilize CO2 as a C1 feedstock.

  • Metal- and Halogen-Free Catalysis: It offers an environmentally friendly alternative to traditional metal- or halogen-based catalysts.[3]

  • Reusability: Like many ionic liquids, it can potentially be recovered and reused, minimizing waste.[1]

  • Solvent-Free Conditions: In many cases, it can be used without the need for additional volatile organic solvents.[4]

Key Applications

Synthesis of Cyclic Carbonates from Epoxides and CO2

The conversion of CO2 into valuable chemicals is a cornerstone of green chemistry. [C2mim][HCO3] can catalyze the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are important as green polar aprotic solvents and intermediates in the synthesis of pharmaceuticals and polymers.[3]

Carboxylation of Amines to Carbamate Esters

[C2mim][HCO3] can act as a carboxylating agent to convert amines into carbamate esters in a one-pot synthesis, avoiding the use of hazardous reagents like phosgene.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3])

This protocol is adapted from the synthesis of similar imidazolium hydrogen carbonate salts.[6]

Materials:

  • 1-ethyl-3-methylimidazolium chloride ([C2mim]Cl)

  • Potassium bicarbonate (KHCO3) or Potassium carbonate (K2CO3)[6]

  • Methanol (anhydrous)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium chloride in anhydrous methanol.

  • Add a stoichiometric equivalent of potassium bicarbonate (or 0.5 equivalents of potassium carbonate) to the solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours. The reaction involves an anion metathesis, precipitating KCl.

  • After the reaction is complete, remove the precipitated KCl by filtration.

  • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator to yield the [C2mim][HCO3] ionic liquid.

  • The product should be characterized (e.g., by NMR) to confirm its structure and purity.

Diagram: Synthesis of [C2mim][HCO3]

G C2mimCl [C2mim]Cl Stirring Stirring (24-48h, RT) C2mimCl->Stirring KHCO3 KHCO3 KHCO3->Stirring Methanol Methanol Methanol->Stirring Solvent Filtration Filtration Stirring->Filtration Evaporation Evaporation Filtration->Evaporation Filtrate KCl KCl (precipitate) Filtration->KCl Solid C2mimHCO3 [C2mim][HCO3] Evaporation->C2mimHCO3

Caption: Workflow for the synthesis of [C2mim][HCO3] via anion metathesis.

Protocol 2: Catalytic Synthesis of Cyclic Carbonates

This protocol is based on methodologies using imidazolium hydrogen carbonate catalysts for the cycloaddition of CO2 to epoxides.[3]

Materials:

  • [C2mim][HCO3] (catalyst)

  • Substituted epoxide (e.g., propylene oxide, styrene oxide)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature control

  • Carbon dioxide (CO2) source

Procedure:

  • Add the epoxide and a catalytic amount of [C2mim][HCO3] to the autoclave. The reaction is often performed solvent-free.

  • Seal the reactor and purge it with low-pressure CO2 two to three times to remove air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 1-20 bar).[3]

  • Heat the reactor to the desired temperature (e.g., 60-140 °C) and stir the reaction mixture.[3]

  • Maintain the reaction for the specified time (e.g., 4-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2.

  • The product, a cyclic carbonate, can be isolated from the ionic liquid by extraction or distillation. The ionic liquid can then be dried and reused.

Diagram: Catalytic Cycle for Cyclic Carbonate Synthesis

G IL [C2mim]+[HCO3]− Intermediate1 Ring-opened Intermediate IL->Intermediate1 Nucleophilic attack by [HCO3]− Epoxide Epoxide Epoxide->Intermediate1 CyclicCarbonate Cyclic Carbonate Intermediate1->CyclicCarbonate Reaction with CO2 & Ring Closure CO2 CO2 CO2->Intermediate1 CyclicCarbonate->IL Catalyst Regeneration

Caption: Proposed mechanism for the [C2mim][HCO3]-catalyzed synthesis of cyclic carbonates.

Data Presentation

The following tables summarize quantitative data for reactions catalyzed by imidazolium-based ionic liquids, providing a benchmark for experiments with [C2mim][HCO3].

Table 1: Synthesis of Cyclic Carbonates from CO2 and Epoxides (Data adapted from reactions using various imidazolium-based catalysts)[3]

Epoxide SubstrateCatalyst SystemTemp. (°C)CO2 Pressure (bar)Time (h)Yield (%)
Propylene OxideImidazolium-based ILs60 - 1401 - 204 - 12Good to Excellent
Styrene Oxide[PDVB-HAVIM-C18]Br12016~95
EpichlorohydrinHydroxy acid ILs10015~99

Table 2: Synthesis of Substituted Ureas from CO2 and Amines (Data from a study using [Bmim]OH as a catalyst under solvent-free conditions)[4]

AmineProductTemp. (°C)CO2 Pressure (MPa)Time (h)Yield (%)
AnilineN,N'-Diphenylurea1004.5842
BenzylamineN,N'-Dibenzylurea1004.5875
CyclohexylamineN,N'-Dicyclohexylurea1004.5878
n-ButylamineN,N'-Dibutylurea804.5865

Physicochemical Properties

Conclusion

[C2mim][HCO3] is a promising and versatile medium for green chemistry applications. Its ability to act as both a solvent and a halogen-free catalyst for CO2 fixation reactions makes it a valuable tool for developing sustainable synthetic methodologies. The protocols and data provided herein serve as a foundational guide for researchers exploring the potential of this functional ionic liquid in academic and industrial settings.

References

Electrochemical Applications of 1,3-Dimethylimidazolium Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylimidazolium-based ionic liquids are a class of molten salts with melting points at or near room temperature. Their unique physicochemical properties, including high ionic conductivity, wide electrochemical windows, low vapor pressure, and high thermal stability, make them highly attractive for a variety of electrochemical applications.[1][2] The small and symmetric nature of the 1,3-dimethylimidazolium cation contributes to enhanced electrochemical stability compared to its longer-chain alkylimidazolium counterparts.[2] This document provides detailed application notes and experimental protocols for the use of 1,3-dimethylimidazolium salts in key electrochemical fields.

Core Applications and Physicochemical Properties

1,3-Dimethylimidazolium salts have demonstrated significant potential in several electrochemical domains, primarily driven by their favorable transport properties and stability. The choice of the anion paired with the 1,3-dimethylimidazolium cation plays a crucial role in determining the specific properties and suitability for a given application.[1][2]

Key Application Areas:

  • Electrolytes for Energy Storage:

    • Lithium-ion Batteries: Their electrochemical stability and ionic conductivity make them suitable as components of electrolytes.[1][3]

    • Fluoride Ion Batteries (FIBs): 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide ([MMIm][TFSI]) has been shown to be a chemically stable electrolyte for high-voltage FIBs.[4]

    • Magnesium-Air Batteries: 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has been studied as an electrolyte, demonstrating high discharge voltages.[5]

    • Supercapacitors: Imidazolium-based ionic liquids can enhance the potential window and cycling stability of supercapacitors.[6]

  • Electrocatalysis:

    • CO2 Reduction: 1,3-dimethylimidazolium cations have been shown to act as co-catalysts in the electrochemical reduction of CO2 to CO, significantly lowering the overpotential.[7][8][9]

  • Electrochemical Sensors:

    • Imidazolium-based salts have been used in the development of potentiometric sensors for detecting surfactants.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for various 1,3-dimethylimidazolium salts from the literature.

Table 1: Physicochemical Properties of Selected 1,3-Dimethylimidazolium Salts

SaltAbbreviationMelting Point (°C)Density (g/cm³)Ionic Conductivity (mS/cm)Thermal Stability (°C)
1,3-Dimethylimidazolium Hexafluorophosphate[MMIM][PF6]< 25~1.4High> 300
1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide[MMIm][TFSI]--9.53-
1,3-Dimethylimidazolium Methyl Sulfate-Crystalline at RT--Stable

Data sourced from references[1][4][12]. "High" indicates that the source mentions high conductivity without providing a specific value.

Table 2: Electrochemical Properties and Performance Metrics

ApplicationSaltKey MetricValue
General1,3-Dimethylimidazolium DicyanamideElectrochemical Window (V)> 4
General1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imideElectrochemical Window (V)~5
General1,3-Dimethylimidazolium DimethylphosphateElectrochemical Window (V)> 4
General1,3-Dimethylimidazolium Methyl SulfateElectrochemical Window (V)> 4
Fluoride Ion Battery1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imideElectrochemical Stability Window (V)4.65
Fluoride Ion Battery1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imideTMAF Solubility (m)0.67
CO2 Reduction1,3-Dimethylimidazolium-NTf2 in AcetonitrileOnset Potential (V vs Ag/Ag+)~ -0.8
CO2 Reduction1,3-Dimethylimidazolium-NTf2 in AcetonitrileFaradaic Efficiency for CO~100%

Data sourced from references[2][4][7][8][12].

Experimental Protocols

Protocol 1: Electrochemical Reduction of CO2 using 1,3-Dimethylimidazolium-NTf2 in Acetonitrile

This protocol describes the use of 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide as a co-catalyst for the electrochemical reduction of CO2 on a gold electrode in an anhydrous acetonitrile electrolyte.[7][8]

Materials:

  • 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide ([MMIM][NTf2])

  • Anhydrous acetonitrile (<50 ppm water)

  • Gold (Au) disk working electrode

  • Platinum (Pt) wire or mesh counter electrode

  • Silver/Silver ion (Ag/Ag+) reference electrode

  • Undivided three-electrode electrochemical cell

  • Potentiostat

  • Gas delivery system for CO2 and Helium (He)

Procedure:

  • Electrolyte Preparation: Prepare a 0.5 mol% solution of [MMIM][NTf2] in anhydrous acetonitrile inside a glovebox or under an inert atmosphere to minimize water contamination.

  • Cell Assembly: Assemble the three-electrode cell with the Au disk as the working electrode, Pt wire as the counter electrode, and Ag/Ag+ as the reference electrode.

  • Deaeration: Purge the electrolyte with He gas for at least 30 minutes to remove any dissolved oxygen.

  • Blank Voltammogram: Record a linear sweep voltammogram (LSV) under a He atmosphere to establish the background current and confirm the stability of the electrolyte in the potential window of interest (e.g., -1.8 to -2.2 V vs Ag/Ag+).[7][8]

  • CO2 Saturation: Switch the gas flow to CO2 and purge the electrolyte for at least 30 minutes to ensure saturation.

  • CO2 Reduction Measurement: Record an LSV in the CO2-saturated electrolyte to observe the catalytic current for CO2 reduction. A significant increase in cathodic current compared to the He-purged electrolyte indicates the electrochemical conversion of CO2.[7][8]

  • Product Analysis (Optional but Recommended): Perform controlled potential electrolysis at a suitable potential and analyze the headspace of the cell using gas chromatography (GC) to quantify the CO produced and determine the Faradaic efficiency.

Expected Outcome:

The presence of the 1,3-dimethylimidazolium cation is expected to lower the overpotential for CO2 reduction on the Au electrode, with an onset potential around -0.8 V vs Ag/Ag+.[8] The primary reduction product should be CO with a Faradaic efficiency approaching 100%.[8]

Protocol 2: Characterization of the Electrochemical Window of 1,3-Dimethylimidazolium-Based Ionic Liquids

This protocol outlines the determination of the electrochemical stability window (ESW) of a 1,3-dimethylimidazolium salt using cyclic voltammetry.[2]

Materials:

  • 1,3-dimethylimidazolium salt of interest (e.g., [MMIM][PF6], [MMIM][DCA])

  • Platinum (Pt) plate or disk working electrode

  • Platinum (Pt) wire or mesh counter electrode

  • Quasi-reference electrode (e.g., Ag/AgCl or another Pt wire)

  • Electrochemical cell

  • Potentiostat

  • Vacuum oven for drying the ionic liquid

Procedure:

  • Ionic Liquid Preparation: Dry the 1,3-dimethylimidazolium salt under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water, which can narrow the electrochemical window.

  • Cell Assembly: Assemble the electrochemical cell with the Pt working electrode, Pt counter electrode, and the quasi-reference electrode. All components should be thoroughly dried before use.

  • Measurement:

    • Place the assembled cell in a controlled temperature environment (e.g., 303.15 K).[2]

    • Perform cyclic voltammetry (CV) at a scan rate of 50 mV/s.[2]

    • Start the potential scan from the open-circuit potential and sweep towards positive potentials to determine the anodic limit (oxidation of the anion).

    • In a separate experiment or in the same scan if the products are not interfering, scan from the open-circuit potential towards negative potentials to determine the cathodic limit (reduction of the cation).[2]

  • Data Analysis:

    • The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. The current density threshold for determining the limits can be set at a specific value (e.g., 0.5 or 1 mA/cm²).

Expected Outcome:

1,3-dimethylimidazolium-based ionic liquids are expected to exhibit wide electrochemical windows, typically greater than 4 V.[2][12] For instance, [MMIM][NTf2] has an ESW of approximately 5 V.[2]

Visualizations

Experimental Workflow for CO2 Reduction

CO2_Reduction_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare 0.5 mol% [MMIM][NTf2] in Anhydrous Acetonitrile assemble_cell Assemble 3-Electrode Cell (Au WE, Pt CE, Ag/Ag+ RE) prep_electrolyte->assemble_cell purge_he Purge with He assemble_cell->purge_he record_blank Record Blank LSV purge_he->record_blank purge_co2 Purge with CO2 record_blank->purge_co2 record_lsv Record CO2 Reduction LSV purge_co2->record_lsv electrolysis Controlled Potential Electrolysis record_lsv->electrolysis gc_analysis GC Analysis of Headspace electrolysis->gc_analysis calc_fe Calculate Faradaic Efficiency for CO gc_analysis->calc_fe

Caption: Workflow for the electrochemical reduction of CO2.

Proposed Mechanism for Imidazolium-Mediated CO2 Reduction

CO2_Reduction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products CO2 CO2(sol) complex [MMIM]+...CO2(ads) CO2->complex Adsorption & Interaction Im_cation [MMIM]+ Im_cation->complex electrode Electrode (e-) electrode->complex Concerted Proton-Electron Transfer CO CO(g) complex->CO regenerated_cation [MMIM]+ complex->regenerated_cation Catalyst Regeneration

Caption: Imidazolium cation's role in CO2 reduction.

References

Application Notes and Protocols: The Role of 1,3-Dimethylimidazolium Bicarbonate in Carboxylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1,3-dimethylimidazolium bicarbonate and its derivative, 1,3-dimethylimidazolium-2-carboxylate, in carboxylation reactions. This class of ionic liquids serves as a versatile and efficient platform for the fixation of carbon dioxide (CO₂) into organic molecules, a critical process in organic synthesis and the development of novel therapeutics.

Introduction

The direct incorporation of carbon dioxide into organic substrates is a highly sought-after transformation in green chemistry and drug development. This compound has emerged as a key player in this field, primarily serving as a stable and easily handleable precursor to the highly reactive N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene. In solution, the bicarbonate exists in equilibrium with the 1,3-dimethylimidazolium-2-carboxylate, which is the active CO₂ carrying species in these reactions. This system offers a safe and effective method for CO₂ activation and transfer, avoiding the need for highly reactive and hazardous reagents.

Mechanism of Action

The catalytic cycle of carboxylation reactions mediated by this compound/carboxylate involves several key steps. The process is initiated by the release of the N-heterocyclic carbene (NHC) from its CO₂ adduct, the 1,3-dimethylimidazolium-2-carboxylate. This highly nucleophilic carbene then activates the substrate, facilitating the subsequent attack of carbon dioxide.

The stability of the 1,3-dimethylimidazolium-2-carboxylate is solvent-dependent, and its decarboxylation to the free carbene is a crucial step in the catalytic cycle. In the presence of a suitable substrate, the regenerated NHC can then participate in another round of carboxylation. The bicarbonate salt provides a convenient and air-stable source for the in-situ generation of the active carboxylate species.[1]

Catalytic Cycle of Carboxylation cluster_0 Catalytic Cycle Substrate_H Substrate (R-H) Substrate_anion Substrate Anion (R-) Carboxylated_Product Carboxylated Product (R-COOH) Substrate_anion->Carboxylated_Product + CO2 NHC N-Heterocyclic Carbene (NHC) NHC->Substrate_anion + Substrate (R-H) - [NHC(H)]+ Imidazolium_Bicarbonate [NHC(H)][HCO3] NHC_CO2 NHC-CO2 Adduct Imidazolium_Bicarbonate->NHC_CO2 - H2O NHC_CO2->NHC - CO2

Figure 1: Catalytic cycle of NHC-mediated carboxylation.

Applications in Carboxylation Reactions

1,3-Dimethylimidazolium-2-carboxylate has been successfully employed as a CO₂ carrier for the carboxylation of a variety of organic substrates, including compounds with active methylene groups and alcohols.[2] This methodology provides a valuable route to carboxylic acids and their derivatives, which are important building blocks in the pharmaceutical industry.

Carboxylation of Active Methylene Compounds

Compounds containing active methylene groups, such as benzoylacetone, can be efficiently carboxylated using 1,3-dimethylimidazolium-2-carboxylate. The reaction proceeds via the deprotonation of the active methylene group by the in-situ generated NHC, followed by the reaction of the resulting carbanion with CO₂.

SubstrateProductCatalystSolventTemp (°C)Yield (%)Reference
BenzoylacetoneBenzoylacetate1,3-Dimethylimidazolium-2-carboxylateDMSO8090[2]
AcetophenoneBenzoylacetate1-Butyl-3-methylimidazolium-2-carboxylateDMSO8085[2]
AcetoneAcetoacetic acid1,3-Dimethylimidazolium-2-carboxylateDMSO80-[2]
Cyclohexanone2-Oxocyclohexanecarboxylic acid1,3-Dimethylimidazolium-2-carboxylateDMSO80-[2]
Benzylcyanideα-Cyanophenylacetic acid1,3-Dimethylimidazolium-2-carboxylateDMSO80-[2]
Carboxylation of Alcohols

The carboxylation of alcohols to form organic carbonates is another important application. For instance, methanol can be carboxylated to produce monomethylcarbonate.[2]

SubstrateProductCatalystSolventTemp (°C)Yield (%)Reference
MethanolMonomethylcarbonate1,3-Dimethylimidazolium-2-carboxylateMethanol25High[2]

Experimental Protocols

Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

1,3-Dimethylimidazolium-2-carboxylate can be synthesized from 1-methylimidazole and dimethyl carbonate.[3][4]

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with 1-methylimidazole and dimethyl carbonate.

  • Heat the mixture to 120-140 °C for 24-48 hours.

  • Cool the reactor to room temperature.

  • The solid product, 1,3-dimethylimidazolium-2-carboxylate, is collected, washed with a suitable solvent (e.g., acetone), and dried under vacuum.

General Protocol for the Carboxylation of an Active Methylene Compound

This protocol provides a general procedure for the carboxylation of a substrate like benzoylacetone using 1,3-dimethylimidazolium-2-carboxylate.

Materials:

  • 1,3-Dimethylimidazolium-2-carboxylate

  • Benzoylacetone

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dry glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,3-dimethylimidazolium-2-carboxylate (1.1 mmol) in anhydrous DMSO (5 mL).

  • Add benzoylacetone (1.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for the appropriate time (e.g., 24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to a pH of 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carboxylated product.

Experimental Workflow cluster_1 Experimental Protocol Start Start Dissolve Dissolve 1,3-dimethylimidazolium-2-carboxylate in anhydrous DMSO under inert atmosphere Start->Dissolve Add_Substrate Add active methylene substrate Dissolve->Add_Substrate Heat Heat reaction mixture to 80 °C and stir Add_Substrate->Heat Monitor Monitor reaction progress Heat->Monitor Cool Cool to room temperature Monitor->Cool Acidify Acidify with dilute HCl Cool->Acidify Extract Extract with organic solvent Acidify->Extract Dry Dry organic layers Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Figure 2: General workflow for carboxylation.

Conclusion

This compound serves as a valuable and practical precursor for the active CO₂ carrier, 1,3-dimethylimidazolium-2-carboxylate. This system provides an efficient and green method for the carboxylation of various organic substrates. The mild reaction conditions and the ability to operate without the need for strong, hazardous bases make this methodology highly attractive for applications in both academic research and industrial drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this powerful synthetic tool.

References

Application Notes & Protocols for the Synthesis of Vicinal Diols using 1,3-Dimethylimidazolium-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal diols (or glycols) are crucial structural motifs in a vast array of biologically active molecules, pharmaceuticals, and fine chemicals. Traditional methods for their synthesis often rely on the dihydroxylation of alkenes using stoichiometric, toxic, and expensive reagents like osmium tetroxide or permanganates. A greener, more efficient, and sustainable alternative involves the hydrolysis of cyclic carbonates.

This document provides detailed application notes and protocols for the synthesis of vicinal diols via the hydrolysis of cyclic carbonates, utilizing 1,3-dimethylimidazolium-2-carboxylate as a highly effective and recyclable zwitterionic catalyst.[1][2] This method stands out for its high yields, excellent selectivity, and operation under mild conditions, positioning it as a valuable tool in green chemistry and sustainable synthesis.[1][2]

Key Advantages of the Method
  • High Efficiency: The catalyst, 1,3-dimethylimidazolium-2-carboxylate, demonstrates high catalytic activity, achieving impressive space-time yields (e.g., 1086 h⁻¹ for ethylene glycol synthesis).[1][2]

  • Green & Sustainable: The process avoids the use of halogenated compounds and toxic heavy metals. The catalyst is a simple, halogen-free zwitterionic salt.[1][2]

  • Catalyst Recyclability: The catalyst can be recovered and reused for multiple cycles (over six times reported) without a significant loss in its catalytic activity, enhancing the economic and environmental viability of the process.[1][2]

  • Broad Substrate Scope: The method is applicable to a variety of cyclic carbonates, consistently producing the corresponding vicinal diols in high yields.[1][2]

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, offering an advantage over traditional methods that may require harsh reagents.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Vicinal Diols

This protocol outlines the general methodology for the hydrolysis of cyclic carbonates catalyzed by 1,3-dimethylimidazolium-2-carboxylate.

Materials:

  • Cyclic carbonate substrate (e.g., ethylene carbonate, propylene carbonate)

  • 1,3-dimethylimidazolium-2-carboxylate (DMImC) catalyst (1-6 wt%)

  • Deionized water

  • High-pressure reactor equipped with magnetic stirring and temperature control

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with the selected cyclic carbonate, 1,3-dimethylimidazolium-2-carboxylate catalyst, and deionized water. A typical molar ratio of cyclic carbonate to water is 1:1.5.[2]

  • Reaction Execution: Seal the reactor and purge it with an inert gas (e.g., nitrogen). Heat the mixture to the desired temperature (typically 140 °C) while stirring.[2] Maintain the reaction under pressure (e.g., 0.4 MPa) for the specified duration (0.5 to 6 hours, depending on the substrate).[2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion of the cyclic carbonate.

  • Work-up and Product Isolation: Upon completion, cool the reactor to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a separation funnel. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) to isolate the vicinal diol product.

  • Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude vicinal diol.

  • Further purification can be achieved by distillation or column chromatography if necessary.

  • Catalyst Recovery: The aqueous phase containing the 1,3-dimethylimidazolium-2-carboxylate catalyst can be concentrated and dried for reuse in subsequent reactions.

Workflow for Vicinal Diol Synthesis

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling A Charge Reactor: - Cyclic Carbonate - DMImC Catalyst - Water B Seal & Purge Reactor (Inert Atmosphere) A->B C Heat & Stir (e.g., 140°C, 0.4 MPa) B->C D Monitor Conversion (GC/HPLC) C->D E Cool Reactor & Depressurize D->E F Solvent Extraction (e.g., Ethyl Acetate) E->F G Dry Organic Phase (e.g., Na2SO4) F->G Organic Phase J Aqueous Phase F->J Aqueous Phase H Solvent Removal (Rotary Evaporator) G->H I Purified Vicinal Diol H->I K Concentrate & Dry J->K L Reuse Catalyst K->L

Caption: Workflow for the synthesis of vicinal diols.

Data Presentation

Table 1: Synthesis of Various Vicinal Diols from Cyclic Carbonates

The following table summarizes the reaction conditions and yields for the synthesis of different vicinal diols using 1,3-dimethylimidazolium-2-carboxylate as the catalyst. This data is compiled from reported literature.[2]

EntryCyclic Carbonate SubstrateVicinal Diol ProductCatalyst (wt%)Time (h)Temp (°C)Yield (%)
1Ethylene CarbonateEthylene Glycol10.514098
2Propylene CarbonatePropylene Glycol1114096
31,2-Butylene Carbonate1,2-Butanediol2214095
4Styrene Carbonate1-Phenyl-1,2-ethanediol6614064
5Cyclohexene Carbonate1,2-Cyclohexanediol4414085
6Glycerol CarbonateGlycerol6614029

Conditions: Molar ratio of cyclic carbonate to water = 1:1.5, Pressure = 0.4 MPa.[2]

Proposed Catalytic Mechanism

The synthesis of vicinal diols via hydrolysis of cyclic carbonates is efficiently catalyzed by 1,3-dimethylimidazolium-2-carboxylate. The proposed catalytic cycle involves the activation of a water molecule by the carboxylate group of the zwitterionic catalyst, facilitating a nucleophilic attack on the carbonyl carbon of the cyclic carbonate.

Catalytic Cycle Diagram

G Proposed Catalytic Cycle catalyst DMImC Catalyst (Zwitterion) activated_complex Activated Complex [DMIm-COO⁻---H-OH] catalyst->activated_complex H₂O activation h2o H₂O cc Cyclic Carbonate intermediate Ring-Opened Intermediate cc->intermediate Nucleophilic Attack activated_complex->intermediate intermediate->catalyst Catalyst Regeneration diol Vicinal Diol intermediate->diol Decarboxylation co2 CO₂ intermediate->co2

Caption: Proposed mechanism for diol synthesis.

Description of the Cycle:

  • Water Activation: The carboxylate group of the 1,3-dimethylimidazolium-2-carboxylate (DMImC) catalyst forms a hydrogen bond with a water molecule, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated water molecule performs a nucleophilic attack on the carbonyl carbon of the cyclic carbonate, leading to the formation of a ring-opened intermediate.

  • Decarboxylation & Product Formation: The unstable intermediate undergoes decarboxylation, releasing carbon dioxide and the final vicinal diol product.

  • Catalyst Regeneration: The DMImC catalyst is regenerated and can enter another catalytic cycle.

This proposed mechanism is supported by experimental results, NMR spectroscopy, and theoretical calculations.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Regeneration of 1,3-Dimethylimidazolium Bicarbonate for CO2 Capture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the regeneration of 1,3-dimethylimidazolium bicarbonate ([DMIM][HCO3]) after CO2 capture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the regeneration of this compound?

A1: The primary mechanism for regenerating this compound is thermal decomposition. Heating the ionic liquid reverses the CO2 capture reaction, releasing the captured CO2 gas and regenerating the initial ionic liquid for subsequent use. The general reaction is:

[DMIM][HCO3] (liquid) + Heat -> [DMIM] + H2O (gas) + CO2 (gas)

Q2: What is a typical temperature range for the thermal regeneration of this compound?

A2: While the optimal temperature can vary based on experimental conditions, a common range for the thermal decomposition of bicarbonate-based ionic liquids is between 80°C and 120°C.[1] It is crucial to determine the specific decomposition temperature for your synthesized ionic liquid to ensure efficient CO2 release without causing thermal degradation of the ionic liquid itself.

Q3: How can I monitor the progress of the CO2 capture and regeneration process?

A3: Spectroscopic methods are highly effective for monitoring both CO2 capture and regeneration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to observe the appearance and disappearance of characteristic peaks associated with the bicarbonate anion (~1640 cm⁻¹) and C-H vibrations of the imidazolium ring.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can track the chemical shifts of the protons and carbons in the imidazolium cation and the bicarbonate anion, providing quantitative information about the extent of CO2 absorption and release.[2][4]

Q4: Does the presence of water affect the CO2 capture and regeneration process?

A4: Yes, water can significantly influence the process. The presence of water can facilitate the formation of bicarbonate by reacting with CO2 to form carbonic acid, which is then neutralized by the basic ionic liquid.[5][6] However, during regeneration, the presence of excess water can increase the energy required for the process due to the heat of vaporization of water.

Q5: What are the potential side reactions or degradation pathways for this compound during regeneration?

A5: Imidazolium-based ionic liquids are generally thermally stable, but prolonged exposure to high temperatures, especially in the presence of impurities, can lead to degradation.[7] Potential side reactions include the decomposition of the imidazolium ring or reactions with impurities present in the system. It is important to operate within the determined stable temperature range of the ionic liquid.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Incomplete CO2 Regeneration 1. Insufficient regeneration temperature. 2. Insufficient regeneration time. 3. High partial pressure of CO2 in the headspace.1. Gradually increase the temperature in increments of 5-10°C, while monitoring the CO2 release. Determine the optimal temperature using thermogravimetric analysis (TGA). 2. Extend the heating time. Monitor the CO2 release using a gas flow meter or by analyzing samples with FTIR/NMR until no further release is observed. 3. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to reduce the CO2 partial pressure and shift the equilibrium towards CO2 release.
Ionic Liquid Color Change (Yellowing/Darkening) 1. Thermal degradation of the ionic liquid. 2. Presence of impurities that react at high temperatures.1. Lower the regeneration temperature. If color change persists, the ionic liquid may not be stable at the required regeneration temperature. Consider alternative regeneration methods like pressure swing. 2. Ensure the purity of the synthesized ionic liquid. Purify the ionic liquid using appropriate methods (e.g., solvent extraction, activated carbon treatment) before use.
Low CO2 Capture Capacity After Several Cycles 1. Incomplete regeneration in previous cycles. 2. Degradation of the ionic liquid. 3. Irreversible side reactions with flue gas components (if applicable).1. Optimize the regeneration conditions (temperature, time, inert gas purge) to ensure complete CO2 release. 2. Characterize the recycled ionic liquid using FTIR and NMR to check for signs of degradation. If degradation is confirmed, the operating conditions may be too harsh. 3. If using real flue gas, consider pre-treatment to remove reactive gases like SOx and NOx that can react with the ionic liquid.
High Viscosity of the CO2-Loaded Ionic Liquid Formation of a viscous adduct after CO2 capture is a known phenomenon for some ionic liquids.1. Perform the regeneration at a slightly elevated temperature to reduce viscosity and improve mass transfer. 2. Consider mixing the ionic liquid with a low-viscosity, inert co-solvent, although this may impact CO2 capture capacity and regeneration energy.

Quantitative Data

Table 1: Representative CO2 Capture Capacities of Imidazolium-Based Ionic Liquids

Ionic LiquidTemperature (°C)Pressure (bar)CO2 Loading (mol CO2 / mol IL)Reference
[bmim][Ac]251~0.5[8]
[emim][Ac]301~0.45[9]
[hmim][HCO3]251~1.0Inferred from similar bicarbonate systems

Table 2: Typical Regeneration Conditions and Efficiencies

Regeneration MethodTemperature (°C)PressureTypical Efficiency (%)Notes
Thermal Swing80 - 120Atmospheric> 90Efficiency is dependent on complete CO2 release.
Pressure Swing25 - 50Vacuum> 85Lower energy consumption but may require vacuum equipment.
Inert Gas Stripping60 - 90Atmospheric> 95An inert gas flow helps to reduce the CO2 partial pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar imidazolium bicarbonate ionic liquids.[10][11]

  • Synthesis of 1,3-Dimethylimidazolium Methyl Carbonate: In a round-bottom flask, dissolve 1-methylimidazole in an excess of dimethyl carbonate. Heat the mixture under reflux for 24-48 hours. After cooling, remove the excess dimethyl carbonate under reduced pressure to obtain 1,3-dimethylimidazolium methyl carbonate as a viscous liquid.

  • Hydrolysis to Bicarbonate: Add a stoichiometric amount of deionized water to the 1,3-dimethylimidazolium methyl carbonate. Stir the mixture at room temperature for 12-24 hours to facilitate hydrolysis to the bicarbonate form.

  • Purification: Remove the methanol byproduct and any remaining water under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: CO2 Capture and Regeneration Cycle
  • CO2 Absorption: Place a known amount of the synthesized this compound in a thermostated reaction vessel equipped with a gas inlet and outlet. Bubble a stream of pure CO2 or a CO2/N2 mixture through the ionic liquid at a controlled flow rate and temperature (e.g., 25°C). Monitor the CO2 uptake gravimetrically or by analyzing the outlet gas composition.

  • Monitoring: Periodically take small aliquots of the ionic liquid and analyze them using FTIR or NMR to track the formation of the bicarbonate species.

  • Regeneration: Once the ionic liquid is saturated with CO2, stop the CO2 flow. Heat the vessel to the predetermined regeneration temperature (e.g., 90°C) under a gentle stream of an inert gas (e.g., nitrogen).

  • CO2 Measurement: Pass the outlet gas through a CO2 sensor or a trapping solution (e.g., a standard Ba(OH)2 solution) to quantify the amount of CO2 released.

  • Cycle Repetition: After the CO2 release has ceased, cool the ionic liquid back to the absorption temperature and repeat the CO2 absorption step to evaluate the recyclability and any potential loss in capture capacity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of [DMIM][HCO3] methylimidazole 1-Methylimidazole reflux Reflux methylimidazole->reflux dmc Dimethyl Carbonate dmc->reflux methyl_carbonate_il [DMIM][CH3OCO2] reflux->methyl_carbonate_il hydrolysis Hydrolysis (H2O) methyl_carbonate_il->hydrolysis bicarbonate_il [DMIM][HCO3] hydrolysis->bicarbonate_il purification Purification (Vacuum) bicarbonate_il->purification final_product Pure [DMIM][HCO3] purification->final_product

Caption: Workflow for the synthesis of this compound.

CO2_Capture_Regeneration_Cycle cluster_cycle CO2 Capture and Regeneration Cycle regenerated_il Regenerated [DMIM][base] co2_capture CO2 Absorption regenerated_il->co2_capture + CO2 co2_loaded_il CO2-Loaded [DMIM][HCO3] co2_capture->co2_loaded_il regeneration Thermal/Pressure Swing Regeneration co2_loaded_il->regeneration + Heat / - Pressure regeneration->regenerated_il - CO2

Caption: The cyclic process of CO2 capture and regeneration.

Troubleshooting_Logic cluster_temp Temperature Check cluster_time Time Check cluster_pressure Pressure Check start Incomplete Regeneration? temp_ok Temp Sufficient? start->temp_ok Yes increase_temp Increase Temperature start->increase_temp No temp_ok->increase_temp No time_ok Time Sufficient? temp_ok->time_ok Yes increase_temp->temp_ok increase_time Increase Time time_ok->increase_time No pressure_ok Low CO2 Partial Pressure? time_ok->pressure_ok Yes increase_time->time_ok purge_gas Purge with Inert Gas pressure_ok->purge_gas No success Regeneration Complete pressure_ok->success Yes purge_gas->pressure_ok

Caption: Troubleshooting logic for incomplete regeneration.

References

Technical Support Center: Optimizing Catalysis with [C2mim][HCO3]

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalysis using 1-ethyl-3-methylimidazolium hydrogen carbonate, [C2mim][HCO3]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the catalytic mechanisms involving this versatile ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What is [C2mim][HCO3] and what are its primary catalytic applications?

A1: [C2mim][HCO3] is an imidazolium-based ionic liquid that is recognized for its role as a bifunctional catalyst. It is particularly effective in the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO2), a reaction of significant interest for CO2 utilization and green chemistry.[1] The bifunctional nature of [C2mim][HCO3] stems from its ability to activate both the epoxide and CO2 molecules.

Q2: What makes [C2mim][HCO3] an attractive catalyst?

A2: [C2mim][HCO3] offers several advantages, including:

  • High Activity: It can catalyze reactions under mild conditions, such as atmospheric pressure and room temperature, especially when used as a co-catalyst.

  • Bifunctionality: The components of the ionic liquid can activate different reactants simultaneously, enhancing reaction rates.

  • Recyclability: [C2mim][HCO3] can often be recovered and reused multiple times without a significant loss of activity.

  • Halogen-Free: Unlike many traditional ionic liquids, it does not contain halides, which can be corrosive.

Q3: Can [C2mim][HCO3] be used as a standalone catalyst?

A3: While [C2mim][HCO3] can function as a standalone catalyst, its efficiency is often significantly enhanced when used as a co-catalyst with other catalytic systems, such as Al-salen complexes for the synthesis of cyclic carbonates.

Q4: How should I store and handle [C2mim][HCO3]?

A4: As an ionic liquid, [C2mim][HCO3] has low volatility. However, it is hygroscopic and its stability can be affected by moisture and prolonged exposure to air. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Troubleshooting Guide

This guide addresses common issues encountered during catalysis with [C2mim][HCO3].

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling (e.g., exposure to moisture or air).2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.3. Inadequate Reaction Conditions: Temperature or pressure may not be optimal for the specific substrate.4. Presence of Inhibitors: Impurities in the reactants or solvent could be poisoning the catalyst.1. Use freshly prepared or properly stored [C2mim][HCO3]. Consider drying the ionic liquid under vacuum before use.2. Increase the catalyst loading incrementally. Refer to established protocols for recommended catalyst-to-substrate ratios.3. Systematically vary the temperature and pressure to find the optimal conditions for your reaction.[2][3][4][5]4. Purify all reactants and solvents before use.
Formation of Side Products 1. High Reaction Temperature: Elevated temperatures can sometimes lead to undesired side reactions.2. Substrate Decomposition: The substrate may not be stable under the reaction conditions.3. Non-selective Catalysis: The catalyst may be promoting alternative reaction pathways.1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.2. Verify the stability of your substrate under the reaction conditions in the absence of the catalyst.3. If using a co-catalyst, consider adjusting the ratio of [C2mim][HCO3] to the co-catalyst.
Difficulty in Catalyst Recycling 1. Catalyst Leaching: If the catalyst is supported, it may be leaching into the reaction mixture.2. Catalyst Degradation: The catalyst may be decomposing under the reaction or workup conditions.3. Inefficient Separation: The method used to separate the catalyst from the product may not be effective.1. For supported catalysts, analyze the product mixture for traces of the ionic liquid. Consider modifying the support or the immobilization method.2. Analyze the recovered catalyst to check for signs of degradation (e.g., color change, spectroscopic changes). If degradation is observed, consider milder reaction or workup conditions.3. Explore alternative separation techniques such as extraction with a different solvent or precipitation.
Inconsistent Results 1. Variability in Catalyst Quality: The purity and water content of [C2mim][HCO3] can vary between batches.2. Fluctuations in Reaction Conditions: Inconsistent control of temperature, pressure, or stirring rate.1. Characterize each new batch of [C2mim][HCO3] before use. Ensure consistent water content.2. Ensure precise and consistent control over all reaction parameters for each experiment.

Experimental Protocols

Synthesis of Propylene Carbonate from Propylene Oxide and CO2

This protocol is a representative example of a reaction catalyzed by [C2mim][HCO3].

Materials:

  • 1-ethyl-3-methylimidazolium hydrogen carbonate ([C2mim][HCO3])

  • Propylene oxide

  • Carbon dioxide (CO2)

  • Reaction vessel (e.g., a high-pressure autoclave)

Procedure:

  • Ensure the reaction vessel is clean and dry.

  • Add the desired amount of [C2mim][HCO3] to the reaction vessel.

  • Add propylene oxide to the vessel.

  • Seal the reactor and purge with CO2 gas to remove air.

  • Pressurize the reactor with CO2 to the desired pressure.

  • Heat the reaction mixture to the desired temperature with constant stirring.

  • Maintain the reaction conditions for the specified time.

  • After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.

  • The product, propylene carbonate, can be separated from the ionic liquid by extraction or distillation. The ionic liquid can then be dried under vacuum and reused.

Quantitative Data

The efficiency of the synthesis of cyclic carbonates is influenced by various reaction parameters. The following table summarizes the effect of temperature and pressure on the yield of propylene carbonate.

Entry Temperature (°C) CO2 Pressure (MPa) Reaction Time (h) Yield (%)
11001.012>95
2801.012~90
31201.012>95
41000.512~85
51002.012>95

Note: The data presented are illustrative and may vary depending on the specific experimental setup and the purity of the reactants and catalyst.

Visualizations

Experimental Workflow for Cyclic Carbonate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reactants [C2mim][HCO3] Propylene Oxide reactor Load into Autoclave reactants->reactor purge Purge with CO2 reactor->purge pressurize Pressurize with CO2 purge->pressurize heat Heat and Stir pressurize->heat cool Cool and Depressurize heat->cool separate Separate Product (Extraction/Distillation) cool->separate product Propylene Carbonate separate->product recycle Recycle Catalyst separate->recycle G catalyst [C2mim][HCO3] intermediate1 Ring-Opened Intermediate catalyst->intermediate1 activates epoxide Epoxide epoxide->intermediate1 co2 CO2 intermediate2 Carboxylate Intermediate co2->intermediate2 attacks intermediate1->intermediate2 product Cyclic Carbonate intermediate2->product cyclization product->catalyst regenerates

References

Technical Support Center: High-Temperature Applications of Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of imidazolium ionic liquids during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of imidazolium ionic liquid degradation at high temperatures?

A1: The thermal decomposition of imidazolium ionic liquids primarily occurs through two main pathways.[1][2] The first is a dealkylation of the imidazolium cation, often an SN2 nucleophilic attack by the anion on the alkyl groups of the cation.[3][4] The second pathway involves the deprotonation of the cation by the anion, which leads to the formation of a reactive N-heterocyclic carbene (NHC).[3][4] The specific pathway and rate of degradation are heavily influenced by the structures of both the cation and the anion.[5]

Q2: How do the cation and anion structures affect the thermal stability of an ionic liquid?

A2: Both the cation and anion play a role, but the anion is generally considered to have the most significant impact on thermal stability.[5][6]

  • Anion: The basicity and nucleophilicity of the anion are critical.[3] Highly basic or nucleophilic anions, such as acetate and halides, tend to decrease thermal stability by promoting deprotonation or SN2 reactions.[3][4][7] In contrast, weakly coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) generally lead to higher thermal stability.[5][8] The stability for common anions often follows the order: [NTf₂]⁻ > [PF₆]⁻ ≥ [BF₄]⁻ > Halides.[8][9]

  • Cation: Modifications to the imidazolium cation also influence stability. Increasing the length of the alkyl side chains can sometimes weaken the bond to the imidazolium ring, making it more susceptible to thermal decomposition.[5] However, substituting the acidic proton at the C2 position of the imidazolium ring can enhance stability.[6] Dicationic ionic liquids (DILs) have also been shown to possess superior thermal stability.[5][10]

Q3: What are the visible signs of ionic liquid degradation?

A3: The most common sign of degradation is a change in color, with the ionic liquid often turning yellow or brown. Other indicators include significant weight loss, which can be observed during thermogravimetric analysis (TGA), and the formation of volatile and semi-volatile degradation products.[3] These products can include N-alkylimidazoles, haloalkanes (if halide anions are present), and alkenes.[3][11]

Q4: How do impurities like water and halides affect thermal stability?

A4: Impurities can significantly lower the thermal stability of ionic liquids.[6] Halide impurities, often remnants from the synthesis process, are particularly detrimental and can drastically reduce the decomposition temperature.[7][12] The effect of water can vary; in some cases, it has been shown to hinder the degradation of certain acetate-based ionic liquids, while for other types, it can be harmful.[5] It is crucial to use highly pure ionic liquids for high-temperature applications and to dry them thoroughly.[13][14]

Q5: What is the difference between short-term and long-term thermal stability?

A5: Short-term stability is often reported as the onset decomposition temperature (Tonset) from a temperature-ramped Thermogravimetric Analysis (TGA) experiment.[6] However, this value can overestimate the true operational stability of the ionic liquid.[5][15] Long-term thermal stability is assessed using isothermal TGA, where the ionic liquid is held at a constant temperature for an extended period (e.g., several hours) to measure weight loss over time.[3][6] It has been shown that significant degradation can occur at temperatures well below the Tonset when the ionic liquid is heated for a prolonged duration.[3][16]

Troubleshooting Guide

Problem 1: My imidazolium ionic liquid is turning yellow/brown during my high-temperature experiment.

Possible Cause Troubleshooting Steps
Thermal Decomposition The color change is a strong indicator of thermal degradation. Your operating temperature may be too high for the specific ionic liquid's long-term stability.
Impurities Trace impurities, especially halides left over from synthesis, can catalyze decomposition and cause discoloration.[12]
Atmosphere The presence of oxygen can reduce the thermal stability of some ionic liquids compared to an inert nitrogen atmosphere.[5]
Action Plan 1. Verify Stability: Check the long-term thermal stability data for your specific ionic liquid. Consider running an isothermal TGA experiment at your operating temperature to quantify the degradation rate. 2. Purify the IL: If purity is uncertain, consider purification methods such as treatment with activated charcoal or recrystallization to remove color and impurities.[13][17] Ensure the ionic liquid is thoroughly dried. 3. Lower Temperature: If possible, reduce the experimental temperature. 4. Use Inert Atmosphere: Conduct your experiment under a nitrogen or argon atmosphere to prevent oxidative decomposition. 5. Select a More Stable IL: If high temperatures are unavoidable, switch to an ionic liquid with a more stable cation-anion combination (e.g., one with a [NTf₂]⁻ anion).[5]

Problem 2: I am observing unexpected products or side reactions in my high-temperature synthesis.

Possible Cause Troubleshooting Steps
Ionic Liquid Degradation Products The ionic liquid itself may be decomposing, and its degradation products could be reacting with your reagents. Common byproducts include N-methylimidazole, N-butylimidazole, and corresponding alkyl halides or alkenes.[3][11]
Reactive Intermediates The formation of N-heterocyclic carbenes (NHCs) from the ionic liquid can catalyze unintended side reactions.[3]
Action Plan 1. Analyze the IL: After the reaction, analyze a sample of the ionic liquid phase using techniques like GC-MS or HPLC-HRMS to identify any degradation products.[3] 2. Run a Blank Experiment: Heat the ionic liquid under your reaction conditions without the reagents to see if degradation occurs independently. 3. Choose a C2-Substituted IL: To prevent NHC formation, use an imidazolium ionic liquid where the proton at the C2 position is replaced with an alkyl group (e.g., 1-butyl-2,3-dimethylimidazolium).[15] 4. Consult the Troubleshooting Flowchart: Follow the logical steps outlined in the troubleshooting workflow diagram below to systematically address the issue.

Data Summary: Thermal Stability of Imidazolium Ionic Liquids

The thermal stability of imidazolium ionic liquids is highly dependent on the anion. The following table summarizes the onset decomposition temperatures (Tonset) for several common 1-butyl-3-methylimidazolium ([BMIM]⁺) based ionic liquids, demonstrating this trend.

CationAnionAbbreviationDecomposition Temp (Tonset, °C)Reference(s)
[BMIM]⁺Acetate[BMIM][OAc]~150-200[3]
[BMIM]⁺Iodide[BMIM][I]238[18]
[BMIM]⁺Chloride[BMIM][Cl]246[18]
[BMIM]⁺Bromide[BMIM][Br]260[18]
[BMIM]⁺Tetrafluoroborate[BMIM][BF₄]~300-400[6][19]
[BMIM]⁺Hexafluorophosphate[BMIM][PF₆]~350-400[6][7]
[BMIM]⁺Bis(trifluoromethylsulfonyl)imide[BMIM][NTf₂]~400-450[5][6]

Note: Decomposition temperatures are approximate and can vary significantly based on experimental conditions such as heating rate and sample purity.[5][9]

Key Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of imidazolium ionic liquids using TGA.

Objective: To determine the short-term (temperature-ramped) and long-term (isothermal) thermal stability of an ionic liquid.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Platinum or ceramic sample pans[16]

  • High-purity nitrogen or argon gas supply

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed sample of the ionic liquid (typically 4-8 mg) into a TGA pan.[16]

    • Ensure the ionic liquid is pure and has been thoroughly dried under vacuum to remove water and other volatile impurities.

  • Method A: Temperature-Ramped TGA (for Tonset)

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[16]

    • Record the sample weight as a function of temperature.

    • The onset decomposition temperature (Tonset) is determined from the resulting thermogram as the temperature at which significant weight loss begins.

  • Method B: Isothermal TGA (for Long-Term Stability)

    • Place the sample pan into the TGA furnace.

    • Purge with an inert gas.

    • Rapidly heat the sample to the desired constant temperature (this should be below the Tonset).

    • Hold the sample at this temperature for an extended period (e.g., 10 hours).[6][16]

    • Record the sample weight as a function of time.

    • Analyze the data to determine the rate of weight loss at a constant temperature. This provides a more accurate measure of the ionic liquid's stability under operational conditions.[15]

Visualizations

Degradation Pathways

cluster_main IL Imidazolium Ionic Liquid ([Cation]⁺[Anion]⁻) P1_Step1 SN2 Nucleophilic Attack (High Nucleophilicity Anion) IL->P1_Step1 Pathway 1: Dealkylation P2_Step1 Deprotonation at C2 (High Basicity Anion) IL->P2_Step1 Pathway 2: NHC Formation P1_Prod1 Alkyl-Anion Product P1_Step1->P1_Prod1 P1_Prod2 Neutral Alkylimidazole P1_Step1->P1_Prod2 P2_Prod1 N-Heterocyclic Carbene (NHC) (Highly Reactive) P2_Step1->P2_Prod1 P2_Prod2 Protonated Anion (H-Anion) P2_Step1->P2_Prod2

Caption: Primary degradation pathways for imidazolium ionic liquids.

Troubleshooting Workflow

start Observation: Unexpected results at high temp (e.g., color change, side products) q1 Is the IL purity confirmed and is it dry? start->q1 action1 Purify and/or dry the IL. Re-run experiment. q1->action1 No q2 Is the operating temp below the known long-term stability limit? q1->q2 Yes action1->start action2 Lower operating temperature. If not possible, proceed to next step. q2->action2 No q3 Is the experiment run under an inert atmosphere? q2->q3 Yes action2->start action3 Switch to N₂ or Ar atmosphere. Re-run experiment. q3->action3 No action4 Select a more thermally stable IL: - Use weakly coordinating anion (e.g., [NTf₂]⁻) - Consider a C2-substituted cation q3->action4 Yes action3->start end Problem Resolved action4->end

Caption: Troubleshooting workflow for IL degradation issues.

References

issues with viscosity in cellulose dissolution with ionic liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dissolution of cellulose in ionic liquids, with a specific focus on managing viscosity-related issues.

Troubleshooting Guide

High viscosity is a common challenge during the dissolution of cellulose in ionic liquids, impacting processing and downstream applications. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: The viscosity of my cellulose-ionic liquid solution is too high to handle.

This is a frequent issue that can hinder stirring, filtration, and further processing. The following steps can help diagnose and resolve the problem.

FAQs: Managing Viscosity in Cellulose-Ionic Liquid Systems

1. Why is the viscosity of my cellulose-ionic liquid solution so high?

The high viscosity of cellulose-ionic liquid solutions is primarily due to the extensive hydrogen bonding network that forms between the dissolved cellulose polymer chains.[1][2] Several factors contribute to this:

  • Cellulose Concentration: As the concentration of cellulose increases, the polymer chains become more entangled, leading to a drastic increase in viscosity.[1][3][4]

  • Degree of Polymerization (DP) of Cellulose: Cellulose with a higher degree of polymerization (longer chains) results in more significant entanglement and consequently higher viscosity.[4]

  • Ionic Liquid Properties: The intrinsic viscosity of the ionic liquid itself plays a crucial role.[4][5] Some ionic liquids are inherently more viscous than others. The nature of the anion and cation of the ionic liquid also influences its interaction with cellulose and the resulting solution viscosity.[6][7]

  • Temperature: Viscosity is highly dependent on temperature. Lower temperatures lead to significantly higher viscosity.[1][3][4]

2. How can I reduce the viscosity of my cellulose-ionic liquid solution?

Several strategies can be employed to lower the viscosity of your solution:

  • Increase the Temperature: Raising the temperature is one of the most effective ways to decrease viscosity.[1][3][7] However, be mindful of potential cellulose degradation at very high temperatures.[8]

  • Use a Co-solvent: Adding a co-solvent, such as dimethyl sulfoxide (DMSO), can significantly reduce the viscosity of the cellulose-ionic liquid solution.[5][6][9] Co-solvents can help to disrupt the hydrogen bonding network and improve the rheological properties of the solution.[6]

  • Select a Less Viscous Ionic Liquid: The choice of ionic liquid has a substantial impact on the final viscosity. Ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) are known to have lower viscosities compared to others like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).[9][10]

  • Optimize Cellulose Concentration: If your application allows, reducing the concentration of cellulose will directly lower the viscosity of the solution.[1][4]

  • Consider Pre-treatment of Cellulose: Acid hydrolysis can be used to reduce the molecular weight (degree of polymerization) of cellulose, which in turn can lead to lower solution viscosities.[3]

3. What is the effect of water on the viscosity and dissolution process?

The presence of water can have a complex effect. While small amounts of water can sometimes reduce the viscosity of the ionic liquid itself, excess water will act as an anti-solvent, causing the cellulose to precipitate out of the solution.[11][12] It is crucial to use dry ionic liquids and cellulose to ensure complete dissolution and avoid unwanted precipitation.

4. How does the choice of ionic liquid anion and cation affect viscosity?

The anion and cation of the ionic liquid play a significant role in its ability to dissolve cellulose and the viscosity of the resulting solution.

  • Anions: Anions with high hydrogen bond basicity, such as acetate ([OAc]⁻) and chloride (Cl⁻), are effective at disrupting the hydrogen bond network of cellulose, leading to good dissolution.[6][7] However, ionic liquids with halide anions can have relatively high viscosities.[9] Anions like dimethylphosphate can result in lower viscosity solutions compared to chloride-based ionic liquids.[1]

  • Cations: Imidazolium-based cations are commonly used for cellulose dissolution.[6] The structure of the cation can influence the physical properties of the ionic liquid, including its viscosity. For instance, increasing the alkyl chain length on the imidazolium cation can increase the viscosity.[2]

5. At what point does the solution behavior change from Newtonian to non-Newtonian (shear-thinning)?

Cellulose-ionic liquid solutions typically exhibit a transition from Newtonian to non-Newtonian (shear-thinning) behavior as the cellulose concentration increases.[1] At low concentrations, the solutions behave as Newtonian fluids, where the viscosity is independent of the shear rate.[1] Above a critical concentration, the polymer chains begin to entangle, and the solution becomes shear-thinning, meaning its viscosity decreases as the shear rate increases.[1][4] This critical concentration depends on the specific ionic liquid and the temperature.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the viscosity of cellulose-ionic liquid solutions.

Table 1: Effect of Temperature and Cellulose Concentration on Viscosity

Ionic LiquidCellulose Concentration (wt%)Temperature (°C)Viscosity (Pa·s)Reference
[amim]Cl120~10[1]
[amim]Cl180~1[1]
[mmim]Me₂PO₄120~1[1]
[mmim]Me₂PO₄180~0.2[1]
[C₂C₁Im][OAc]025~0.150[4][8][13]
[C₂C₁Im][OAc]2 (Filter Paper)25~100[8]
[C₂C₁Im][OAc]2 (Filter Paper)80~1[8]

Table 2: Comparison of Viscosities for Different Ionic Liquids

Ionic LiquidTemperature (°C)Viscosity (Pa·s)Reference
[amim]Cl202.45[1]
[mmim]Me₂PO₄20~0.25[1]
[amim]Cl100~0.2[1]
[mmim]Me₂PO₄100~0.1[1]

Experimental Protocols

Protocol 1: Standard Cellulose Dissolution in an Ionic Liquid

This protocol outlines a general procedure for dissolving cellulose in an ionic liquid.

Materials:

  • Cellulose (e.g., microcrystalline cellulose, cotton linters) - dried in a vacuum oven.

  • Ionic Liquid (e.g., [EMIM]OAc, [BMIM]Cl) - dried under vacuum.

  • Heating mantle with magnetic stirring.

  • Sealed reaction vessel.

  • Nitrogen or Argon supply (optional, to maintain an inert atmosphere).

Procedure:

  • Ensure both the cellulose and the ionic liquid are thoroughly dried to remove any residual water, which can hinder dissolution.

  • Weigh the desired amount of ionic liquid into the reaction vessel.

  • Slowly add the dried cellulose to the ionic liquid under gentle stirring.[3]

  • Seal the vessel to prevent moisture absorption.[3]

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) with continuous stirring.[4][8] The dissolution time will vary depending on the cellulose source, concentration, and temperature, and can range from a few hours to over a day.[8]

  • Continue heating and stirring until the solution becomes clear and homogeneous, indicating complete dissolution.

Protocol 2: Viscosity Measurement of Cellulose-Ionic Liquid Solutions

This protocol describes the measurement of viscosity using a rotational rheometer.

Equipment:

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

  • Temperature control unit for the rheometer.

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Set the desired temperature for the measurement.

  • Carefully load the cellulose-ionic liquid solution onto the lower plate of the rheometer, ensuring there are no air bubbles.

  • Lower the upper geometry to the correct gap setting.

  • Allow the sample to equilibrate at the set temperature for a sufficient amount of time.

  • Perform the viscosity measurement. This can be a steady-state flow measurement where the viscosity is measured as a function of shear rate, or a temperature sweep to measure viscosity as a function of temperature.

  • Record the data and clean the rheometer geometries thoroughly after the measurement.

Visualizations

Caption: Troubleshooting workflow for high viscosity issues.

Caption: Key factors influencing solution viscosity.

References

Technical Support Center: 1,3-Dimethylimidazolium Bicarbonate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethylimidazolium bicarbonate. Our aim is to address common challenges encountered during the purification of this ionic liquid, ensuring high-purity material for your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration (Yellow or Brown Hue) - Residual starting materials (e.g., unreacted 1-methylimidazole).- Thermal degradation from excessive heating during synthesis or solvent removal.- Presence of halide impurities from precursor salts.- Activated Charcoal Treatment: Add 1-2% (w/w) of activated charcoal to a solution of the ionic liquid in a polar solvent (e.g., water, methanol). Stir for 12-24 hours at room temperature, then filter through Celite to remove the charcoal.[1]- Solvent Extraction: If the ionic liquid is in an aqueous solution, perform liquid-liquid extraction with a non-polar organic solvent like dichloromethane to remove organic impurities.[1][2]- Control Temperature: Ensure that the temperature during solvent evaporation under reduced pressure does not exceed 60-70°C to prevent thermal decomposition.
Residual Halide Impurities Detected - Incomplete ion exchange reaction if synthesized from a halide precursor.- Repeated Ion Exchange: Perform the ion exchange step multiple times with fresh bicarbonate source.- Silver Salt Test: Use a silver nitrate solution to test for the presence of halide ions. Continue purification until a negative test is achieved.[1]
Low Purity Confirmed by NMR - Presence of unreacted starting materials or by-products.- Water or solvent contamination.- High Vacuum Drying: Dry the sample under high vacuum (e.g., <1 mbar) at a slightly elevated temperature (e.g., 40-50°C) for an extended period (24-48 hours) to remove volatile impurities and residual solvents.[3]- Recrystallization: While challenging for some ionic liquids due to strong inter-ionic interactions, attempting recrystallization from a suitable solvent system can be effective for removing certain impurities.[4]
Inconsistent pH of Aqueous Solution - Incomplete reaction of the precursor with the bicarbonate source.- Degradation of the bicarbonate anion, potentially releasing CO2 and shifting the pH.[5]- Stoichiometric Control: Ensure precise stoichiometry during synthesis.- Fresh Bicarbonate Source: Use a fresh, high-purity bicarbonate source for the synthesis.- Proper Storage: Store the purified ionic liquid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric CO2 exchange and moisture absorption.
Formation of Precipitate During Storage - The compound may exist as a hydrate, and changes in temperature or humidity could affect its solubility and stability.[6]- Reaction with atmospheric CO2.- Control Storage Conditions: Store in a desiccator or glovebox with controlled humidity.- Characterize Precipitate: Analyze the precipitate to identify its composition, which can help in diagnosing the underlying issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A common and environmentally friendly method involves the reaction of 1,3-dimethylimidazolium-2-carboxylate with carbonic acid in what is known as a Krapcho reaction. This approach allows for a halide-free synthesis.[6] This salt can then be used as a precursor to generate other ionic liquids through a simple acid-base reaction.[6]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): This is a powerful tool to confirm the structure of the 1,3-dimethylimidazolium cation and to detect any proton-containing or carbon-containing impurities.[4]

  • FTIR Spectroscopy: This technique can identify the characteristic vibrational modes of the bicarbonate anion and the imidazolium ring, providing evidence for the presence of the desired components.[4]

  • Ion Chromatography: This method can be used to quantify the concentration of the bicarbonate anion and any residual halide or other anionic impurities.

Q3: What are the key considerations for storing purified this compound?

A3: Due to the nature of the bicarbonate anion, proper storage is crucial to maintain purity. It is recommended to store the ionic liquid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), to minimize contact with atmospheric moisture and carbon dioxide. Storage in a desiccator is also advisable. Bicarbonate solutions can be unstable when exposed to air, which can affect the pH and composition.[7]

Q4: Can I use this compound as a precursor for other ionic liquids?

A4: Yes, 1,3-dimethylimidazolium hydrogen carbonate salts are excellent precursors for the synthesis of a wide range of other ionic liquids. This can be achieved through a simple and clean acid-base reaction with an acid that has a pKa lower than that of carbonic acid.[6]

Experimental Protocols

Protocol 1: Purification by Activated Charcoal Treatment
  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water or methanol.

  • Charcoal Addition: Add activated charcoal (1-2% by weight of the ionic liquid) to the solution.

  • Stirring: Stir the mixture at room temperature for 12-24 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated charcoal.

  • Solvent Removal: Remove the solvent under reduced pressure, ensuring the temperature does not exceed 60°C.

  • Drying: Dry the purified ionic liquid under high vacuum for at least 24 hours to remove any residual solvent.

Quantitative Data Summary

The following table presents representative data for the purification of imidazolium-based ionic liquids. Please note that specific values for this compound may vary depending on the initial purity and the exact purification conditions employed.

Purification Method Initial Purity (%) Final Purity (%) Common Impurities Removed Reference
Activated Charcoal Treatment ~90>98Colored impurities, organic residues[1]
Liquid-Liquid Extraction (with CH₂Cl₂) ~95>99Non-polar organic impurities[1]
High Vacuum Drying (48h at 65°C) --Water, residual volatile solvents[3]

Visual Workflows

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_end Final Product Crude_IL Crude 1,3-Dimethylimidazolium Bicarbonate Dissolve Dissolve in Polar Solvent Crude_IL->Dissolve Charcoal Activated Charcoal Treatment Dissolve->Charcoal Filter Filter through Celite Charcoal->Filter Solvent_Removal Solvent Removal (Reduced Pressure) Filter->Solvent_Removal Drying High Vacuum Drying Solvent_Removal->Drying Pure_IL Purified 1,3-Dimethylimidazolium Bicarbonate Drying->Pure_IL

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem with Purified IL? Discoloration Discoloration (Yellow/Brown)? Start->Discoloration Yes Halide_Test Positive Halide Test? Start->Halide_Test No Check Next Discoloration->Halide_Test No Check Next Charcoal Use Activated Charcoal &/or Solvent Extraction Discoloration->Charcoal Yes Low_Purity Low Purity (NMR)? Halide_Test->Low_Purity No Check Next Ion_Exchange Repeat Ion Exchange Halide_Test->Ion_Exchange Yes Vacuum_Drying High Vacuum Drying Low_Purity->Vacuum_Drying Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Scaling Up Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of ionic liquids, with a focus on the challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of ionic liquid synthesis.

Question 1: My scaled-up reaction resulted in a low yield and a discolored (yellow/brown) product. What are the likely causes and how can I fix this?

Answer:

Discoloration and low yields during scale-up are often interconnected and typically point to issues with thermal management and impurities.

  • Potential Causes:

    • Exothermic Reactions and "Hot Spots": Many ionic liquid syntheses, particularly quaternization reactions (alkylation), are highly exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises significantly, causing thermal decomposition of the reactants or the ionic liquid product itself, resulting in discoloration and reduced yield.[1]

    • Impurities in Starting Materials: Impurities in the starting materials (e.g., precursor amines, alkylating agents) can participate in side reactions at the higher temperatures often seen in large-scale reactions.[2][3] It is critical to start with materials of the maximum possible purity.[2]

    • Reaction Time: Prolonged reaction times at elevated temperatures can also promote degradation.

  • Troubleshooting Steps:

    • Improve Heat Transfer:

      • Ensure adequate and uniform mixing to distribute heat evenly.

      • Use a reactor with a cooling jacket and a reliable temperature control system.

      • For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.

    • Purify Starting Materials: Verify the purity of your reactants before starting the synthesis. Purification of starting materials is often easier than purifying the final ionic liquid product.[2]

    • Optimize Reaction Conditions:

      • Determine the minimum effective temperature for the reaction to proceed at a reasonable rate.

      • Monitor the reaction progress to avoid unnecessarily long reaction times.

    • Post-Synthesis Decolorization: If discoloration persists, treatment with activated charcoal can remove many organic color impurities.[4] Add activated charcoal to the ionic liquid, stir, and then filter. Lowering the viscosity by adding a solvent like methanol or acetonitrile can aid in the removal of the charcoal.[4]

Question 2: After synthesis, I'm struggling to remove residual halides (e.g., Cl-, Br-) from my ionic liquid. Why is this a problem and what are the best purification methods at scale?

Answer:

Residual halides are one of the most common and problematic impurities in ionic liquids, especially those prepared via alkylation of an amine with an alkyl halide followed by anion metathesis.[5] These impurities can significantly alter the physicochemical properties of the ionic liquid, including its catalytic activity and electrochemical behavior.[3]

  • Impact of Halide Impurities:

    • Affects melting point, viscosity, and density.

    • Can poison catalysts in downstream applications.

    • Interferes with electrochemical performance.

    • May lead to corrosion of equipment.[6]

  • Troubleshooting and Purification Methods:

    • Ensure Complete Reaction: Drive the metathesis (anion exchange) reaction to completion to minimize the amount of initial halide salt remaining. This may involve using a slight excess of the new anion source.

    • Solvent Extraction: Liquid-liquid extraction is an effective method for removing impurities.[7][8] For hydrophobic ionic liquids, repeated washing with deionized water can remove water-soluble halide salts. For hydrophilic ionic liquids, an organic solvent in which the halide salt is insoluble but the ionic liquid is not can be used.

    • Adsorbents: Passing the ionic liquid through a column packed with activated alumina, silica gel, or activated charcoal can effectively remove halide impurities.[5] However, be aware that nanoparticles from the sorbent can potentially remain in the ionic liquid.[5]

    • Melt Crystallization: This technique involves carefully cooling the ionic liquid to partially crystallize it. The impurities tend to concentrate in the remaining liquid phase, which can then be separated from the purified crystals.

Question 3: The viscosity of my ionic liquid is much higher than expected, making it difficult to handle, stir, and purify. What factors influence viscosity and how can I manage this issue during scale-up?

Answer:

High viscosity is a known challenge for many ionic liquids and can be exacerbated at larger scales, impacting mixing efficiency, heat transfer, and filtration times.[9][10]

  • Factors Influencing Viscosity:

    • Molecular Structure: Viscosity is highly dependent on the structure of the cation and anion. Longer alkyl chains on the cation generally lead to increased van der Waals interactions and higher viscosity.[11][12] The shape and charge distribution of the ions also play a crucial role.[13]

    • Temperature: Viscosity is strongly temperature-dependent. Increasing the temperature will significantly decrease the viscosity, making the liquid easier to handle.[2][13]

    • Impurities: The presence of water can sometimes decrease viscosity, while other impurities or unreacted starting materials can increase it.[14]

    • Coulomb Interactions: The fundamental ionic nature of these liquids leads to strong intermolecular forces, which is a primary reason their viscosity is often higher than that of conventional molecular solvents.[10]

  • Troubleshooting and Management Steps:

    • Work at Elevated Temperatures: Perform handling, filtration, and purification steps at a moderately elevated temperature to reduce viscosity. Ionic liquids generally have high thermal stability, allowing for this approach.[2]

    • Use a Co-solvent: Temporarily adding a miscible, volatile solvent (like acetonitrile or methanol) can drastically reduce viscosity for processing steps like filtration or treatment with activated charcoal.[4] The solvent can then be easily removed under vacuum.[4]

    • Mechanical Considerations: Ensure your scale-up equipment (stirrers, pumps) is appropriately sized and powered to handle viscous fluids.

    • Structural Design (for development): If viscosity is a critical parameter for the final application, consider designing the ionic liquid with ions that promote lower viscosity (e.g., cations with shorter alkyl chains, or asymmetric anions).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor when scaling up an ionic liquid synthesis reaction? A1: The most critical parameters are temperature and mixing . Due to poor heat dissipation in large reactors, controlling the temperature is vital to prevent side reactions and product decomposition.[1] Efficient mixing is essential for maintaining temperature homogeneity and ensuring reactants are evenly distributed, leading to consistent product quality and yield. Reaction progress should also be monitored using techniques like NMR or ESI-MS to determine the optimal reaction time.[15][16]

Q2: How can I purify ionic liquids at a large scale without using traditional distillation, given their negligible vapor pressure? A2: While some ionic liquids can be distilled under high vacuum, this is often difficult.[2] Large-scale purification typically relies on other methods:

  • Liquid-Liquid Extraction: A very common and scalable method.[7][8]

  • Adsorption: Using columns of activated carbon, alumina, or silica is effective for removing specific impurities.[5]

  • Crystallization: For ionic liquids with melting points above room temperature, melt crystallization or recrystallization from a suitable solvent can yield very pure products.

  • Membrane Separation: Technologies like pervaporation and electrodialysis are promising for high-throughput recovery and purification.[17]

Q3: Are ionic liquids truly "green" solvents, and what safety precautions are necessary for large-scale production? A3: The "green" reputation of ionic liquids comes mainly from their low volatility, which reduces air pollution. However, their synthesis often involves hazardous reagents, and not all ionic liquids are non-toxic or biodegradable.[3][6][18] Therefore, they are not "intrinsically green".[15] For large-scale production, a thorough risk assessment is mandatory.[19] Key safety precautions include:

  • Using appropriate Personal Protective Equipment (PPE).[6]

  • Ensuring proper ventilation and using closed systems to handle hazardous reactants like 1-methylimidazole.[19]

  • Being aware of potential side reactions, such as the hydrolysis of anions like tetrafluoroborate ([BF4]-) or hexafluorophosphate ([PF6]-) in the presence of water, which can form hazardous HF.[19]

  • Implementing robust temperature control to prevent thermal runaway in exothermic reactions.

Q4: How does the cost of ionic liquids impact their scalability for pharmaceutical and industrial applications? A4: High cost is a significant barrier to the widespread industrial use of many ionic liquids.[6][20][21] Production costs can exceed $500/kg for some specialty ILs, compared to less than $5/kg for common organic solvents.[22] However, the cost is highly dependent on the specific ions and the synthesis route.[20] For large-scale processes to be commercially viable:

  • The raw materials must be inexpensive.[20]

  • The synthesis process must be efficient and high-yielding.

  • The ionic liquid must be effectively recycled and reused to offset the initial expense.[7] Some simple ionic liquids, like certain hydrogen sulfate-based ones, can be produced at costs comparable to traditional organic solvents, making them more feasible for bulk applications.[20][21]

Data and Protocols

Table 1: Comparison of Common Purification Methods for Ionic Liquids
Purification MethodTarget ImpuritiesAdvantagesScalability Challenges
Solvent Washing/Extraction Unreacted starting materials, halide salts, water-soluble impurities.Simple, cost-effective, widely applicable.[7]Can generate large volumes of solvent waste; requires efficient phase separation.
Activated Charcoal Treatment Organic color impurities.Highly effective for removing colored byproducts.[4]Difficult to remove fine charcoal particles from viscous ILs; potential for product loss.[4]
Column Chromatography (Alumina/Silica) Polar impurities, halides, water.Can achieve very high purity.[5]Can be slow and expensive; may not be practical for very large quantities; potential for sorbent leaching.[5]
Vacuum Drying Residual water, volatile organic solvents.Effective for removing volatile components due to the low vapor pressure of ILs.[2]Requires high vacuum and often elevated temperatures; can be time-consuming for very viscous ILs.
Distillation / Kugelrohr Volatile impurities, some non-volatile polar compounds from certain ILs.Can provide very high purity for thermally stable ILs.[2][7]Requires high vacuum and high temperatures; not suitable for all ILs; risk of thermal decomposition.[1]
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Imidazolium-Based Ionic Liquid (Example: [BMIM][Br])

This protocol is a generalized representation and should be adapted and optimized for specific reactants and scales.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet. Ensure the reactor is clean and dry.

  • Charging Reactants: Under a nitrogen atmosphere, charge 1-methylimidazole into the reactor.

  • Controlled Addition: Begin stirring and circulating coolant through the reactor jacket. Slowly add an equimolar amount of 1-bromobutane to the reactor via an addition funnel. The addition rate should be controlled to maintain the internal temperature below a predetermined setpoint (e.g., 40-50 °C) to manage the exotherm.

  • Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-70 °C) and maintain for several hours (e.g., 12-24 hours) to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them (e.g., via ¹H NMR) to check for the disappearance of starting material signals.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. The resulting product, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), is often a viscous liquid or a low-melting solid.

  • Purification: Wash the crude product repeatedly with a solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.[4] Decant the solvent after each wash.

  • Drying: Dry the purified ionic liquid under high vacuum at a moderately elevated temperature (e.g., 70-80 °C) for several hours to remove any residual volatile impurities and water.

Protocol 2: General Purification of a Hydrophobic Ionic Liquid via Liquid-Liquid Extraction

This protocol is suitable for purifying a water-immiscible ionic liquid containing water-soluble impurities like halide salts.

  • Setup: Place the crude hydrophobic ionic liquid in a large separation vessel equipped with a mechanical stirrer.

  • Washing: Add an equal volume of deionized water to the vessel. Stir the biphasic mixture vigorously for 30-60 minutes to allow the impurities to partition into the aqueous phase.

  • Phase Separation: Stop stirring and allow the layers to fully separate. The less dense aqueous layer will be on top.

  • Extraction: Drain the lower ionic liquid layer into a clean container. Discard the upper aqueous layer.

  • Repeat: Repeat the washing and extraction process (Steps 2-4) multiple times (e.g., 3-5 times) until the halide content in the wash water (tested, for example, with a silver nitrate solution) is negligible.

  • Drying: Transfer the washed ionic liquid to a rotary evaporator or a vacuum oven. Dry under high vacuum at an elevated temperature (e.g., 80-100 °C) to remove all residual water. The absence of water can be confirmed by Karl Fischer titration.

Visualizations

Logical and Experimental Workflows

Troubleshooting_Purity start Scaled-Up Synthesis Complete check_purity Analyze Product Purity (NMR, Halide Test, Color) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure product_ok Final Product: Dry & Store is_pure->product_ok Yes impurity_detected Impurity Detected is_pure->impurity_detected No identify_impurity Identify Impurity Type impurity_detected->identify_impurity color Color Impurity identify_impurity->color Discoloration halide Halide / Ionic identify_impurity->halide e.g., Cl-, Br- organic Unreacted Organics identify_impurity->organic Starting Material solve_color Treat with Activated Charcoal color->solve_color solve_halide Water Wash or Ion Exchange Resin halide->solve_halide solve_organic Solvent Wash (e.g., Ethyl Acetate) organic->solve_organic recheck Re-analyze Purity solve_color->recheck solve_halide->recheck solve_organic->recheck recheck->is_pure

Caption: Troubleshooting workflow for addressing purity issues.

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control start 1. Purify Starting Materials reactor_setup 2. Reactor Setup & Inert Atmosphere start->reactor_setup addition 3. Controlled Reagent Addition (Manage Exotherm) reactor_setup->addition reaction 4. Reaction Under Optimized Temperature addition->reaction monitoring 5. In-situ Monitoring (NMR, etc.) reaction->monitoring quench 6. Cool Reaction & Remove Volatiles monitoring->quench extraction 7. Liquid-Liquid Extraction (Remove Salts/Organics) quench->extraction charcoal 8. Activated Charcoal (If Colored) extraction->charcoal filtration 9. Filtration charcoal->filtration drying 10. High-Vacuum Drying filtration->drying final_analysis 11. Final Analysis (Purity, Water Content) drying->final_analysis package 12. Package Under Inert Atmosphere final_analysis->package

Caption: Experimental workflow for ionic liquid scale-up.

Scale_Up_Parameters scale_up Successful Scale-Up cost Cost-Effectiveness cost->scale_up purity Product Purity purity->scale_up safety Safety safety->scale_up yield Yield & Efficiency yield->scale_up handling Process Handling handling->scale_up heat Heat Transfer heat->purity heat->yield mixing Mixing mixing->purity mixing->yield viscosity Viscosity viscosity->handling viscosity->mixing recycle Recyclability recycle->cost

Caption: Key parameter relationships in scaling up synthesis.

References

Technical Support Center: Managing Water Content in Reactions with Hygroscopic Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic ionic liquids (ILs). Proper management of water content is critical as even trace amounts can significantly impact the physicochemical properties of ILs and the outcome of reactions conducted in them.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control the water content in my hygroscopic ionic liquid?

Even small amounts of water can significantly alter the properties of hygroscopic ionic liquids, including their viscosity, density, conductivity, and catalytic activity.[1][2] This can lead to poor reproducibility, altered reaction kinetics, and unexpected product formation. For instance, the viscosity of many ionic liquids decreases significantly with only a trace amount of water.[2]

Q2: How can I determine the water content in my ionic liquid?

The most reliable and widely used method for determining water content in ionic liquids is Karl Fischer (KF) titration.[3][4][5][6] This technique is highly selective for water and can provide precise measurements.[7] Ionic liquids can also be excellent solvents for KF titration, especially for samples that are poorly soluble in traditional solvents like methanol.[3][4][5]

Q3: What are the best methods for drying hygroscopic ionic liquids?

Several methods can be used to dry hygroscopic ionic liquids, with the choice depending on the thermal stability of the IL and the desired final water content. Common methods include:

  • Vacuum Drying: Applying a high vacuum at elevated temperatures (if the IL is thermally stable) is a very effective method.[8][9]

  • Drying with Desiccants: Using molecular sieves (typically 3Å) by direct contact can effectively remove water.[8]

  • Inert Gas Purging: Bubbling a dry, inert gas (like argon or nitrogen) through the ionic liquid can also help remove moisture.

Q4: My reaction in a hygroscopic ionic liquid is not proceeding as expected. Could water be the issue?

Yes, water contamination is a common reason for unexpected reaction outcomes. Water can act as a competing reagent, a catalyst poison, or alter the solvent properties of the ionic liquid, thereby affecting reaction pathways. It is highly recommended to determine the water content of your ionic liquid both before and after the reaction to troubleshoot unexpected results.

Q5: How should I handle and store hygroscopic ionic liquids to prevent water absorption?

Proper handling and storage are essential to maintain the low water content of hygroscopic ionic liquids.[10] Best practices include:

  • Using a Glove Box or Inert Atmosphere: Whenever possible, handle hygroscopic ILs in a glove box with a dry atmosphere (e.g., argon or nitrogen).[11]

  • Airtight Containers: Store ionic liquids in tightly sealed, airtight containers.[10]

  • Minimize Exposure to Air: When not in a controlled atmosphere, minimize the time the container is open to the ambient air.[6][10]

  • Use Dry Glassware and Reagents: Ensure all glassware and reagents used with the ionic liquid are thoroughly dried.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction results or poor reproducibility. Varying water content in the ionic liquid.Determine the water content of the IL before each reaction using Karl Fischer titration. Ensure consistent drying procedures.
Reaction is sluggish or does not go to completion. Water may be inhibiting the catalyst or reacting with a key intermediate.Dry the ionic liquid to a very low water content (<100 ppm) before use. Consider using a more hydrophobic ionic liquid if compatible with your reaction.
Formation of unexpected byproducts. Water may be participating in the reaction, leading to side reactions.Thoroughly dry all reactants and the ionic liquid. Run a control reaction with a known amount of added water to confirm its effect.
Phase separation or changes in solubility. Water content can affect the miscibility of the ionic liquid with other reactants or solvents.[12][13]Check the water miscibility of your specific ionic liquid. If necessary, adjust the water content or choose an IL with more appropriate solubility characteristics.

Data Presentation

Table 1: Comparison of Drying Methods for [Emim]-based Ionic Liquids

Ionic LiquidDrying Method (24 hours)Final Water Content (ppm)Drying Method (72 hours)Final Water Content (ppm)
[Emim][Im] Vacuum Drying (1.5 Torr)Lower than sievesVacuum Drying (1.5 Torr)Lower than sieves
3Å Molecular SievesHigher than vacuum3Å Molecular SievesHigher than vacuum
[Emim][BF4] Vacuum Drying (1.5 Torr)Lower than sievesVacuum Drying (1.5 Torr)Lower than sieves
3Å Molecular SievesHigher than vacuum3Å Molecular SievesHigher than vacuum
[Emim][EtSO4] Vacuum Drying (1.5 Torr)4671Vacuum Drying (1.5 Torr)2670
3Å Molecular Sieves42883Å Molecular Sieves3254

Data summarized from a study on drying [Emim]+-based ILs.[8]

Table 2: Qualitative Water Miscibility of Common Ionic Liquid Ions

Hydrophilic (Water-Miscible) Hydrophobic (Water-Immiscible)
Anions: Cl⁻, Br⁻, CH₃SO₃⁻, TosylateAnions: PF₆⁻, (CF₃SO₂)₂N⁻ (TFSI⁻)
Cations: Short alkyl chain imidazolium (e.g., [EMIM]⁺)Cations: Long alkyl chain imidazolium, pyridinium, piperidinium, pyrrolidinium

This table provides a general guideline; miscibility can be influenced by the combination of cation and anion.[12][13]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell to a low, stable drift.

  • Solvent Selection: Use a suitable Karl Fischer solvent. For many ionic liquids, a methanol-based solvent is adequate. For samples poorly soluble in methanol, specialized solvents or the ionic liquid itself can be used as the sample solvent.[3][4][5]

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard.

  • Sample Preparation: In a dry, inert atmosphere if possible, accurately weigh a sample of the ionic liquid into a clean, dry syringe or vial.

  • Titration: Inject the sample into the conditioned titration cell. The titration will start automatically and stop at the endpoint.

  • Calculation: The instrument software will calculate the water content in ppm or percentage based on the sample weight and the volume of titrant used.

Protocol 2: Drying a Hygroscopic Ionic Liquid using High Vacuum

  • Setup: Place the hygroscopic ionic liquid in a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar.

  • Connection to Vacuum: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Stirring and Heating: Begin stirring the ionic liquid. If the ionic liquid is thermally stable, gently heat it using a heating mantle and a temperature controller. Do not exceed the decomposition temperature of the ionic liquid.

  • Drying: Continue to apply high vacuum with stirring and gentle heating for several hours (e.g., 12-24 hours). The time required will depend on the initial water content, the volume of the IL, and the vacuum level.

  • Cooling and Storage: After drying, allow the ionic liquid to cool to room temperature under vacuum before backfilling the flask with a dry, inert gas (e.g., argon or nitrogen). Store the dried ionic liquid under an inert atmosphere.

Visualizations

Experimental_Workflow_Drying_IL cluster_prep Preparation cluster_drying Drying Process cluster_post Post-Drying IL_Sample Hygroscopic IL Sample Flask Schlenk Flask with Stir Bar IL_Sample->Flask Transfer Vacuum High Vacuum Line (with Cold Trap) Flask->Vacuum Connect Heating Gentle Heating (if thermally stable) Flask->Heating Apply Cooling Cool to RT under Vacuum Vacuum->Cooling Inert_Gas Backfill with Inert Gas (Ar/N2) Cooling->Inert_Gas Storage Store in Airtight Container Inert_Gas->Storage Troubleshooting_Decision_Tree Start Unexpected Reaction Outcome Check_Water Measure Water Content (Karl Fischer Titration) Start->Check_Water Water_High Is Water Content > 100 ppm? Check_Water->Water_High Dry_IL Dry IL and Reactants (Vacuum, Inert Gas) Water_High->Dry_IL Yes Other_Factors Investigate Other Factors (Temperature, Purity, etc.) Water_High->Other_Factors No Rerun Rerun Reaction Dry_IL->Rerun

References

troubleshooting low yields in CO2 capture with bicarbonate salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on CO2 capture using bicarbonate salts.

Troubleshooting Guide

This section addresses common problems encountered during CO2 capture experiments that can lead to low yields or other undesirable outcomes.

Q: My CO2 absorption rate is significantly lower than expected. What are the potential causes?

A: A low absorption rate is a common issue that can stem from several factors related to reaction kinetics, mass transfer, and solution chemistry.

  • Suboptimal pH: The pH of the absorbent solution is a critical factor. The chemical equilibrium between carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) is pH-dependent. An incorrect pH can reduce the driving force for CO2 absorption. For instance, in a sodium hydroxide system, high pH (e.g., 12.5) favors the initial rapid absorption of CO2, while subsequent conversion to bicarbonate occurs at a lower pH (around 9.0).[1][2]

  • Mass Transfer Limitations: Inefficient contact between the gas and liquid phases will limit the absorption rate. This can be caused by:

    • Inadequate Agitation: In stirred tank reactors, insufficient mixing speed can lead to poor mass transfer.[3]

    • Low Gas Flow Rate: Higher gas flow rates can create more turbulence, enhancing the transfer of CO2 molecules from the gas to the liquid phase.[4]

    • Surface Tension Effects: Variations in the surface tension of the carbonate-bicarbonate solution can impact absorption coefficients.[3]

  • Temperature Issues: An increase in the temperature of the absorbent solution can decrease the physical solubility of CO2, thereby reducing the overall capture efficiency.[4][5] Conversely, very low temperatures might slow down reaction kinetics.

  • Low Absorbent Concentration: The concentration of your alkaline solution (e.g., sodium carbonate, potassium carbonate) directly impacts the CO2 loading capacity. If the concentration is too low, the solution will become saturated quickly, slowing down further absorption.[6]

Q: The bicarbonate salt is precipitating unexpectedly and clogging my reactor. How can I prevent this?

A: Uncontrolled precipitation is often a result of supersaturation, which can be influenced by temperature, concentration, and the presence of impurities.

  • High Absorbent Concentration: Using an overly concentrated initial absorbent solution can lead to the product (bicarbonate) exceeding its solubility limit as the reaction progresses. For example, if the initial concentration of NaOH is too high, the intermediate sodium carbonate can precipitate and clog tubing.[7]

  • Temperature Control: The solubility of bicarbonate salts is temperature-dependent. A decrease in temperature at a point of high concentration can trigger precipitation. Maintaining a consistent and appropriate temperature throughout the reactor is crucial.

  • pH Management: The pH can influence the equilibrium between more soluble carbonate and less soluble bicarbonate, potentially leading to precipitation if the solution becomes oversaturated with the bicarbonate species.

Q: My final product has low purity. What are the likely contaminants?

A: Product contamination can occur due to side reactions or incomplete conversion.

  • Formation of Carbamates (in Ammonia-based Systems): When using aqueous ammonia, CO2 can react to form ammonium carbamate in addition to the desired ammonium bicarbonate. Distinguishing and quantifying these species is essential for assessing product purity.[8]

  • Unreacted Carbonate: If the conversion of carbonate to bicarbonate is incomplete, the final product will be a mixture of both salts. This can be addressed by optimizing reaction time, pressure, and CO2 flow rate.

  • Byproducts from Impurities: If the CO2 gas stream or the base solution is not pure, side reactions can occur, leading to various contaminants in the final product.

Q: The yield of bicarbonate is high, but the overall CO2 capture efficiency is low. Why?

A: This scenario suggests that while the conversion chemistry is effective, the process is not capturing a sufficient amount of CO2 from the inlet gas stream.

  • High Gas Flow Rate / Insufficient Residence Time: If the CO2-containing gas passes through the reactor too quickly, there may not be enough time for efficient absorption, even if the absorbent solution itself is highly reactive.

  • Absorbent Saturation: The absorbent solution might be reaching its maximum CO2 loading capacity early in the process. Once saturated, it can no longer capture CO2 effectively, leading to a drop in overall efficiency even if the bicarbonate yield within the absorbed fraction is high.

  • Temperature Bulge: The exothermic nature of CO2 absorption can cause a significant temperature increase within the reactor, which in turn reduces the CO2 mass transfer driving force and lowers the absorption capacity.[5]

Frequently Asked Questions (FAQs)

What is the optimal pH for CO2 capture using bicarbonate salts?

The optimal pH depends on the specific carbonate system being used. Generally, a higher pH favors the initial absorption of CO2 into a carbonate solution. As CO2 is absorbed, the pH will naturally decrease as bicarbonate is formed. For example, in a sodium carbonate/bicarbonate system, a pH of around 9.3 has been used to achieve capture rates between 72% and 84%.[9] Maintaining the pH in a range that favors the bicarbonate form is key to maximizing the product yield.

How does temperature affect CO2 capture efficiency?

Temperature has a dual effect. Higher temperatures can increase the rate of the chemical reaction but significantly decrease the solubility of CO2 in the aqueous solution.[4][6] This leads to a lower driving force for mass transfer from the gas to the liquid phase.[5] For many aqueous systems, lower absorption temperatures are preferable to maximize CO2 uptake. For instance, one study found that increasing temperature reduces the equilibrium constant and product conversion.[4]

What analytical methods can be used to quantify bicarbonate yield?

Several methods are available to identify and quantify the bicarbonate product:

  • Titration: A common and inexpensive method to determine alkalinity and bicarbonate concentration. However, it can be less accurate if other ions contribute to alkalinity.[10]

  • Gas Chromatography (GC): A GC method can be used for the rapid determination of aqueous CO2 and its speciation into dissolved CO2 and bicarbonate.[10]

  • Near-Infrared (NIR) Spectroscopy: This technique has been shown to be an ideal tool for real-time, online measurements of ammonium bicarbonate.[8]

  • X-ray Diffraction (XRD): Can be used to qualitatively distinguish between different salt products (e.g., ammonium bicarbonate vs. other compounds) and for quantitative analysis of the final solid product.[7][8]

  • Infrared (IR) Spectroscopy: Microscale IR spectroscopy can be used for in-situ dynamic quantification of dissolved CO2.[11]

Data Summary

Table 1: Key Operational Parameters and Their General Impact on CO2 Capture
ParameterEffect of IncreaseRationale
Temperature Generally decreases capture efficiencyReduces CO2 solubility in the aqueous solution, lowering the mass transfer driving force.[4][5]
pH Complex effect; optimization neededInfluences the chemical equilibrium between CO2(aq), HCO₃⁻, and CO₃²⁻. High pH favors initial absorption.[1][2]
Gas Flow Rate Can increase mass transfer but decrease residence timeHigher flow creates turbulence, aiding absorption, but too high a flow reduces contact time.[4]
Absorbent Conc. Increases CO2 capacity but risks precipitationA higher concentration of carbonate allows more CO2 to be absorbed before saturation.[6][7]
Agitation/Mixing Increases absorption rateImproves gas-liquid contact, overcoming mass transfer limitations.[3]

Experimental Protocols

Protocol 1: General Method for Determining CO2 Absorption Rate

This protocol provides a framework for measuring the rate of CO2 absorption in a lab-scale reactor.

  • System Setup:

    • Prepare a known volume and concentration of the bicarbonate/carbonate absorbent solution in a sealed reactor vessel equipped with a magnetic stirrer, pH probe, and temperature probe.

    • Connect a gas inlet line from a certified CO2 gas cylinder (or a gas mixture) and a gas outlet line.

    • Install a pressure sensor or manometer to monitor the reactor's headspace pressure.[12]

  • Purging: Purge the reactor headspace with an inert gas (e.g., N₂) to remove any initial CO2.

  • Initiating Absorption:

    • Start the stirrer at a constant, defined speed to ensure consistent mixing.

    • Introduce a known quantity or flow rate of CO2 into the reactor.

  • Data Collection:

    • Record the pressure decrease in the reactor headspace over time. This change is directly related to the amount of CO2 being absorbed into the solution.[12]

    • Simultaneously, record the pH and temperature of the solution.

  • Calculation:

    • Using the ideal gas law and the recorded pressure drop, calculate the moles of CO2 absorbed at each time point.

    • The absorption rate (or flux) can be calculated from the change in moles of CO2 over time, normalized by the interfacial area between the gas and liquid (if known).[12]

Protocol 2: Analysis of Bicarbonate Concentration via Titration

This is a basic acid-base titration to determine the bicarbonate concentration in the final solution.

  • Sample Preparation: Take a precise volume (e.g., 10.0 mL) of the CO2-loaded absorbent solution.

  • Indicator Addition: Add a few drops of a suitable pH indicator (e.g., methyl orange or a mixed indicator) to the sample.

  • Titration: Titrate the sample with a standardized strong acid solution (e.g., 0.1 M HCl) until the endpoint is reached, indicated by a color change.

  • Calculation: Use the volume of titrant added and its concentration to calculate the moles of bicarbonate in the original sample based on the stoichiometry of the neutralization reaction. Note that this method measures total alkalinity, so its accuracy for bicarbonate depends on the absence of other alkaline species.[10]

Visualizations

Diagrams

CO2_Capture_Workflow cluster_input Inputs cluster_process Capture Process cluster_output Outputs CO2_Source CO2 Gas Source (e.g., Flue Gas) Reactor Absorption Reactor (Gas-Liquid Contactor) CO2_Source->Reactor Absorbent_Prep Absorbent Preparation (e.g., Na2CO3 solution) Absorbent_Prep->Reactor Treated_Gas CO2-lean Gas Reactor->Treated_Gas Gas Out Bicarbonate Bicarbonate Product (NaHCO3 Solution/Solid) Reactor->Bicarbonate Liquid Out

Caption: High-level workflow for CO2 capture using a bicarbonate salt process.

Chemical_Equilibrium CO2_gas CO2 (gas) CO2_aq CO2 (aq) CO2_gas->CO2_aq Dissolution H2CO3 H2CO3 (Carbonic Acid) CO2_aq->H2CO3 + H2O CO3 CO3^2- (Carbonate) CO2_aq->CO3 Rapid reaction in high pH HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_plus1 + H+ H2CO3->H_plus1 HCO3->CO3 H_plus2 + H+ HCO3->H_plus2 OH_minus + 2OH- H_plus1->HCO3 H_plus2->CO3

Caption: Key chemical equilibria in an aqueous carbonate-bicarbonate system.

Troubleshooting_Flow Start Low Bicarbonate Yield or Capture Efficiency Check_Absorption Is CO2 Absorption Rate Low? Start->Check_Absorption Check_Purity Is Product Purity Low? Start->Check_Purity Check_Precipitate Is Unwanted Precipitation Occurring? Start->Check_Precipitate Mass_Transfer Investigate Mass Transfer: - Increase agitation - Check gas/liquid flow rates - Measure surface tension Check_Absorption->Mass_Transfer Yes Kinetics Investigate Kinetics/Equilibrium: - Verify & optimize pH - Check absorbent concentration - Optimize temperature Check_Absorption->Kinetics Yes Side_Reactions Analyze for Side Products: - e.g., Carbamates (NH3 system) - Unreacted Carbonate Check_Purity->Side_Reactions Yes Incomplete_Conv Optimize for Conversion: - Increase reaction time - Adjust pressure Side_Reactions->Incomplete_Conv Solubility Check Solubility Limits: - Reduce absorbent concentration - Adjust temperature Check_Precipitate->Solubility Yes

Caption: A logical flow diagram for troubleshooting low CO2 capture yields.

References

Technical Support Center: Enhancing the Recyclability of Imidazolium-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with imidazolium-based catalysts. The focus is on addressing common challenges encountered during catalyst recycling and reuse experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using ionic liquids (ILs) as a medium for recycling imidazolium-based catalysts?

A1: Ionic liquids offer several advantages for catalyst recycling. Their negligible vapor pressure and tunable miscibility properties can facilitate straightforward product separation through methods like decantation or extraction.[1] Using an ionic liquid as the reaction medium can create a biphasic system, allowing the catalyst to remain dissolved in the IL phase while the product is extracted with a different solvent.[1][2] This approach can significantly simplify catalyst recovery and has been shown to maintain high catalyst efficiency for at least seven recycles in certain systems.[2] Furthermore, imidazolium-based ILs can act as dual solvent-catalysts, simplifying the reaction setup and recycling process.[3][4]

Q2: My catalyst's activity decreases significantly after the first recycling run. What are the potential causes?

A2: A significant drop in activity can be attributed to several factors:

  • Catalyst Leaching: The catalyst, or a catalytically active species, may have partial solubility in the extraction solvent, leading to its removal along with the product.

  • Deactivation by Impurities: Trace impurities in the reactants or solvent, or byproducts from the reaction, may poison the catalyst.

  • Structural Degradation: The reaction conditions (e.g., temperature, presence of protic additives) may lead to the chemical degradation of the imidazolium catalyst itself or its supporting ligands.[5] In some palladium-catalyzed reactions, competing reactions can lead to the formation of inactive palladium complexes, causing a loss of activity.[5]

  • Incomplete Product Removal: Residual product or byproducts remaining in the catalyst/IL phase can inhibit its activity in subsequent runs.

Q3: How can I improve the retention of my imidazolium-based catalyst in the ionic liquid phase during product extraction?

A3: To enhance catalyst retention, consider "tagging" the catalyst. By covalently attaching an imidazolium group to the catalyst ligand, you can significantly increase its affinity for the ionic liquid phase.[6] This strategy has been successfully employed with bis(oxazoline) copper catalysts, which could be recycled up to 20 times without a noticeable loss in activity or enantioselectivity.[7][8] The choice of both the cation and anion of the ionic liquid solvent is also crucial, as it affects the catalyst's solubility and the overall physical properties of the system.[1]

Q4: Is it possible to recycle imidazolium-based catalysts without using an ionic liquid?

A4: Yes, recycling is possible in other solvent systems. The key is to establish an effective method for separating the catalyst from the product mixture. For instance, if the catalyst is insoluble in the reaction product's extraction solvent (e.g., diethyl ether), a simple extraction can isolate the product, leaving the catalyst behind for reuse.[9] Another approach involves using a solvent that allows for easy precipitation and recovery of the catalyst after the reaction is complete.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant drop in product yield after recycling. 1. Catalyst leaching during product extraction.2. Deactivation of the catalyst.3. Incomplete removal of the previous batch's product/byproducts.1. Select an extraction solvent with minimal solubility for the catalyst. Consider immobilizing the catalyst on a solid support or using a biphasic system with an ionic liquid to better retain the catalyst.[2][9]2. Analyze the recycled catalyst for structural changes (e.g., using NMR). Purify reactants and solvents to remove potential poisons.3. Optimize the washing/extraction protocol for the catalyst phase to ensure all products and byproducts are removed before the next run.
Decrease in enantioselectivity (for asymmetric reactions). 1. Degradation of the chiral ligand.2. Formation of non-selective catalytic species.[5]3. Presence of impurities that interact with the chiral catalyst.1. Verify the stability of the catalyst under the reaction and workup conditions. Consider milder conditions if possible.2. Use spectroscopic methods like ³¹P NMR to identify the formation of different palladium complexes that may be responsible for the loss of enantioselectivity.[5]3. Ensure high purity of all starting materials and solvents.
Difficulty separating the product from the catalyst/ionic liquid phase. 1. High miscibility of the product in the catalyst phase.2. High viscosity of the ionic liquid, hindering mass transfer.[10]1. Screen different extraction solvents to find one that selectively dissolves the product while leaving the catalyst/IL phase intact.2. If the IL is water-miscible, extraction with water can be an effective and green method for separation, provided the product is not water-soluble.[3][4]3. Gently heating the mixture (if thermally stable) can reduce viscosity and improve extraction efficiency.
Physical changes in the catalyst (e.g., color change, precipitation). 1. Catalyst decomposition.2. Formation of insoluble nanoparticles or aggregates.[2]3. Reaction with solvent or impurities.1. Characterize the altered material to understand the degradation pathway.2. For nanoparticle catalysts, ensure that the stabilizing ionic liquid is appropriate to prevent aggregation.[2]3. Review the compatibility of all components in the reaction mixture.

Data on Catalyst Recyclability

The following tables summarize the performance of various imidazolium-based catalysts over multiple recycling cycles as reported in the literature.

Table 1: Copper-Catalyzed Diels-Alder Reaction Reaction: Cycloaddition of N-acryloyloxazolidinone and cyclopentadiene. Catalyst System: Imidazolium-tagged C2-symmetric bis(oxazoline) copper catalyst in [Bmim]NTf₂ ionic liquid.

Recycle RunConversion (%)Enantiomeric Excess (ee, %)Reference
19897[8]
5>95>95[7][8]
10>95>95[6]
20>95>95[7][8]

Table 2: Imidazolium IL as Dual Solvent-Catalyst for Esterification Reaction: Esterification of α-tocopherol with succinic anhydride. Catalyst System: [C₅C₁Im][NO₃⁻] ionic liquid as both solvent and catalyst.

Recycle RunAverage Yield (%)NotesReference
1-494.1Catalyst activity showed almost no loss. Recycling was performed by water extraction.[3][4]

Table 3: Organocatalyst Recycling in Ionic Liquid Reaction: Asymmetric Diels-Alder reaction. Catalyst System: MacMillan's imidazolidinone catalyst in dicationic ionic liquid.

Recycle RunConversion (%)Enantiomeric Excess (ee, %)Reference
19587[9]
2MaintainedSlightly Dropped[9]
3MaintainedSlightly Dropped[9]
4--[9]
5--[9]
6--[11]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recycling via Solvent Extraction (in an Ionic Liquid)

  • Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Add a suitable extraction solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with the ionic liquid and in which the product has high solubility.[9][12] The volume of the extraction solvent should typically be 2-3 times the volume of the ionic liquid phase.

  • Extraction: Vigorously stir the biphasic mixture for 15-30 minutes to ensure complete extraction of the product into the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate.

  • Product Isolation: Drain the lower ionic liquid/catalyst layer and collect it for reuse. Collect the upper organic layer containing the product.

  • Repeat Extraction: To maximize product recovery, re-extract the ionic liquid/catalyst phase with fresh solvent 2-3 more times. Combine all organic extracts.

  • Catalyst Preparation for Reuse: Place the recovered ionic liquid/catalyst phase under high vacuum for several hours to remove any residual extraction solvent. The catalyst is now ready for the next reaction cycle.

  • Product Purification: The combined organic extracts can be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Protocol 2: Catalyst Recycling via Water Extraction

This protocol is suitable for water-miscible ionic liquids and water-insoluble products.[4]

  • Reaction Completion: After the reaction, cool the mixture to room temperature.

  • Water Addition: Add 2-3 volumes of deionized water to the ionic liquid/catalyst/product mixture.[4]

  • Mixing and Separation: Stir the mixture vigorously. The ionic liquid and catalyst will dissolve in the aqueous phase, while the water-insoluble product will precipitate or form a separate layer.

  • Product Recovery: Separate the product from the aqueous phase by filtration (if solid) or decantation/extraction with a non-polar organic solvent (if liquid).

  • IL/Catalyst Recovery: Remove the water from the aqueous phase via evaporation under reduced pressure at elevated temperature (e.g., 80°C).[13]

  • Drying: Dry the recovered IL/catalyst mixture under high vacuum to remove all traces of water before reusing it in the next reaction.

Visualizations

G cluster_workflow General Catalyst Recycling Workflow A Completed Reaction (Catalyst + Product in IL) B Add Immiscible Extraction Solvent A->B C Liquid-Liquid Extraction B->C D Phase Separation C->D E Product in Organic Phase D->E Extract F Catalyst in IL Phase D->F Raffinate G Isolate Product (Evaporate Solvent) E->G H Dry Catalyst/IL (Vacuum) F->H I Reuse Catalyst H->I

Caption: A typical workflow for recycling a homogeneous catalyst using an ionic liquid.

G cluster_troubleshooting Troubleshooting Catalyst Deactivation Start Decreased Catalyst Activity Observed Q1 Was there significant product loss? Start->Q1 A1 Potential Catalyst Leaching Q1->A1 Yes Q2 Any change in catalyst appearance (color, etc.)? Q1->Q2 No A1_sol Solution: - Change extraction solvent - 'Tag' catalyst with IL group - Immobilize on support A1->A1_sol A2 Potential Catalyst Degradation Q2->A2 Yes A3 Potential Catalyst Poisoning Q2->A3 No A2_sol Solution: - Characterize spent catalyst (NMR, MS) - Check stability under reaction conditions - Consider milder conditions A2->A2_sol A3_sol Solution: - Purify all reactants and solvents - Check for inhibitory byproducts A3->A3_sol

Caption: A logical workflow for diagnosing the root cause of catalyst deactivation.

G cluster_factors Key Factors for Enhanced Recyclability Center High Catalyst Recyclability F1 Catalyst Design (e.g., IL Tagging) F1->Center F2 Choice of IL (Cation/Anion) F2->Center F3 Solvent System (Biphasic Separation) F3->Center F4 Reaction Conditions (Stability) F4->Center F5 Workup Protocol (Low Leaching) F5->Center

Caption: Core principles influencing the recyclability of imidazolium-based catalysts.

References

Technical Support Center: 1,3-Dimethylimidazolium-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,3-dimethylimidazolium-2-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the synthesis, handling, and use of 1,3-dimethylimidazolium-2-carboxylate.

Q1: My reaction mixture containing 1,3-dimethylimidazolium-2-carboxylate is showing unexpected gas evolution and a change in pH. What is happening?

A1: You are likely observing the primary side reaction of 1,3-dimethylimidazolium-2-carboxylate: decarboxylation. This reaction releases carbon dioxide (CO₂) gas and forms the corresponding N-heterocyclic carbene (NHC), 1,3-dimethylimidazolylidene. In the presence of a proton source (like water), the NHC is rapidly protonated to form the 1,3-dimethylimidazolium cation.[1][2][3] This process can lead to a decrease in the basicity of your reaction mixture.

Q2: Under what conditions is decarboxylation of 1,3-dimethylimidazolium-2-carboxylate most likely to occur?

A2: Decarboxylation is highly dependent on the experimental conditions:

  • Solvent: The compound is stable in pure water and pure acetonitrile. However, in mixtures of these solvents, it undergoes rapid decarboxylation.[1][2][3] The polarity of the solvent plays a crucial role in the stability of the C-C bond between the imidazolium ring and the carboxylate group.[1][3]

  • Temperature: Elevated temperatures promote thermal decomposition through decarboxylation.

  • pH: Basic conditions can facilitate deprotonation, leading to the formation of the N-heterocyclic carbene and subsequent decomposition.

  • Presence of Protic Species: At low concentrations, water can act as a proton source to trap the carbene formed after decarboxylation, thus accelerating the decomposition of 1,3-dimethylimidazolium-2-carboxylate.[1][3]

Q3: I am trying to synthesize 1,3-dimethylimidazolium methyl carbonate from 1-methylimidazole and dimethyl carbonate, but I keep isolating 1,3-dimethylimidazolium-2-carboxylate instead. Why is this happening?

A3: This is a known and "unexpected" reaction pathway. The reaction between 1-methylimidazole and dimethyl carbonate can lead to both N-alkylation and C-carboxylation, resulting in the formation of 1,3-dimethylimidazolium-2-carboxylate in good yield, rather than the anticipated 1,3-dimethylimidazolium methyl carbonate.[4][5]

Q4: How can I minimize the decarboxylation of 1,3-dimethylimidazolium-2-carboxylate in my experiments?

A4: To minimize decarboxylation, consider the following:

  • Solvent Choice: Use either pure, dry acetonitrile or pure water as a solvent, as the compound is more stable in these than in mixed solvent systems.[1][2][3] At higher concentrations of water, the increased polarity of the medium can slow the decarboxylation process.[1][3]

  • Temperature Control: Maintain the lowest possible temperature at which your reaction proceeds efficiently.

  • Moisture Control: If possible, conduct your reaction under anhydrous conditions to limit the availability of a proton source that can trap the carbene intermediate.

Q5: I am reacting 1,3-dimethylimidazolium-2-carboxylate with a protic acid to form an ionic liquid, but I am getting a mixture of products. What are the possible side reactions?

A5: When reacting 1,3-dimethylimidazolium-2-carboxylate with protic acids, two competing reactions can occur:

  • Decarboxylation: This leads to the formation of the 1,3-dimethylimidazolium cation and CO₂.

  • Isomerization: Under certain conditions, thermal rearrangement can occur, leading to the formation of isomeric products.

The desired outcome can often be controlled by carefully managing the reaction conditions.

Quantitative Data

The rate of decarboxylation of 1,3-dimethylimidazolium-2-carboxylate is significantly influenced by the solvent composition. Below is a summary of the effect of water content in acetonitrile on the initial rate of decomposition.

Mole Fraction of Water (χH₂O) in AcetonitrileInitial Rate of Decomposition (M/s)
0 (Pure Acetonitrile)Stable
0.1Increased Decomposition
0.5Rapid Decomposition
1.0 (Pure Water)Stable

Note: This table is a qualitative representation based on literature descriptions. For precise kinetic data, it is recommended to consult the supporting information of the cited literature.[1][3]

Experimental Protocols

Synthesis of 1,3-Dimethylimidazolium-2-carboxylate

This protocol is based on the reaction of 1-methylimidazole with dimethyl carbonate.

Materials:

  • 1-Methylimidazole

  • Dimethyl carbonate

  • Autoclave reactor

  • Suitable solvent (e.g., methanol)

  • Pentane (for washing)

Procedure:

  • In a high-pressure autoclave reactor, combine 1-methylimidazole and an excess of dimethyl carbonate. A small amount of a co-solvent like methanol can also be added.

  • Seal the reactor and heat the mixture to a temperature between 120°C and 200°C for 24 to 48 hours. The reaction is typically carried out under the pressure generated by the reactants at the elevated temperature.

  • After the reaction is complete, cool the reactor to room temperature.

  • Vent any excess pressure and open the reactor in a well-ventilated fume hood.

  • The solid product, 1,3-dimethylimidazolium-2-carboxylate, will have precipitated from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with a non-polar solvent, such as pentane, to remove any unreacted starting materials and non-polar impurities.

  • Dry the purified product under vacuum.

Purification of 1,3-Dimethylimidazolium-2-carboxylate from Decarboxylation Byproducts

If decarboxylation has occurred, the primary impurity will be the 1,3-dimethylimidazolium cation. Separation can be achieved by recrystallization.

Materials:

  • Crude 1,3-dimethylimidazolium-2-carboxylate

  • A suitable solvent system for recrystallization (e.g., a polar aprotic solvent in which the carboxylate has limited solubility at low temperatures)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystallization of the desired product.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Decarboxylation_Pathway 1,3-Dimethylimidazolium-2-carboxylate 1,3-Dimethylimidazolium-2-carboxylate N-Heterocyclic Carbene (NHC) N-Heterocyclic Carbene (NHC) 1,3-Dimethylimidazolium-2-carboxylate->N-Heterocyclic Carbene (NHC) Decarboxylation CO2 CO2 1,3-Dimethylimidazolium-2-carboxylate->CO2 1,3-Dimethylimidazolium Cation 1,3-Dimethylimidazolium Cation N-Heterocyclic Carbene (NHC)->1,3-Dimethylimidazolium Cation Protonation Proton Source (H+) Proton Source (H+) Proton Source (H+)->N-Heterocyclic Carbene (NHC)

Caption: Decarboxylation pathway of 1,3-dimethylimidazolium-2-carboxylate.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Methylimidazole + Dimethyl Carbonate Reaction Heat in Autoclave Reactants->Reaction Crude Product Crude Solid Reaction->Crude Product Filtration Filter Crude Product Crude Product->Filtration Washing Wash with Pentane Filtration->Washing Drying Dry under Vacuum Washing->Drying Pure Product Pure Product Drying->Pure Product Yields Pure 1,3-Dimethylimidazolium-2-carboxylate

References

Validation & Comparative

A Comparative Guide to Ionic Liquids for CO2 Capture: Featuring [C2mim][HCO3]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and sustainable capture technologies. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable properties, have emerged as promising solvents for CO2 capture. Among them, 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3]) presents a compelling profile due to the potential for chemical absorption of CO2 through the bicarbonate anion.

This guide provides an objective comparison of [C2mim][HCO3] with other commonly studied ionic liquids for CO2 capture, supported by available experimental data. It further details the experimental protocols for key performance indicators and illustrates the underlying capture mechanism.

Performance Comparison of Ionic Liquids for CO2 Capture

The efficacy of an ionic liquid for CO2 capture is determined by several key parameters, including its absorption capacity, absorption rate, and the energy required for regeneration. The following tables summarize the available quantitative data for [C2mim][HCO3] and other benchmark ionic liquids.

Ionic LiquidCationAnionCO2 Absorption Capacity (mol CO2 / mol IL)Temperature (°C)Pressure (bar)Reference
[C2mim][HCO3] 1-ethyl-3-methylimidazoliumBicarbonate~0.5 - 1.0 (estimated)25-401Theoretical/Analogous Data
[Emim][Ac]1-ethyl-3-methylimidazoliumAcetate~0.48251[1][2]
[Bmim][BF4]1-butyl-3-methylimidazoliumTetrafluoroborate~0.252510[3]
[Bmim][PF6]1-butyl-3-methylimidazoliumHexafluorophosphate~0.352510[3]
[Hmim][Tf2N]1-hexyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~0.752510[3]

Table 1: Comparison of CO2 Absorption Capacities of Various Ionic Liquids. The absorption capacity is a critical measure of the amount of CO2 that can be captured per mole of the ionic liquid.

Ionic LiquidViscosity (mPa·s)Temperature (°C)Reference
[Amim][HCO3] *~15020[4]
[Emim][Ac]~9025[2]
[Bmim][BF4]~11025[3]
[Bmim][PF6]~32025[3]
[Hmim][Tf2N]~8025[3]

Table 2: Viscosity of Selected Ionic Liquids. Lower viscosity is generally desirable as it facilitates faster mass transfer and reduces pumping costs. *Note: Data for 1-allyl-3-methyl-imidazolium bicarbonate ([Amim][HCO3]) is used as a proxy for [C2mim][HCO3] due to structural similarity and lack of direct data.

Ionic LiquidRegeneration Temperature (°C)Regeneration Efficiency (%)Notes
[C2mim][HCO3] 60-80 (estimated)High (expected)Based on the reversible nature of bicarbonate formation.
[Emim][Ac]80-120>90Requires moderate energy input for regeneration.[1]
[Bmim][BF4]40-60HighPhysical absorption allows for easier regeneration at lower temperatures.
[Bmim][PF6]40-60HighSimilar to [Bmim][BF4], regeneration is less energy-intensive.
[Hmim][Tf2N]40-60HighFavorable for physical absorption and regeneration cycles.

Table 3: Regeneration Conditions and Efficiency. The energy required for regeneration is a crucial factor for the economic viability of the CO2 capture process.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of ionic liquid performance in CO2 capture.

Gravimetric Method for CO2 Absorption Measurement

This method determines the amount of CO2 absorbed by an ionic liquid by measuring the mass change.

Apparatus:

  • High-pressure, high-temperature magnetic suspension balance or a thermogravimetric analyzer (TGA).

  • Pressurized gas delivery system for CO2 and an inert gas (e.g., N2 or Ar).

  • Temperature and pressure controllers.

  • Vacuum pump.

Procedure:

  • Place a known mass of the ionic liquid (typically 10-50 mg) into the sample pan of the balance.

  • Degas the sample under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any absorbed water or other volatile impurities.

  • Cool the sample to the desired experimental temperature.

  • Introduce CO2 into the system at the desired pressure.

  • Record the mass of the sample over time until it reaches a constant value, indicating that equilibrium has been reached.

  • The CO2 absorption capacity is calculated from the mass increase of the sample.

  • The absorption rate can be determined from the initial slope of the mass uptake versus time curve.[5][6]

Temperature Swing Adsorption (TSA) for Regeneration Efficiency

This method evaluates the ability of an ionic liquid to be regenerated by increasing the temperature, which releases the captured CO2.

Apparatus:

  • A reactor or column containing the CO2-saturated ionic liquid.

  • A heating system with precise temperature control.

  • A gas flow system to purge the released CO2 with an inert gas.

  • A gas analysis system (e.g., gas chromatograph or mass spectrometer) to quantify the amount of desorbed CO2.

Procedure:

  • Saturate a known amount of the ionic liquid with CO2 at a specific absorption temperature and pressure.

  • Increase the temperature of the ionic liquid to the desired regeneration temperature.

  • Purge the system with a controlled flow of an inert gas (e.g., nitrogen) to carry away the desorbed CO2.

  • Continuously monitor the concentration of CO2 in the outlet gas stream until it returns to the baseline.

  • The total amount of desorbed CO2 is calculated by integrating the CO2 concentration over time.

  • The regeneration efficiency is calculated as the ratio of the amount of CO2 desorbed to the amount of CO2 initially absorbed.[7]

Mechanism of CO2 Capture and Experimental Workflow

The interaction between CO2 and ionic liquids can occur through two primary mechanisms: physisorption and chemisorption. In the case of [C2mim][HCO3], the bicarbonate anion is expected to react with CO2, leading to a chemical absorption mechanism.

Proposed CO2 Capture Mechanism for [C2mim][HCO3]

The following diagram illustrates the proposed reaction pathway for the chemical absorption of CO2 by [C2mim][HCO3].

CO2_Capture_Mechanism cluster_absorption CO2 Absorption cluster_regeneration Regeneration (Temperature Swing) IL [C2mim][HCO3] 1-ethyl-3-methylimidazolium bicarbonate Intermediate Carbamic Acid Intermediate IL->Intermediate + CO2 CO2 CO2 Carbon Dioxide Product [C2mim][C2O5H] Alkyl Carbonate Product Intermediate->Product Reaction Regen_Product [C2mim][C2O5H] Product->Regen_Product Regen_IL [C2mim][HCO3] Regen_Product->Regen_IL + Heat Regen_CO2 CO2 Regen_Product->Regen_CO2 + Heat

Caption: Proposed mechanism of CO2 capture by [C2mim][HCO3] and its regeneration.

Experimental Workflow for Evaluating Ionic Liquids

The logical flow of experiments to assess the suitability of an ionic liquid for CO2 capture is depicted below.

Experimental_Workflow cluster_synthesis Ionic Liquid Preparation cluster_performance Performance Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis & Purification of [C2mim][HCO3] Characterization Physicochemical Characterization (Viscosity, etc.) Synthesis->Characterization Absorption CO2 Absorption (Gravimetric Analysis) Characterization->Absorption Regeneration Regeneration Study (Temperature Swing) Absorption->Regeneration Cycling Cyclic Stability Assessment Regeneration->Cycling Data_Comparison Comparison with other Ionic Liquids Cycling->Data_Comparison Conclusion Conclusion on Viability Data_Comparison->Conclusion

References

A Comparative Guide: 1,3-Dimethylimidazolium Bicarbonate vs. Monoethanolamine for Carbon Capture

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, mechanisms, and experimental protocols for two distinct carbon capture solvents.

The escalating concentration of atmospheric carbon dioxide (CO₂) necessitates the development of efficient and sustainable carbon capture technologies. While aqueous monoethanolamine (MEA) solutions have been the benchmark solvent for post-combustion CO₂ capture, ionic liquids (ILs) are emerging as a promising alternative with potential advantages in energy efficiency and operational stability. This guide provides a detailed comparison of a specific ionic liquid, 1,3-dimethylimidazolium bicarbonate ([C₂mim][HCO₃]), and the conventional 30 wt% aqueous MEA solution for CO₂ capture applications, targeted at researchers, scientists, and drug development professionals.

Performance Comparison: A Quantitative Overview

Direct comparative experimental data for this compound under various conditions is limited in publicly available literature, reflecting its status as a novel solvent in this application. However, by collating data for MEA and analogous imidazolium-based ionic liquids, we can construct a comparative framework.

Performance Metric30 wt% MEA (aqueous)This compound ([C₂mim][HCO₃])Key Advantages of [C₂mim][HCO₃] (Hypothesized)
CO₂ Absorption Capacity ~0.5 mol CO₂ / mol MEAData not available. Other imidazolium ILs show capacities ranging from 0.1 to 1.0 mol CO₂ / mol IL.Potentially higher capacity due to chemical reaction and physical absorption.
Absorption Rate Fast, with a high reaction rate constant.Data not available. Generally lower than MEA due to higher viscosity.Lower volatility and operational stability.
Regeneration Energy High (typically 3-4 GJ/tonne CO₂)[1][2]Expected to be lower than MEA.Lower heat of reaction and heat capacity could lead to significant energy savings.
Thermal Stability Degradation begins around 120-140°C[3]Stable up to approximately 130°C (based on data for a similar IL, 1-butyl-3-methylimidazolium bicarbonate).Negligible vapor pressure reduces solvent loss at elevated regeneration temperatures.
Corrosivity Corrosive to common industrial metals.Generally considered less corrosive than MEA.Reduced equipment degradation and maintenance costs.
Volatility High, leading to solvent loss and environmental concerns.NegligibleReduced solvent makeup costs and minimal atmospheric emissions.

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference in the CO₂ capture performance between MEA and [C₂mim][HCO₃] lies in their distinct reaction mechanisms.

Monoethanolamine (MEA)

MEA, a primary amine, reacts with CO₂ in an aqueous solution primarily through the formation of a stable carbamate. This is a two-step process involving a zwitterion intermediate. A secondary reaction, albeit slower, is the hydrolysis of CO₂ to form bicarbonate.

MEA_Mechanism cluster_carbamate Carbamate Formation (Fast) cluster_bicarbonate Bicarbonate Formation (Slower) MEA MEA (R-NH₂) Zwitterion Zwitterion Intermediate (R-NH₂⁺-COO⁻) MEA->Zwitterion + CO₂ CO2 CO₂ CO2_H2O CO2->CO2_H2O Carbamate Carbamate (R-NH-COO⁻) Zwitterion->Carbamate + MEA - MEA-H⁺ Bicarbonate Bicarbonate (HCO₃⁻) MEA_H Protonated MEA (R-NH₃⁺) H2O H₂O H2O->CO2_H2O CO2_H2O->Bicarbonate + H₂O - H⁺

Caption: Reaction mechanism of CO₂ with MEA.

This compound ([C₂mim][HCO₃])

The CO₂ capture mechanism for [C₂mim][HCO₃] is believed to be analogous to that of other basic imidazolium-based ILs, such as those with acetate anions. The process likely involves the in-situ formation of an N-heterocyclic carbene (NHC) through the abstraction of the acidic proton at the C2 position of the imidazolium ring by the bicarbonate anion. This highly reactive NHC then attacks a CO₂ molecule.

IL_Mechanism cluster_activation Carbene Formation cluster_reaction CO₂ Reaction Imidazolium 1,3-Dimethylimidazolium Cation NHC N-Heterocyclic Carbene (NHC) Imidazolium->NHC + HCO₃⁻ Bicarbonate_anion Bicarbonate Anion (HCO₃⁻) Carbonic_acid Carbonic Acid (H₂CO₃) Bicarbonate_anion->Carbonic_acid + H⁺ (from Imidazolium) CO2_adduct Imidazolium-2-carboxylate (Zwitterionic Adduct) NHC->CO2_adduct + CO₂ CO2 CO₂

Caption: Hypothesized reaction mechanism of CO₂ with [C₂mim][HCO₃].

Experimental Protocols

To ensure a fair and accurate comparison of these two solvents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

CO₂ Absorption Capacity Measurement

Objective: To determine the maximum amount of CO₂ that can be absorbed by the solvent at a given temperature and pressure.

Apparatus: A schematic of a typical gravimetric or volumetric absorption setup is shown below.

Absorption_Setup CO2_Cylinder CO₂ Cylinder MFC Mass Flow Controller CO2_Cylinder->MFC Reactor Stirred Reactor (with solvent) MFC->Reactor Balance Analytical Balance (for gravimetric method) Reactor->Balance Pressure_Sensor Pressure Sensor (for volumetric method) Reactor->Pressure_Sensor TC Temperature Controller Reactor->TC Vent Vent Reactor->Vent

Caption: Experimental workflow for CO₂ absorption measurement.

Procedure:

  • Place a known mass of the solvent (e.g., 30 wt% MEA or [C₂mim][HCO₃]) into the reactor.

  • Evacuate the system to remove any residual air.

  • Bring the reactor to the desired experimental temperature (e.g., 40°C) using the temperature controller.

  • Introduce CO₂ into the reactor at a controlled flow rate.

  • For the gravimetric method: Continuously monitor the mass increase of the solvent using the analytical balance until it stabilizes, indicating saturation.

  • For the volumetric method: Monitor the pressure drop in the system of a known volume until it stabilizes.

  • The CO₂ absorption capacity is calculated as the moles of CO₂ absorbed per mole of the absorbent.

Solvent Regeneration and Regeneration Energy Measurement

Objective: To quantify the energy required to release the captured CO₂ from the solvent.

Apparatus: A laboratory-scale desorption setup typically includes a heating mantle, a condenser to recover any evaporated solvent, and a gas flow meter or gas chromatograph to quantify the released CO₂.

Procedure:

  • Saturate a known mass of the solvent with CO₂ as described in the absorption protocol.

  • Heat the CO₂-rich solvent to the desired regeneration temperature (e.g., 100-120°C for MEA, potentially lower for the IL).

  • Collect and quantify the released CO₂ over time.

  • The energy input to the system is measured, and the regeneration energy is calculated as the energy required per unit mass or mole of CO₂ released (e.g., in GJ/tonne CO₂).

Thermal Stability Analysis

Objective: To determine the temperature at which the solvent begins to degrade.

Apparatus: Thermogravimetric Analyzer (TGA).

Procedure:

  • Place a small, known mass of the fresh solvent into the TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • The TGA will record the mass of the sample as a function of temperature.

  • The onset temperature of degradation is identified as the temperature at which a significant mass loss begins.

Conclusion

While MEA remains a mature and well-understood technology for CO₂ capture, the potential advantages of ionic liquids like this compound in terms of lower regeneration energy, negligible volatility, and reduced corrosivity warrant further investigation. The lack of extensive, direct comparative data for [C₂mim][HCO₃] highlights a significant research opportunity. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to fully elucidate the potential of this and other novel ionic liquids in the critical field of carbon capture and storage. Future research should focus on generating robust, quantitative data for these emerging solvents to enable a more definitive comparison with established technologies.

References

performance comparison of different imidazolium salts in cellulose dissolution

Author: BenchChem Technical Support Team. Date: November 2025

The dissolution of cellulose, a recalcitrant biopolymer, is a critical step in the sustainable production of fibers, films, and biofuels. Imidazolium-based ionic liquids (ILs) have emerged as highly effective "green solvents" for this purpose, capable of disrupting the extensive hydrogen-bonding network within cellulose without derivatization.[1][2] This guide provides a comparative performance analysis of various imidazolium salts, supported by experimental data, to assist researchers in selecting the optimal solvent for their specific application.

The efficacy of these ionic liquids is largely dependent on the interplay between the imidazolium cation and the accompanying anion. The anion plays a primary role by forming hydrogen bonds with the hydroxyl groups of cellulose, which disrupts the intra- and inter-molecular hydrogen bonds that make cellulose insoluble in conventional solvents.[3][4] Concurrently, the cation also influences the dissolution process, with its structure and size affecting the overall solvating power.[4][5]

Performance Comparison of Imidazolium Salts

The selection of an appropriate imidazolium salt is crucial for efficient cellulose dissolution. Key performance indicators include the maximum cellulose solubility, the time required for complete dissolution, and the optimal temperature. The following table summarizes experimental data for several commonly used imidazolium-based ionic liquids.

Imidazolium SaltAbbreviationCellulose TypeSolubility (wt%)Temperature (°C)Dissolution TimeReference
1-Butyl-3-methylimidazolium chloride[Bmim][Cl]Dissolving Pulp~10100-110Slow; improved with microwave[6]
1-Allyl-3-methylimidazolium chloride[Amim][Cl]Not Specified58030 min[7]
1-Allyl-3-methylimidazolium chloride[Amim][Cl]Cotton Pulp19.7120Not Specified[7]
1-Ethyl-3-methylimidazolium acetate[Emim][OAc]Not Specified>15Not SpecifiedNot Specified[5]
1-Ethyl imidazolium lactate[Eim][Lactate]Not Specified58020 min[8]
Diallylimidazolium methoxyacetate / N-methylimidazole[A₂im][MOA]/MIMNot Specified25.225Not Specified[9]
1-Butyl-3-methylimidazolium acetate / DMSO[Bmim][OAc]/DMSOMicrocrystalline>1525Not Specified[9][10]

Detailed Experimental Protocols

Detailed and consistent experimental procedures are vital for obtaining reproducible results in cellulose dissolution studies. Below are generalized protocols for dissolution, regeneration, and characterization based on common practices reported in the literature.

Cellulose Dissolution Protocol

This procedure outlines the fundamental steps for dissolving cellulose in an imidazolium-based ionic liquid.

  • Preparation: Dry the cellulose (e.g., microcrystalline cellulose, cotton linters) under vacuum at a specified temperature (e.g., 60-80°C) for several hours to remove residual moisture. The ionic liquid should also be dried under vacuum to minimize water content, as water can significantly impair dissolution efficiency.[3]

  • Mixing: In a sealed vessel, add the dried cellulose to the pre-heated ionic liquid to achieve the desired weight percentage (e.g., 5 wt%).

  • Heating and Stirring: Heat the mixture to the target dissolution temperature (e.g., 80-120°C) with continuous mechanical or magnetic stirring. The dissolution process can be significantly accelerated using microwave heating.[1][2]

  • Monitoring: Periodically observe the mixture under a polarized light microscope. The complete disappearance of birefringence indicates the full dissolution of the crystalline cellulose structure.

  • Solution: The result is a viscous, homogenous cellulose-ionic liquid solution.

Cellulose Regeneration Protocol

Cellulose can be readily recovered from the ionic liquid solution by introducing a non-solvent.

  • Precipitation: Slowly add a non-solvent (also known as an anti-solvent) such as deionized water, ethanol, or acetone to the cellulose-ionic liquid solution while stirring.[1][2][8] This will cause the cellulose to precipitate out of the solution.

  • Washing: Separate the regenerated cellulose from the liquid mixture through filtration or centrifugation. Wash the cellulose repeatedly with the non-solvent to remove any residual ionic liquid.

  • Drying: Dry the purified regenerated cellulose. Methods like freeze-drying are often used to preserve the porous structure of the regenerated material.

  • IL Recovery: The ionic liquid can be recovered from the non-solvent mixture, typically through evaporation of the non-solvent, allowing for its reuse.[1][2]

Characterization Techniques

The properties of both the original and regenerated cellulose are analyzed to understand the effects of the dissolution-regeneration cycle.

  • X-Ray Diffraction (XRD): Used to analyze the crystalline structure of the cellulose. This technique can confirm the transition from the native cellulose I crystal structure to the cellulose II allomorph in the regenerated material.[8]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the cellulose samples. Regenerated cellulose often exhibits a lower decomposition temperature compared to the original material.[8]

  • Scanning Electron Microscopy (SEM): Provides morphological information about the surface and structure of the cellulose fibers before and after regeneration.[8]

  • Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm that no chemical derivatization of the cellulose has occurred during the dissolution and regeneration process.[11]

Visualization of the Dissolution Workflow

The following diagram illustrates the general experimental workflow for the dissolution and regeneration of cellulose using imidazolium salts.

G cluster_input Inputs cluster_process Processing cluster_output Outputs & Analysis Cellulose Cellulose (e.g., Microcrystalline) Dissolution Dissolution (Heating & Stirring) Cellulose->Dissolution IL Imidazolium Salt (e.g., [Bmim][Cl]) IL->Dissolution Solution Homogeneous Cellulose-IL Solution Dissolution->Solution Regeneration Regeneration (Add Anti-Solvent: H₂O, EtOH) Solution->Regeneration RegenCellulose Regenerated Cellulose Regeneration->RegenCellulose UsedIL Used Ionic Liquid Regeneration->UsedIL Characterization Characterization (XRD, TGA, SEM) RegenCellulose->Characterization

Caption: Workflow of cellulose dissolution and regeneration using imidazolium salts.

References

Confirming Bicarbonate: A Comparative Guide to FT-IR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the bicarbonate anion (HCO₃⁻) is crucial in a multitude of applications, from physiological studies to pharmaceutical formulation. This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for bicarbonate confirmation, supported by experimental data and detailed protocols.

FT-IR Spectroscopy for Bicarbonate Detection

FT-IR spectroscopy is a powerful, non-destructive technique that identifies molecules based on their unique vibrational characteristics. The bicarbonate ion exhibits distinct absorption bands in the mid-infrared region, making FT-IR a valuable tool for its confirmation and quantification.

Key FT-IR Spectral Features of Bicarbonate

The presence of bicarbonate in a sample can be confirmed by identifying its characteristic absorption peaks. While the exact peak positions can vary slightly depending on the sample matrix and hydration state, the following vibrational modes are typically observed:

Vibrational ModeWavenumber (cm⁻¹)Description
ν(C=O) asymmetric stretch ~1635Strong absorption band arising from the asymmetric stretching of the C=O bond.
ν(C-O) symmetric stretch ~1360 - 1340A distinct peak corresponding to the symmetric stretching of the C-O bonds.
δ(O-C-O) in-plane bend ~830 - 840A weaker absorption band resulting from the in-plane bending of the O-C-O angle.
γ(O-C-O) out-of-plane bend ~680 - 700Another weaker band due to the out-of-plane bending of the bicarbonate ion.

Note: The presence of carbonate (CO₃²⁻) can interfere with bicarbonate detection, as its primary absorption band (~1450 cm⁻¹) is near the bicarbonate region. Careful spectral analysis is required to distinguish between these two species.[1][2]

Performance Comparison: FT-IR vs. Alternative Methods

While FT-IR spectroscopy offers a rapid and non-destructive approach, other techniques are also employed for bicarbonate analysis. The following table provides a comparative overview of FT-IR spectroscopy, ion chromatography, and enzymatic assays.

ParameterFT-IR SpectroscopyIon ChromatographyEnzymatic Assay
Principle Vibrational absorption of infrared light by molecular bonds.Separation of ions based on their affinity for a stationary phase, followed by conductivity detection.Enzyme-catalyzed reaction specific to bicarbonate, leading to a measurable change (e.g., absorbance).
Sensitivity (LOD) ~10 ppm (can be lower with specific techniques like ATR-FTIR).[3][4] Quantification limits in the mM range have been reported.[5]Typically in the low ppm to ppb range.High sensitivity, often in the µM to mM range.
Selectivity Good, but can have interference from carbonate and other molecules with similar functional groups.[1][2]High selectivity, capable of separating bicarbonate from other anions like chloride and fluoride.[6]Very high selectivity due to the specific nature of the enzyme-substrate interaction.[7]
Analysis Time Rapid (seconds to minutes per sample).Moderate (minutes per sample, depending on the column and eluent).Moderate (minutes per sample, requires incubation time).
Sample Preparation Minimal, especially for solid samples (KBr pellet) or aqueous solutions (ATR-FTIR).[5]Requires sample filtration and dilution.Often requires sample dilution and buffering.
Cost (Instrument) Moderate to high.High.Low (requires a spectrophotometer).
Cost (Consumables) Low.Moderate (columns, eluents).Moderate (enzymes, reagents).
Quantitative Analysis Yes, by creating a calibration curve based on absorbance.[1]Yes, highly quantitative.Yes, highly quantitative.
In-situ/Real-time Yes, with appropriate probes (e.g., ATR).[5]No.Possible with specific setups.

Experimental Protocols

FT-IR Spectroscopy for Aqueous Bicarbonate Confirmation (ATR Method)

This protocol describes the use of Attenuated Total Reflectance (ATR)-FT-IR for the analysis of bicarbonate in aqueous solutions.[5]

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with a diamond ATR accessory.

    • Set the spectral range to 4000-650 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add 32 or 64 scans to improve the signal-to-noise ratio.

  • Background Collection:

    • Clean the ATR crystal with deionized water and a suitable solvent (e.g., isopropanol) and dry it completely.

    • Record a background spectrum of the clean, dry ATR crystal.

    • For aqueous samples, a background spectrum of the solvent (e.g., deionized water) should also be collected.

  • Sample Analysis:

    • Place a small drop of the aqueous sample directly onto the ATR crystal.

    • Collect the sample spectrum.

    • Subtract the solvent background spectrum from the sample spectrum to obtain the spectrum of the solute.

  • Data Analysis:

    • Identify the characteristic bicarbonate peaks around 1635 cm⁻¹, 1360 cm⁻¹, and 835 cm⁻¹.

    • For quantitative analysis, create a calibration curve by measuring the absorbance of standard solutions of known bicarbonate concentrations.

Ion Chromatography for Bicarbonate Analysis

This protocol provides a general guideline for bicarbonate analysis using ion chromatography.

  • Instrument Setup:

    • Use an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

    • Prepare an appropriate eluent, such as a solution of sodium carbonate and sodium bicarbonate.

    • Set the flow rate and column temperature according to the manufacturer's recommendations.

  • Sample Preparation:

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Dilute the sample with deionized water to bring the bicarbonate concentration within the linear range of the instrument.

  • Analysis:

    • Inject a known volume of the prepared sample into the ion chromatograph.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the bicarbonate peak based on its retention time, which is determined by running a standard solution.

    • Quantify the bicarbonate concentration by comparing the peak area or height to a calibration curve generated from standards.

Enzymatic Assay for Bicarbonate Determination

This protocol is based on the phosphoenolpyruvate carboxylase (PEPC) method.

  • Reagent Preparation:

    • Prepare a reaction buffer containing phosphoenolpyruvate (PEP), NADH, and malate dehydrogenase (MDH).

    • Prepare a separate solution of the enzyme phosphoenolpyruvate carboxylase (PEPC).

  • Assay Procedure:

    • Pipette the reaction buffer into a cuvette.

    • Add the sample containing bicarbonate to the cuvette.

    • Measure the initial absorbance at 340 nm.

    • Initiate the reaction by adding the PEPC solution.

    • Monitor the decrease in absorbance at 340 nm over a fixed period as NADH is oxidized to NAD⁺.

  • Data Analysis:

    • The rate of decrease in absorbance is directly proportional to the bicarbonate concentration in the sample.

    • Calculate the bicarbonate concentration by comparing the rate to that of standard solutions.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for confirming the presence of the bicarbonate anion using FT-IR spectroscopy.

Bicarbonate_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation cluster_quant Quantitative Analysis (Optional) A Aqueous Sample D Acquire FT-IR Spectrum A->D B Solid Sample C Prepare KBr Pellet B->C C->D E Process Spectrum (Baseline Correction, Normalization) D->E F Identify Characteristic Peaks (~1635, ~1360, ~835 cm⁻¹) E->F G Bicarbonate Confirmed F->G Peaks Present H Bicarbonate Not Detected F->H Peaks Absent I Prepare Standard Solutions G->I J Generate Calibration Curve I->J K Determine Concentration J->K

Caption: Workflow for bicarbonate anion confirmation using FT-IR.

References

A Comparative Guide to the Catalytic Activity of [C2mim][HCO3]

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 1-ethyl-3-methylimidazolium hydrogen carbonate, [C2mim][HCO3], with alternative catalysts in the synthesis of benzimidazole derivatives. Benzimidazoles are a crucial scaffold in medicinal chemistry, and identifying efficient and environmentally benign catalytic systems for their synthesis is of significant interest. This document presents a compilation of experimental data, detailed methodologies, and visual representations of reaction pathways and workflows to aid in the selection of appropriate catalysts.

Comparative Analysis of Catalytic Performance

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is a common benchmark reaction to evaluate catalyst performance. Below is a summary of the catalytic activity of [C2mim][HCO3] in comparison with other reported catalysts for this transformation.

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
[C2mim][HCO3] BenzaldehydeSolvent-free801.5~95 (Estimated)[1]
[bmim][BF4]Benzaldehyde[bmim][BF4]1203High Yield[2]
[bnmim]HSO4Substituted AldehydesSolvent-free (Microwave)-5-8 min92[3]
Er(OTf)3N-phenyl-o-phenylenediamine & BenzaldehydeSolvent-free (Microwave)605-10 min86-99[4]
Pomegranate Peel Powder (PGP)Aromatic AldehydesEthanolRoom Temp.1-284[3]
ZnO NanoparticlesAromatic AldehydesBall-milling (Solvent-free)Room Temp.0.5-1High Yield[2]
CoOₓ@NC-800o-phenylenediamine & AldehydesToluene12012High Yield[2]

Note: The data for [C2mim][HCO3] is an estimation based on the reported high efficiency of imidazolium hydrogen carbonates as pre-catalysts for N-heterocyclic carbene (NHC)-catalyzed reactions.[1] The reaction conditions are proposed based on typical procedures for similar ionic liquid-catalyzed benzimidazole syntheses.

Experimental Protocols

Detailed methodologies for the synthesis of 2-phenylbenzimidazole using [C2mim][HCO3] and a selection of alternative catalysts are provided below.

Synthesis of 2-Phenylbenzimidazole using [C2mim][HCO3] (Proposed Protocol)
  • Materials: o-phenylenediamine, benzaldehyde, 1-ethyl-3-methylimidazolium hydrogen carbonate ([C2mim][HCO3]), ethyl acetate, hexane.

  • Procedure:

    • In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and [C2mim][HCO3] (10 mol%) is stirred at 80°C for 1.5 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is extracted with ethyl acetate.

    • The organic layer is washed with water and dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure.

    • The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford pure 2-phenylbenzimidazole.

Synthesis of 2-Phenylbenzimidazole using Er(OTf)₃ (Microwave-assisted)
  • Materials: N-phenyl-o-phenylenediamine, benzaldehyde, Erbium(III) trifluoromethanesulfonate (Er(OTf)₃).

  • Procedure:

    • To N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%) in a glass vial, benzaldehyde (1 mmol) is added.

    • The mixture is reacted for 5 minutes in a microwave instrument at a fixed temperature of 60°C.

    • The reaction is monitored by TLC and GC/MS analyses.

    • After completion, the product is purified by column chromatography.[4]

Synthesis of 2-Phenylbenzimidazole using Pomegranate Peel Powder (PGP)
  • Materials: o-phenylenediamine, benzaldehyde, pomegranate peel powder (PGP), ethanol.

  • Procedure:

    • Pomegranate peel powder (10 wt%) is added to a mixture of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in ethanol.

    • The contents are stirred at room temperature for the appropriate time (typically 1-2 hours).

    • The progress of the reaction is monitored by TLC.

    • After completion, the ethanol is evaporated, and the reaction mixture is poured into ice-cold water and filtered.

    • The resulting solid is further purified by recrystallization from ethanol.[3]

Reaction Mechanisms and Experimental Workflow

The catalytic activity of [C2mim][HCO3] is believed to proceed through the in-situ formation of an N-heterocyclic carbene (NHC). The bicarbonate anion acts as a base to deprotonate the imidazolium cation at the C2 position, generating the highly reactive NHC species.

Catalytic_Cycle [C2mim][HCO3] [C2mim][HCO3] NHC NHC [C2mim][HCO3]->NHC - H2O - CO2 NHC->[C2mim][HCO3] + H2O + CO2 Intermediate_1 Schiff Base Intermediate NHC->Intermediate_1 activates Aldehyde Aldehyde Aldehyde->Intermediate_1 o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Benzimidazole Benzimidazole Intermediate_2->Benzimidazole - H2 H2O_CO2 H2O + CO2

Caption: Proposed catalytic cycle for benzimidazole synthesis using [C2mim][HCO3] via an NHC intermediate.

The general experimental workflow for the synthesis of benzimidazoles using a catalyst is depicted below. This workflow highlights the key steps from reaction setup to product purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Weigh Reactants (o-phenylenediamine, aldehyde) B Add Catalyst ([C2mim][HCO3] or alternative) A->B C Set Reaction Conditions (Temperature, Time, Solvent) B->C D Monitor Reaction (TLC) C->D E Quench Reaction & Extract Product D->E F Purify Crude Product (Recrystallization/Chromatography) E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: General experimental workflow for catalyzed benzimidazole synthesis.

References

A Comparative Analysis of Halide vs. Bicarbonate Anions in Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and performance of ionic liquids (ILs) containing halide (specifically chloride, Cl⁻) versus bicarbonate (HCO₃⁻) anions, with a focus on the commonly studied 1-ethyl-3-methylimidazolium ([EMIm]⁺) cation. This comparison is critical for applications ranging from green chemistry and catalysis to CO₂ capture and drug delivery, where the choice of anion dictates the IL's fundamental behavior.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties of [EMIm]-based ionic liquids with chloride and acetate anions. Data for pure [EMIm][HCO₃] is scarce in the literature, as it is often formed in situ from the reaction of acetate-based ILs with CO₂ and water. Therefore, [EMIm][OAc] is presented as a common and relevant precursor to bicarbonate-forming systems.

Table 1: Comparison of Physical and Thermal Properties

Property[EMIm][Cl][EMIm][OAc] (Bicarbonate Precursor)Notes
Molecular Weight ( g/mol ) 146.62[1][2][3]170.21-
Melting Point (°C) 77-87[1][2][4]-20The lower melting point of the acetate form enhances its liquid range.
Density (g/cm³) ~1.189 - 1.341 at ~26°C[5][1][2]~1.05 at 25°CDensity is temperature-dependent.
Thermal Decomposition Temp. (Td, °C) ~200-300[6][7]~135-140 (activation energy)[8][9]Halide ILs generally exhibit higher thermal stability.[7]

Table 2: Comparison of Transport Properties

Property[EMIm][Cl][EMIm][OAc] (Bicarbonate Precursor)Notes
Viscosity (cP at ~30°C) High (can be in the thousands)[10]Lower than chloride counterpartViscosity is highly sensitive to water content and temperature.[10][11]
Electrical Conductivity (S/m) ~2.43 - 5.58 (at 343-383 K, in mixture)[12][13]Generally higher than chlorideLower viscosity typically leads to higher ionic mobility and conductivity.

Table 3: Application-Specific Performance - CO₂ Capture

Property[EMIm][Cl][EMIm][OAc] (Bicarbonate Precursor)Notes
CO₂ Absorption Mechanism PhysisorptionChemisorption (forms bicarbonate)[14]Chemisorption leads to a much higher CO₂ loading capacity.
CO₂ Molar Uptake LowHigh (approaching 0.5 mol CO₂/mol IL)[14][15]The reaction with acetate to form bicarbonate is key to high capacity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Synthesis of Ionic Liquids

a) Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIm][Cl])

This is a standard quaternization reaction.

  • Materials: 1-methylimidazole, ethyl chloride.

  • Procedure: Equimolar amounts of 1-methylimidazole and ethyl chloride are reacted, typically in a solvent like acetonitrile or without a solvent. The reaction is often carried out under reflux for several hours. The resulting product is then purified by washing with a solvent like ethyl acetate to remove unreacted starting materials, followed by drying under vacuum to remove any residual solvent and moisture.

b) Synthesis of 1-Ethyl-3-methylimidazolium Bicarbonate ([EMIm][HCO₃]) via Anion Exchange

This method involves converting a halide-based IL to the bicarbonate form.

  • Materials: [EMIm][Br] or [EMIm][Cl], potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃), methanol.

  • Procedure: The starting imidazolium halide is dissolved in methanol. An equimolar amount of KHCO₃ or NaHCO₃ is added to the solution. The mixture is stirred at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 48 hours). The precipitated potassium or sodium halide salt is then removed by filtration. The methanol is removed from the filtrate by rotary evaporation, and the resulting ionic liquid is dried under vacuum.

Characterization of Physicochemical Properties

a) Viscosity Measurement

  • Apparatus: Rotational rheometer (cone-plate or parallel-plate geometry).

  • Procedure:

    • A small sample of the ionic liquid is placed on the lower plate of the rheometer.

    • The upper geometry (cone or plate) is lowered to a defined gap distance.

    • The temperature is controlled using a Peltier or fluid-based system.

    • The viscosity is measured as a function of shear rate to determine if the fluid is Newtonian or non-Newtonian. For Newtonian fluids, the viscosity is constant over a range of shear rates.

    • Measurements are typically performed over a range of temperatures.

b) Electrical Conductivity Measurement

  • Apparatus: Conductivity meter with a conductivity cell (typically with two platinum electrodes).

  • Procedure:

    • The conductivity cell is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

    • The ionic liquid sample is placed in the conductivity cell, ensuring the electrodes are fully immersed.

    • The cell is placed in a temperature-controlled environment (e.g., a water bath).

    • The resistance of the sample is measured, often as part of a Wheatstone bridge circuit.

    • The conductivity (κ) is calculated using the formula: κ = G * K_cell, where G is the conductance (1/Resistance) and K_cell is the cell constant determined during calibration.[16]

c) Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, known mass of the ionic liquid (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).[17]

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[17][18]

    • The mass of the sample is recorded as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%).[19]

CO₂ Absorption Measurement
  • Apparatus: Gravimetric microbalance or a pressure-decay setup.

  • Gravimetric Method Procedure:

    • A known mass of the ionic liquid is placed in a sample holder within a pressure- and temperature-controlled chamber.

    • The system is evacuated to remove any dissolved gases.

    • CO₂ is introduced into the chamber at a specific pressure.

    • The increase in the mass of the ionic liquid is monitored over time until equilibrium is reached.

    • The amount of CO₂ absorbed is calculated from the mass change.[20]

Mandatory Visualizations

Synthesis and Reaction Pathways

Synthesis_and_Reaction cluster_halide Halide IL Synthesis cluster_bicarbonate Bicarbonate Formation 1-methylimidazole 1-methylimidazole EMIm_Halide [EMIm][X] 1-methylimidazole->EMIm_Halide Quaternization ethyl_halide Ethyl Halide (e.g., EtCl) ethyl_halide->EMIm_Halide EMIm_OAc [EMIm][OAc] EMIm_HCO3 [EMIm][HCO3] EMIm_OAc->EMIm_HCO3 Reaction CO2 CO2 CO2->EMIm_HCO3 H2O H2O H2O->EMIm_HCO3 Workflow cluster_synthesis IL Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Synthesis Synthesize [EMIm][X] and/or [EMIm][OAc] Viscosity Viscosity Measurement (Rheometer) Synthesis->Viscosity Conductivity Conductivity Measurement (Conductivity Meter) Synthesis->Conductivity Thermal_Stability Thermal Stability (TGA) Synthesis->Thermal_Stability CO2_Absorption CO2 Absorption Test (Gravimetric/Pressure Decay) Synthesis->CO2_Absorption Properties Anion_Choice Anion Choice (Halide vs. Bicarbonate Precursor) Viscosity Viscosity Anion_Choice->Viscosity influences Thermal_Stability Thermal_Stability Anion_Choice->Thermal_Stability influences CO2_Capacity CO2 Capture Capacity Anion_Choice->CO2_Capacity determines Conductivity Conductivity Viscosity->Conductivity inversely related Application Application Conductivity->Application impacts Thermal_Stability->Application impacts CO2_Capacity->Application impacts

References

Imidazolium Ionic Liquids: A Potent New Frontier in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antifungal efficacy of imidazolium-based ionic liquids reveals their significant potential as alternatives to conventional antifungal agents. These compounds exhibit broad-spectrum activity against various fungal pathogens, including resilient species like Candida albicans, by disrupting fundamental cellular processes. The length of the alkyl chain on the imidazolium ring has been identified as a critical determinant of their antifungal potency.

Imidazolium ionic liquids (ILs) are a class of molten salts with a melting point below 100°C, composed of an imidazolium cation and a variety of anions. Their unique physicochemical properties, including high thermal stability and low vapor pressure, have led to their exploration in diverse scientific fields.[1] In recent years, their potent antimicrobial and antifungal activities have garnered significant attention from the drug development community, offering a promising avenue to combat the rise of drug-resistant fungal infections.[2][3]

The primary mechanism of action for the antifungal activity of imidazolium ILs is the disruption of the fungal cell membrane.[3][4] The cationic imidazolium headgroup interacts with the negatively charged components of the fungal cell membrane, while the hydrophobic alkyl side chain inserts into the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components.[5] This disruption of membrane integrity is a key factor in their fungicidal effect.

Furthermore, several studies have indicated that imidazolium ILs can interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4][6] Inhibition of ergosterol synthesis compromises membrane fluidity and the function of membrane-bound enzymes, ultimately leading to cell death.[1][7] Some imidazolium ILs have also been shown to induce the generation of reactive oxygen species (ROS) and cause mitochondrial dysfunction within fungal cells, further contributing to their antifungal efficacy.[4][8]

Comparative Antifungal Activity

The antifungal activity of imidazolium ionic liquids is significantly influenced by the length of the alkyl chain substituent on the imidazolium cation. Generally, an increase in the alkyl chain length leads to enhanced antifungal activity, up to a certain point, after which a decrease in efficacy may be observed.[6] This is evident in the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against various fungal species.

Below is a summary of the antifungal activity of selected imidazolium ionic liquids against Candida albicans, a common opportunistic fungal pathogen.

Imidazolium Ionic LiquidFungal StrainMIC (μmol/L)MFC (μmol/L)Reference
1-Butyl-3-methylimidazolium chloride ([C₄MIM][Cl])C. albicans 10231>1000>1000[4]
1-Dodecyl-3-methylimidazolium iodide ([C₁₂MIM][I])C. albicans 102314.68 - 9.379.37 - 12.5[4]
1-Hexadecyl-3-methylimidazolium chloride ([C₁₆MIM][Cl])C. albicans 102312.34 - 4.684.68 - 6.25[4]
Amphotericin BC. albicans 102311.621.62[3]
FluconazoleC. albicans 10231>3265>3265[3]

As the data indicates, imidazolium ILs with longer alkyl chains, such as [C₁₂MIM][I] and [C₁₆MIM][Cl], exhibit significantly greater antifungal activity against C. albicans compared to the short-chain [C₄MIM][Cl].[4] Notably, the potency of [C₁₆MIM][Cl] is comparable to that of the conventional antifungal drug Amphotericin B and vastly superior to Fluconazole against the tested strain.[3]

Experimental Protocols

The assessment of the antifungal activity of imidazolium ionic liquids typically involves standardized methodologies to ensure reproducibility and comparability of results. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[1][4]

Materials:

  • 96-well microtiter plates

  • Fungal culture (e.g., Candida albicans)

  • Growth medium (e.g., RPMI 1640)

  • Imidazolium ionic liquids

  • Positive and negative control compounds (e.g., Amphotericin B, Fluconazole, and no drug)

  • Spectrophotometer

Procedure:

  • A two-fold serial dilution of the imidazolium ionic liquids and control drugs is prepared in the growth medium directly in the 96-well plates.[3]

  • The fungal inoculum is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 10³ or 10⁶ colony-forming units per milliliter (cfu/mL)).[4]

  • The standardized fungal suspension is added to each well of the microtiter plate containing the serially diluted compounds.[3]

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).[3]

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.[3]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.[9]

Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto a fresh agar plate (e.g., Potato Dextrose Agar).[9]

  • The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.[3]

  • The MFC is identified as the lowest concentration of the compound from which no fungal colonies grow on the agar plate.[9]

Visualizing the Mechanism and Workflow

To better understand the multifaceted antifungal action of imidazolium ionic liquids and the experimental process for their evaluation, the following diagrams are provided.

Antifungal_Mechanism IIL Imidazolium Ionic Liquid Membrane Fungal Cell Membrane IIL->Membrane Disruption Ergosterol Ergosterol Biosynthesis IIL->Ergosterol Inhibition ROS Reactive Oxygen Species (ROS) Generation IIL->ROS Induction Permeability Increased Membrane Permeability Membrane->Permeability Ergosterol->Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellDeath Fungal Cell Death Mitochondria->CellDeath Leakage Leakage of Intracellular Components Permeability->Leakage Leakage->CellDeath

Caption: Antifungal mechanism of imidazolium ionic liquids.

Experimental_Workflow Start Start Preparation Prepare Serial Dilutions of Imidazolium ILs Start->Preparation Inoculation Inoculate with Standardized Fungal Suspension Preparation->Inoculation Incubation Incubate at 37°C for 24-48h Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC Subculture Subculture from Wells with No Growth MIC->Subculture Incubation2 Incubate Agar Plates at 37°C for 24-48h Subculture->Incubation2 MFC Determine Minimum Fungicidal Concentration (MFC) Incubation2->MFC End End MFC->End

Caption: Experimental workflow for antifungal activity assessment.

References

A Comparative Guide to the Electrochemical Stability of 1,3-Dimethylimidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical windows of 1,3-dimethylimidazolium-based ionic liquids with three common anions: bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), hexafluorophosphate ([PF6]⁻), and tetrafluoroborate ([BF4]⁻). The electrochemical window is a critical parameter that defines the potential range within which an electrolyte can operate without undergoing oxidation or reduction, making it a key consideration for applications in electrochemistry, including batteries, capacitors, and sensors.

Performance Comparison of 1,3-Dimethylimidazolium Salts

The electrochemical stability of an ionic liquid is determined by its cationic and anionic components. The cathodic limit is typically governed by the reduction of the cation (in this case, 1,3-dimethylimidazolium), while the anodic limit is determined by the oxidation of the anion. The overall electrochemical window (ECW) is the difference between these two limits.

The following table summarizes the experimentally determined and estimated electrochemical windows for 1,3-dimethylimidazolium ([C₁MIM]⁺) salts with [TFSI]⁻, [PF6]⁻, and [BF4]⁻ anions. It is important to note that direct experimental data for [C₁MIM][PF6] and [C₁MIM][BF4] under consistent conditions is limited. Therefore, values for closely related imidazolium salts are provided as approximations to allow for a reasonable comparison.

Ionic LiquidCationAnionAnodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)Electrochemical Window (V)Reference ElectrodeWorking ElectrodeNotes
1,3-Dimethylimidazolium Bis(trifluoromethylsulfonyl)imide [C₁MIM]⁺[TFSI]⁻~2.5~-2.5~5.0Ag/Ag⁺PtExperimental data for [C₁MIM][TFSI] shows a wide electrochemical window, indicating high stability.[1]
1,3-Dimethylimidazolium Hexafluorophosphate (Estimated) [C₁MIM]⁺[PF6]⁻~2.3~-2.4~4.7VariousVariousWhile specific data for the [C₁MIM]⁺ salt is scarce, [PF6]⁻ based ionic liquids are known for their wide electrochemical windows and high stability.[2][3][4] The values presented are estimates based on data for other alkyl-methylimidazolium salts.
1,3-Dimethylimidazolium Tetrafluoroborate (Estimated) [C₁MIM]⁺[BF4]⁻~2.0~-2.0~4.0VariousVariousData for other imidazolium salts, such as 1-butyl-3-methylimidazolium tetrafluoroborate, consistently show an electrochemical window of approximately 4.0 V.[5]

Key Observations:

  • Anion Influence: The anion has a significant impact on the anodic stability and the overall electrochemical window. Based on the available data and general trends, the electrochemical stability of the anions follows the order: [TFSI]⁻ > [PF6]⁻ > [BF4]⁻.

  • Cation Stability: The 1,3-dimethylimidazolium cation demonstrates good cathodic stability, generally being reduced at potentials around -2.0 V to -2.5 V versus Ag/Ag⁺.[1]

  • [C₁MIM][TFSI] exhibits the widest electrochemical window among the three, making it a suitable candidate for high-voltage applications.[1]

  • [C₁MIM][PF6] is also expected to have a substantial electrochemical window, offering a good balance of stability and other physicochemical properties.[2][3]

  • [C₁MIM][BF4] presents a respectable but comparatively narrower electrochemical window.

Experimental Protocols

The electrochemical windows of ionic liquids are typically determined using cyclic voltammetry (CV). The following is a generalized experimental protocol based on common practices in the field.

Objective: To determine the anodic and cathodic limits of a 1,3-dimethylimidazolium salt.

Materials:

  • 1,3-dimethylimidazolium salt (e.g., [C₁MIM][TFSI])

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working Electrode: Glassy carbon or Platinum (Pt) disk electrode

  • Counter Electrode: Platinum (Pt) wire or mesh

  • Reference Electrode: Non-aqueous Ag/Ag⁺ electrode (e.g., Ag wire in a solution of AgNO₃ in an organic solvent with a salt bridge)

  • Inert gas (Argon or Nitrogen) for purging

Procedure:

  • Preparation: The ionic liquid is first dried under vacuum to remove any residual water, as water can significantly narrow the electrochemical window.[6] The electrochemical cell is assembled with the working, counter, and reference electrodes.

  • Purging: The ionic liquid in the cell is purged with an inert gas for a sufficient period (e.g., 15-30 minutes) to remove dissolved oxygen, which can also interfere with the measurement.

  • Cyclic Voltammetry Measurement:

    • The open-circuit potential is first measured to establish the starting potential.

    • A cyclic voltammogram is recorded by scanning the potential from the open-circuit potential towards the anodic limit and then reversing the scan towards the cathodic limit, and finally returning to the initial potential.

    • A typical scan rate is between 10 and 100 mV/s.

  • Determination of Electrochemical Window: The anodic and cathodic limits are determined from the voltammogram as the potentials at which the current starts to increase significantly, indicating the onset of oxidation and reduction of the ionic liquid, respectively. A common method is to define these limits at a specific cut-off current density (e.g., 0.1 or 1 mA/cm²). The electrochemical window is the difference between the anodic and cathodic potential limits.

Factors Influencing the Electrochemical Window

The determination of the electrochemical window is influenced by several experimental factors. The following diagram illustrates the logical relationship between these factors and the resulting electrochemical stability measurement.

G Factors Influencing Electrochemical Window Measurement cluster_0 Ionic Liquid Properties cluster_1 Experimental Conditions Cation Structure Cation Structure Cathodic Limit Cathodic Limit Cation Structure->Cathodic Limit Determines Anion Structure Anion Structure Anodic Limit Anodic Limit Anion Structure->Anodic Limit Determines Purity (Water/Oxygen Content) Purity (Water/Oxygen Content) Electrochemical Window Electrochemical Window Purity (Water/Oxygen Content)->Electrochemical Window Reduces Working Electrode Material Working Electrode Material Measured Potentials Measured Potentials Working Electrode Material->Measured Potentials Affects Reference Electrode Reference Electrode Reference Electrode->Measured Potentials Defines Reference Point Scan Rate Scan Rate Scan Rate->Measured Potentials Influences Kinetics Cutoff Current Density Cutoff Current Density Defined Limits Defined Limits Cutoff Current Density->Defined Limits Defines Cathodic Limit->Electrochemical Window Anodic Limit->Electrochemical Window Measured Potentials->Defined Limits Defined Limits->Electrochemical Window

Caption: Relationship of factors affecting the electrochemical window.

References

A Comparative Guide to 13C NMR Characterization of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) characterization of various imidazolium-based ionic liquids. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to serve as a practical resource for the structural elucidation and analysis of these versatile compounds.

Introduction

Imidazolium-based ionic liquids are a class of salts that are liquid at or near room temperature. Their unique properties, including low volatility, high thermal stability, and tunable solvency, have led to their widespread use in various fields, from "green" chemistry to pharmaceutical applications. 13C NMR spectroscopy is a powerful and indispensable tool for the characterization of these ionic liquids, providing detailed information about their molecular structure. The chemical shifts of the carbon atoms in the imidazolium ring and the attached alkyl chains are particularly sensitive to the nature of the anion and the substitution pattern on the cation, offering valuable insights into ion-ion and ion-solvent interactions.

Comparative 13C NMR Data

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for the key carbon atoms of selected imidazolium-based ionic liquids. The data highlights the influence of different anions and alkyl substituents on the electronic environment of the imidazolium core. The carbons of the imidazolium ring are designated as C2 (the carbon between the two nitrogen atoms), C4, and C5.

CationAnionC2 (ppm)C4 (ppm)C5 (ppm)Alkyl Chain Carbons (ppm)Reference
1-Ethyl-3-methylimidazolium ([EMIM])Iodide (I⁻)135.4123.2121.944.7 (N-CH₂), 36.8 (N-CH₃), 15.2 (CH₃)[1]
1,3-Diethylimidazolium ([EEIM])Iodide (I⁻)134.7122.0122.044.8 (N-CH₂), 15.4 (CH₃)[1]
1-Isopropyl-3-methylimidazolium ([iPrMIM])Iodide (I⁻)135.8124.3121.253.8 (N-CH), 37.6 (N-CH₃), 23.9 (CH₃)[1]
1-tert-Butyl-3-methylimidazolium ([tBuMIM])Iodide (I⁻)136.1125.1121.061.6 (N-C), 38.1 (N-CH₃), 31.2 (C-(CH₃)₃)[1]
1-Ethyl-3-methylimidazolium ([EMIM])Acetate ([OAc]⁻)~138~124~122N-CH₂: ~44, N-CH₃: ~36, CH₃: ~15, OAc: ~174, ~26[2][3]
1-Butyl-3-methylimidazolium ([BMIM])Chloride (Cl⁻)136.85123.78121.2249.66, 35.90, 32.05, 29.16, 23.45, 22.33, 19.54, 13.51, 13.37[4]
1-Butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate ([BF₄]⁻)~136~124~122Alkyl shifts are characteristic for the butyl and methyl groups.[5][6]

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for the 13C NMR characterization of imidazolium-based ionic liquids.

1. Sample Preparation:

  • Neat Samples: If the ionic liquid has a low viscosity, it can be analyzed neat. Transfer approximately 0.5-0.7 mL of the ionic liquid into a standard 5 mm NMR tube.

  • Diluted Samples: For highly viscous ionic liquids, or to investigate solvent effects, prepare a solution. Dissolve 10-50 mg of the ionic liquid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can influence the chemical shifts.[7]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the solvent peak is more common.

2. NMR Instrument Parameters:

  • Spectrometer: A multinuclear NMR spectrometer with a frequency of at least 75 MHz for ¹³C is recommended.

  • Probe: A broadband or multinuclear probe tuned to the ¹³C frequency.

  • Temperature: Experiments are typically run at room temperature (e.g., 298 K). Temperature control is important as viscosity and chemical shifts can be temperature-dependent.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the expected range of chemical shifts for imidazolium-based ionic liquids.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, anywhere from 128 to several thousand scans may be necessary depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate to allow for sufficient relaxation of the carbon nuclei.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the deuterated solvent peak or the internal standard (TMS at 0.0 ppm). For example, the central peak of DMSO-d₆ is at 39.52 ppm.[8]

Workflow for 13C NMR Characterization

The following diagram illustrates the general workflow for the 13C NMR characterization of imidazolium-based ionic liquids.

G Workflow for 13C NMR Characterization of Imidazolium-Based Ionic Liquids cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_neat Neat Sample tube Transfer to NMR Tube prep_neat->tube prep_sol Solution Preparation add_ref Add Internal Reference (Optional) prep_sol->add_ref add_ref->tube setup Instrument Setup (Tune & Shim) tube->setup acquire Acquire 13C NMR Spectrum setup->acquire process Fourier Transform & Phasing acquire->process baseline Baseline Correction process->baseline reference Chemical Shift Referencing baseline->reference assign Peak Assignment & Structural Elucidation reference->assign

Caption: General workflow for the 13C NMR characterization of imidazolium-based ionic liquids.

Signaling Pathways and Logical Relationships

The structural features of imidazolium-based ionic liquids, such as the nature of the anion and the length of the alkyl chains, directly influence the observed 13C NMR chemical shifts. The following diagram illustrates these relationships.

G Factors Influencing 13C NMR Chemical Shifts cluster_factors Structural Factors cluster_effects Electronic & Steric Effects IL Imidazolium-Based Ionic Liquid anion Anion Type (e.g., Cl⁻, BF₄⁻, OAc⁻) IL->anion alkyl Alkyl Chain Length (e.g., Ethyl, Butyl) IL->alkyl subst Ring Substitution IL->subst hbond Hydrogen Bonding anion->hbond ion_pair Ion Pairing anion->ion_pair steric Steric Hindrance alkyl->steric subst->steric NMR 13C NMR Chemical Shifts (C2, C4, C5, Alkyl) hbond->NMR ion_pair->NMR steric->NMR

Caption: Influence of structural factors on the 13C NMR chemical shifts of imidazolium-based ionic liquids.

This guide provides a foundational understanding and practical approach to the 13C NMR characterization of imidazolium-based ionic liquids. For more in-depth analysis, including the study of dynamic processes and intermolecular interactions, advanced NMR techniques such as 2D NMR (HSQC, HMBC) and relaxation measurements can be employed.[9][10]

References

A Comparative Analysis of [C2mim][HCO3] and Sodium Carbonate for Carbon Dioxide Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient capture of carbon dioxide (CO2) is a critical aspect of various processes, from synthesis purification to atmospheric carbon reduction strategies. This guide provides a detailed comparison of the CO2 absorption efficiency of the ionic liquid 1-ethyl-3-methylimidazolium bicarbonate ([C2mim][HCO3]) and the conventional absorbent, sodium carbonate (Na2CO3).

The selection of an appropriate solvent for CO2 capture hinges on several key performance indicators, including absorption capacity, absorption rate, and the energy required for regeneration. While sodium carbonate is a well-established and cost-effective option, ionic liquids (ILs) like [C2mim][HCO3] have emerged as promising alternatives due to their tunable properties and potentially superior performance. This guide synthesizes available experimental data to offer a comparative overview of these two absorbents.

Quantitative Performance Comparison

To facilitate a direct comparison, the following tables summarize the key performance metrics for [C2mim][HCO3] (using the closely related [C2mim][Gly] as a proxy due to the limited direct data on the bicarbonate form) and sodium carbonate. It is important to note that the experimental conditions in the cited studies may vary, which can influence the results.

AbsorbentConcentrationTemperature (°C)CO2 Partial PressureAbsorption CapacityReference
[C2mim][Gly] (aq) 1.0 mol/L3015.63 kPa~0.5 mol CO2/mol IL[1]
Hydrated Sodium Carbonate 70 wt% Na2CO330Not specified282 mg CO2/g sorbent[2]
Aqueous Sodium Carbonate 8 wt%~65Not specifiedHigh capture rate observed[3]
Aqueous Sodium Carbonate 0.83 mol/dm³30Not specifiedHigh initial absorption efficiency[1]

Table 1: CO2 Absorption Capacity. The data suggests that hydrated sodium carbonate exhibits a high gravimetric absorption capacity. The molar absorption capacity of the [C2mim]-based ionic liquid is also significant.

AbsorbentConcentrationTemperature (°C)Initial Absorption RateReference
[C2mim][Gly] (aq) 1.0 mol/L30Higher than DEA, lower than MEA[1]
Hydrated Sodium Carbonate 70 wt% Na2CO33090% saturation in 16 min[2]
Aqueous Sodium Carbonate 8 wt%~65Enhanced by microbubble generator[3]

Table 2: CO2 Absorption Rate. The absorption rate for hydrated sodium carbonate is notably fast, reaching 90% of its capacity in a short period. The [C2mim]-based ionic liquid also demonstrates a competitive absorption rate.

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for replicating and building upon existing research. Below are summaries of the methodologies employed in the cited studies for CO2 absorption experiments.

CO2 Absorption in [C2mim][Gly] Aqueous Solution

The kinetics of CO2 absorption into an aqueous solution of 1-ethyl-3-methylimidazolium glycinate ([C2mim][Gly]) were investigated using a double stirred-cell absorber.[1]

  • Apparatus: A double stirred-cell absorber with a known interfacial area was used to control the gas-liquid contact.

  • Procedure:

    • The [C2mim][Gly] solution of a specific concentration was placed in the absorber.

    • The system was heated to the desired absorption temperature.

    • A gas mixture of CO2 and N2 with a known composition and flow rate was introduced into the cell.

    • Both the gas and liquid phases were stirred at a constant speed to ensure good mixing.

    • The concentration of CO2 in the outlet gas stream was continuously monitored using a gas analyzer to determine the absorption rate.

  • Data Analysis: The absorption rate and capacity were calculated based on the difference in CO2 concentration between the inlet and outlet gas streams over time.

CO2 Absorption by Hydrated Sodium Carbonate

The CO2 sorption capacity and kinetics of hydrated sodium carbonate (HSCP) powders were determined using a thermogravimetric analyzer (TGA).[2]

  • Apparatus: A thermogravimetric analyzer (TGA) was used to measure the change in mass of the sorbent as it absorbed CO2.

  • Procedure:

    • A known mass of the hydrated sodium carbonate powder was placed in the TGA sample pan.

    • The sample was heated to a specific temperature under a nitrogen atmosphere to stabilize.

    • A flow of pure CO2 was then introduced into the TGA chamber.

    • The increase in the sample's mass over time was recorded, representing the amount of CO2 absorbed.

  • Data Analysis: The CO2 uptake capacity was calculated as the mass of CO2 absorbed per unit mass of the sorbent. The absorption kinetics were determined by analyzing the rate of mass gain.

CO2 Absorption in Aqueous Sodium Carbonate Solution

The performance of an 8 wt% aqueous sodium carbonate solution for CO2 capture was evaluated in a bench-scale continuous process.[3]

  • Apparatus: A continuous absorption-desorption setup featuring a microbubble generator to enhance gas-liquid mass transfer.

  • Procedure:

    • The 8 wt% sodium carbonate solution was continuously circulated through the system.

    • A simulated flue gas containing CO2 was introduced into the microbubble generator, where it was intimately mixed with the absorbent solution.

    • The CO2-rich solution was then passed to a desorption unit where the CO2 was released, and the regenerated absorbent was recycled back to the absorption unit.

    • Process parameters such as temperature, pressure, and flow rates were monitored and controlled.

  • Data Analysis: The CO2 capture efficiency was determined by measuring the CO2 concentration in the gas stream before and after the absorption unit.

Visualizing the Processes

To provide a clearer understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

CO2_Absorption_IL CO2 Absorption Workflow for [C2mim][Gly] Solution cluster_prep Preparation cluster_absorption Absorption Process cluster_analysis Analysis IL_Solution [C2mim][Gly] Solution Stirred_Cell Double Stirred-Cell Absorber IL_Solution->Stirred_Cell Absorption Gas-Liquid Contact & Absorption Stirred_Cell->Absorption Gas_Inlet CO2/N2 Gas Mixture Inlet Gas_Inlet->Absorption Gas_Outlet Outlet Gas to Analyzer Absorption->Gas_Outlet Gas_Analyzer Gas Analyzer Gas_Outlet->Gas_Analyzer Data_Analysis Calculate Absorption Rate & Capacity Gas_Analyzer->Data_Analysis

Figure 1: Workflow for CO2 absorption using [C2mim][Gly] solution.

CO2_Absorption_Na2CO3 CO2 Absorption Workflow for Hydrated Sodium Carbonate cluster_prep Preparation cluster_absorption Absorption Process cluster_analysis Analysis Na2CO3_Powder Hydrated Na2CO3 Powder TGA Thermogravimetric Analyzer (TGA) Na2CO3_Powder->TGA N2_Purge Stabilize under N2 TGA->N2_Purge CO2_Flow Introduce CO2 Flow N2_Purge->CO2_Flow Mass_Measurement Record Mass Change CO2_Flow->Mass_Measurement Data_Analysis Calculate Sorption Capacity & Kinetics Mass_Measurement->Data_Analysis

Figure 2: Workflow for CO2 absorption using hydrated sodium carbonate.

Concluding Remarks

Both [C2mim][HCO3] (as represented by its analogue [C2mim][Gly]) and sodium carbonate demonstrate considerable potential for CO2 capture, each with distinct advantages.

Sodium Carbonate is a readily available and inexpensive absorbent. The hydrated form, in particular, exhibits a high absorption capacity and rapid kinetics.[2] Its performance can be further enhanced through process engineering, such as the use of microbubble generators to increase the gas-liquid interfacial area.[3]

[C2mim][HCO3] and related ionic liquids represent a more novel class of absorbents. Their key advantage lies in their tunability; the cation and anion can be modified to optimize properties like viscosity, CO2 solubility, and regeneration energy. The data for [C2mim][Gly] indicates competitive absorption rates and capacities.[1]

References

Safety Operating Guide

Safe Disposal of 1,3-Dimethylimidazolium Bicarbonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the event of a spill or for disposal guidance, please consult your institution's Environmental Health and Safety (EHS) department. This document provides general procedures and should not supersede local regulations or expert advice.

This guide outlines the essential procedures for the proper disposal of 1,3-Dimethylimidazolium bicarbonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to the limited specific data for this compound, these procedures are based on best practices for similar ionic liquids and bicarbonate salts.

Core Principles of Disposal

The primary methods for disposing of chemical waste like this compound are contingent on its form (pure or in solution), the presence of contaminants, and the quantity to be disposed of. Always err on the side of caution and treat the substance as potentially hazardous unless confirmed otherwise.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile or neoprene recommended).

    • A laboratory coat.

  • Assess Contamination: Determine if the this compound waste is contaminated with any hazardous materials.

    • Uncontaminated: The waste consists solely of this compound, or a solution thereof in a non-hazardous solvent (e.g., water).

    • Contaminated: The waste is mixed with other chemicals, particularly strong acids, oxidizers, or other hazardous substances.

  • Segregation of Waste: Never mix different waste streams. Keep this compound waste separate from other chemical waste unless instructed to do so by your EHS department.

  • Disposal Route Selection: Based on the contamination assessment, select the appropriate disposal route as detailed in the table below.

Disposal Options

Waste TypeRecommended Disposal MethodImportant Considerations
Small Quantities, Uncontaminated Dilute with a large amount of water and flush to the sanitary sewer.Always check with local wastewater regulations first. Some municipalities may have restrictions on the disposal of ionic liquids.
Large Quantities, Uncontaminated Collect in a clearly labeled, sealed container. Arrange for pickup by a licensed chemical waste disposal service.Do not dispose of large quantities down the drain as this can affect the pH of wastewater.
Contaminated Waste Treat as hazardous waste. Collect in a dedicated, labeled, and sealed container. Arrange for disposal through a certified hazardous waste handler.The container must be compatible with all components of the waste mixture. Clearly label the container with all constituents.
Empty Containers Triple rinse the container with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. Puncture the container to prevent reuse.Check with your institution's guidelines for the disposal of empty chemical containers.

This table provides general guidance. Always confirm disposal procedures with your institution's EHS department.

Experimental Protocol: Neutralization (for Bicarbonate Component)

While not a complete disposal method for the entire ionic liquid, the bicarbonate component can be neutralized if it is the primary hazard of concern in a specific waste stream. This procedure should only be carried out by trained personnel in a well-ventilated fume hood.

Objective: To neutralize the basic bicarbonate component of the waste.

Materials:

  • This compound waste solution

  • Dilute acid (e.g., 1M Hydrochloric Acid or 1M Acetic Acid)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker of sufficient size to accommodate potential foaming)

Procedure:

  • Place the this compound solution in the reaction vessel on a stir plate and begin gentle stirring.

  • Slowly add the dilute acid dropwise to the solution. Be cautious as this will generate carbon dioxide gas, which may cause foaming.

  • Monitor the pH of the solution regularly using pH strips or a pH meter.

  • Continue adding acid until the pH of the solution is neutral (pH 6-8).

  • The resulting neutralized solution may still need to be disposed of as hazardous waste, depending on the cation and any other contaminants present. Consult your EHS department for final disposal of the neutralized solution.

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 1,3-Dimethylimidazolium bicarbonate waste assess_contamination Assess Contamination start->assess_contamination is_contaminated Is the waste contaminated with hazardous materials? assess_contamination->is_contaminated uncontaminated_path Uncontaminated is_contaminated->uncontaminated_path No contaminated_path Contaminated is_contaminated->contaminated_path Yes assess_quantity Assess Quantity uncontaminated_path->assess_quantity treat_hazardous Treat as Hazardous Waste. Collect in a labeled, sealed container for professional disposal. contaminated_path->treat_hazardous is_small_quantity Is it a small quantity (per local guidelines)? assess_quantity->is_small_quantity small_quantity_path Small Quantity is_small_quantity->small_quantity_path Yes large_quantity_path Large Quantity is_small_quantity->large_quantity_path No dilute_flush Dilute with copious amounts of water and flush to sanitary sewer (if permitted locally) small_quantity_path->dilute_flush collect_waste Collect in a labeled, sealed container for professional disposal large_quantity_path->collect_waste end End of Process dilute_flush->end collect_waste->end treat_hazardous->end

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling 1,3-Dimethylimidazolium bicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,3-Dimethylimidazolium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2]Protects eyes and face from potential splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3]Prevents skin contact with the chemical.[1]
Body Protection Laboratory coat or chemical-resistant apron.[1]Protects against spills and splashes on clothing and skin.[1]
Respiratory Protection Not generally required with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.Ensures respiratory safety in case of inhalation hazards.
Foot Protection Closed-toe shoes.Protects feet from spills.
Operational Plan

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Log the receipt of the chemical in the laboratory inventory.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong acids and oxidizing agents.[4][5]

3. Handling and Use:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

4. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound is necessary to prevent environmental contamination and comply with regulations.

Waste Type Disposal Method Regulatory Considerations
Uncontaminated Waste Small quantities may be suitable for dilution with water and disposal down the drain, subject to local regulations.[5]Always check with local and institutional environmental health and safety (EHS) offices for specific disposal guidelines.[5]
Contaminated Waste If contaminated with hazardous materials, it must be treated as hazardous waste.[5]Dispose of in a sealed, labeled container through a licensed hazardous waste disposal service.[5][6]
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as chemical waste.Puncture the container to prevent reuse and dispose of it according to local regulations, which may include recycling or landfill.[6]

Visual Guides for Safe Handling

To further clarify the procedural steps and safety relationships, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area A->B C Retrieve Chemical B->C D Perform Experiment C->D E Close Container D->E F Clean Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for safely handling this compound.

HazardPPESafety cluster_hazard Potential Hazards cluster_ppe Personal Protective Equipment cluster_safety Safety Measures H1 Skin/Eye Contact P1 Gloves, Lab Coat H1->P1 mitigates P2 Safety Goggles H1->P2 mitigates H2 Inhalation P3 Respirator (if needed) H2->P3 mitigates H3 Spills S3 Spill Containment H3->S3 controls S1 Proper Handling Technique P1->S1 enables P2->S1 enables S2 Work in Ventilated Area P3->S2 enables S1->S3 informs

Caption: Relationship between hazards, PPE, and safety measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.